Phenylbutyl Isoselenocyanate
Description
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Properties
Molecular Formula |
C11H13NSe |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
4-isoselenocyanatobutylbenzene |
InChI |
InChI=1S/C11H13NSe/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 |
InChI Key |
NMPQIJIERCLTOG-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Phenylbutyl Isoselenocyanate: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of 4-phenylbutyl isoselenocyanate (ISC-4), a compound of significant interest in medicinal chemistry, particularly for its potential as an Akt inhibitor. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in the replication and further investigation of this molecule.
Synthesis of 4-Phenylbutyl Isoselenocyanate
The synthesis of 4-phenylbutyl isoselenocyanate is most effectively achieved through a one-pot reaction starting from the corresponding primary amine, 4-phenylbutylamine. This method involves a sequential Hofmann isonitrile synthesis followed by the addition of elemental selenium, conducted under phase-transfer catalysis conditions.
Synthetic Pathway
The overall synthetic scheme is presented below. The process begins with the in-situ generation of 4-phenylbutyl isocyanide from 4-phenylbutylamine, which is then immediately reacted with elemental selenium to yield the target compound.
Caption: One-pot synthesis workflow for 4-phenylbutyl isoselenocyanate.
Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of isoselenocyanates from primary amines under phase-transfer conditions.[1][2]
Materials:
-
4-Phenylbutylamine
-
Chloroform (CHCl₃)
-
50% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Aliquat 336 (Phase-transfer catalyst)
-
Elemental Selenium powder (black, amorphous)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 4-phenylbutylamine, dichloromethane, and Aliquat 336.
-
Isocyanide Formation: Cool the mixture in an ice bath and add chloroform via the dropping funnel. Slowly add the 50% aqueous NaOH solution to the vigorously stirred mixture, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and continue stirring. The progress of the isocyanide formation can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Isoselenocyanate Formation: Once the formation of the isocyanide is complete, add elemental selenium powder to the reaction mixture in one portion. Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the black selenium powder and by TLC or GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any unreacted selenium. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-phenylbutyl isoselenocyanate by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of alkyl isoselenocyanates using the one-pot method from primary amines.[1][2]
| Parameter | Value |
| Typical Yield Range | 4 - 70% |
| Reaction Temperature | 0 °C to Reflux |
| Phase-Transfer Catalyst | Aliquat 336 |
Note: The specific yield for 4-phenylbutyl isoselenocyanate may vary depending on the precise reaction conditions and purification efficiency.
Characterization of Phenylbutyl Isoselenocyanate
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-phenylbutyl isoselenocyanate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
Table 1: Expected Spectroscopic Data for 4-Phenylbutyl Isoselenocyanate
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the phenyl protons (aromatic region, ~7.1-7.3 ppm), the benzylic protons (~2.6 ppm, triplet), the methylene (B1212753) protons adjacent to the isoselenocyanate group (~3.5 ppm, triplet), and the two sets of methylene protons in the butyl chain (~1.6-1.8 ppm, multiplets). |
| ¹³C NMR | A characteristic signal for the isoselenocyanate carbon (-N=C=Se) in the range of 120-140 ppm. Signals for the aromatic carbons and the aliphatic carbons of the butyl chain. |
| ⁷⁷Se NMR | A chemical shift in the range of -345 to -358 ppm is characteristic for alkyl isoselenocyanates.[1] |
| IR Spectroscopy | A strong, characteristic absorption band for the -N=C=Se asymmetric stretch, typically observed in the region of 2100-2200 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight of 4-phenylbutyl isoselenocyanate (C₁₁H₁₃NSe). |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and, if possible, ⁷⁷Se NMR spectra on a high-field NMR spectrometer.
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Infrared (IR) Spectroscopy:
-
Prepare a sample of the purified product as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CH₂Cl₂).
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Identify the characteristic absorption bands, particularly the isoselenocyanate stretch.
Mass Spectrometry (MS):
-
Dissolve a dilute sample of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the sample using an appropriate mass spectrometry technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.
Logical Relationships in Characterization
The data obtained from different characterization techniques should be cross-correlated to provide a conclusive identification of the target molecule.
Caption: Logical workflow for the structural confirmation of 4-phenylbutyl isoselenocyanate.
References
Phenylbutyl Isoselenocyanate (ISC-4): A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylbutyl Isoselenocyanate (ISC-4) has emerged as a promising anticancer agent, demonstrating superior potency compared to its naturally occurring sulfur analog, phenylbutyl isothiocyanate (PBITC). This technical guide provides an in-depth analysis of the core mechanisms through which ISC-4 exerts its cytotoxic effects on cancer cells. The primary mechanism of action involves the induction of intracellular Reactive Oxygen Species (ROS), which triggers a cascade of downstream signaling events culminating in apoptosis. Key pathways affected include the suppression of the Androgen Receptor (AR) axis in prostate cancer and the inhibition of the pro-survival PI3K/Akt signaling pathway in various cancer types, including acute myeloid leukemia. This document consolidates quantitative data on ISC-4's efficacy, details key experimental protocols for its study, and provides visual representations of the implicated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: ROS-Mediated Apoptosis
The central tenet of this compound's (ISC-4) anticancer activity is its ability to induce the generation of Reactive Oxygen Species (ROS) within cancer cells.[1] This elevation in ROS creates a state of oxidative stress that cancer cells, often with their compromised antioxidant capacities, cannot overcome. The surge in ROS serves as a critical signaling event, initiating a cascade that leads to programmed cell death, or apoptosis.
In prostate cancer cells, ISC-4-induced ROS has been shown to suppress the androgen receptor (AR) signaling axis, a key driver of prostate cancer proliferation.[1] This is accompanied by the upregulation and activation of the tumor suppressor protein p53.[1] Activated p53 then orchestrates the mitochondrial pathway of apoptosis, involving the pro-apoptotic proteins PUMA and Bax.[1]
Furthermore, ISC-4 has been identified as a potent inhibitor of the PI3K/Akt signaling pathway, a crucial mediator of cell survival, proliferation, and drug resistance in a wide range of cancers.[2] In acute myeloid leukemia (AML) cells, ISC-4-mediated inhibition of Akt phosphorylation leads to the induction of apoptosis.[2] This inhibition of a key pro-survival pathway renders cancer cells more susceptible to cell death.
While the direct effects of ISC-4 on other critical cancer-related signaling pathways, such as the MAPK and NF-κB pathways, are still under investigation, the established roles of ROS and the PI3K/Akt pathway in modulating these cascades suggest potential crosstalk. Similarly, while not definitively demonstrated for ISC-4, the induction of high levels of ROS is often linked to the triggering of Endoplasmic Reticulum (ER) stress, a cellular state that can also lead to apoptosis through the unfolded protein response (UPR).
Quantitative Data: In Vitro Efficacy of ISC-4
The cytotoxic potential of ISC-4 has been quantified across a range of cancer cell lines, with its efficacy typically measured by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for ISC-4 in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Colon Cancer | HCT116 | 9.15 | [3] |
| HT29 | 8.05 | [3] | |
| KM12C | 13.07 | [3] | |
| SW480 | 11.79 | [3] | |
| SW620 | 9.31 | [3] | |
| Acute Myeloid Leukemia | MOLM-13 | ~2-7 | [2] |
| MV4-11 | ~2-7 | [2] | |
| OCI-AML2 | ~2-7 | [2] | |
| OCI-AML3 | ~2-7 | [2] | |
| U937 | ~2-7 | [2] | |
| HL-60 | ~2-7 | [2] | |
| C1498 (mouse) | ~2-7 | [2] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of ISC-4's mechanism of action.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of ISC-4 on cancer cells and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of ISC-4 in complete culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of ISC-4. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the ISC-4 concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following ISC-4 treatment.[4]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of ISC-4 for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
Objective: To measure the intracellular generation of ROS in response to ISC-4 treatment.[5]
Protocol:
-
Cell Treatment: Seed cells and treat with ISC-4 as described for the apoptosis assay.
-
DCFDA Loading: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFDA.
-
Analysis: Immediately analyze the cells by flow cytometry. The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFDA, is proportional to the amount of intracellular ROS.
Western Blot Analysis
Objective: To detect and quantify the expression and phosphorylation status of key proteins in signaling pathways affected by ISC-4.[6]
Protocol:
-
Cell Lysis: After treatment with ISC-4, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p53, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Core mechanism of ISC-4 action in cancer cells.
Experimental Workflows
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Caption: Workflow for Western Blot Analysis.
Conclusion and Future Directions
This compound (ISC-4) is a potent anticancer compound that primarily functions through the induction of ROS. This leads to the inhibition of critical survival pathways such as the PI3K/Akt and AR signaling, and the activation of the p53-mediated apoptotic cascade. The data presented in this guide underscore its efficacy across a variety of cancer cell lines.
Future research should focus on elucidating the full spectrum of signaling pathways modulated by ISC-4, including a more direct investigation into its effects on the MAPK and NF-κB pathways, and its potential to induce ER stress. A deeper understanding of these mechanisms will be crucial for the rational design of combination therapies and for identifying predictive biomarkers for patient stratification in future clinical trials. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for advancing the preclinical and clinical development of ISC-4 as a novel cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 3. The Akt inhibitor ISC-4 activates Prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.co.jp [abcam.co.jp]
- 6. benchchem.com [benchchem.com]
Phenylbutyl Isoselenocyanate: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutyl Isoselenocyanate (ISC-4) is a synthetic organoselenium compound that has garnered significant interest in the scientific community for its potential as a chemopreventive and therapeutic agent.[1][2] Structurally analogous to naturally occurring isothiocyanates found in cruciferous vegetables, ISC-4 incorporates selenium into its functional group, a modification that has been shown to enhance its biological activity.[1][2] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, with a focus on data relevant to researchers and professionals in drug development.
Chemical and Physical Properties
While extensive research has been conducted on the biological activities of this compound, detailed characterization of its fundamental physicochemical properties is not widely reported in the available literature. The following tables summarize the known quantitative data.
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Name | 4-Phenylbutyl Isoselenocyanate | N/A |
| Synonym | ISC-4 | [1] |
| Molecular Formula | C₁₁H₁₃NSe | [2] |
| Molecular Weight | 239.02 g/mol (calculated) | [2] |
| Appearance | Oil | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| ¹H NMR (CDCl₃, 300 MHz) | δ 1.74–1.76 (m, 4H), 2.66 (t, 2H, J = 6.6 Hz), 3.60 (t, 2H, J = 5.6 Hz), 7.15–7.32 (m, 5H) | [2] |
| High-Resolution Mass Spectrometry (EI) | Calculated for C₁₁H₁₃NSe: 239.0208; Found: 239.0211 | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from phenylbutyl formamide (B127407). The general workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocol for Synthesis
The following protocol is based on the method described by Sharma et al. (2008):[2]
Materials:
-
Phenylbutyl formamide
-
Triethylamine
-
4 Å molecular sieves
-
Triphosgene
-
Selenium powder
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
A mixture of phenylbutyl formamide (1.77 g, 10.0 mmol), triethylamine (4.35 g, 6.0 mL, 43 mmol), 4 Å molecular sieves, triphosgene (1.48 g, 5.0 mmol), and selenium powder (1.58 g, 20.0 mmol) in dichloromethane (50 mL) is prepared.
-
The mixture is refluxed.
-
Following the reaction, a standard workup procedure is performed.
-
The crude residue obtained is purified by silica gel column chromatography using a solvent system of 5:95 ethyl acetate to hexanes.
-
The final product, this compound, is obtained as an oil with a reported yield of 71%.[2]
Chemical Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the isoselenocyanate (-N=C=Se) functional group.
Reactivity with Thiols
The isoselenocyanate group is known to be reactive towards sulfhydryl (-SH) groups present in thiols, such as the amino acid cysteine and the antioxidant glutathione.[1] This reactivity is believed to be a key aspect of its mechanism of action, as it can lead to the nonspecific binding to cysteine sulfhydryl groups in proteins, thereby potentially inhibiting enzyme activity.[1]
Stability
Detailed quantitative studies on the stability of this compound under various conditions (e.g., pH, temperature, light) are not extensively documented. However, some general observations regarding isoselenocyanates suggest that they can be prone to polymerization.[3] It is advisable to handle and store the compound with care, minimizing exposure to conditions that might promote degradation. Some sources suggest that isoselenocyanates can be stored, implying a degree of stability under appropriate conditions.[3]
Biological Activity and Mechanism of Action
This compound has demonstrated potent anticancer properties, often exceeding the efficacy of its isothiocyanate counterpart.[2] Its biological activity is linked to its ability to modulate the activity of phase I and phase II metabolic enzymes.
Caption: Modulation of metabolic enzymes by ISC-4.
Experimental Protocol for Enzyme Activity Assays
The following are examples of experimental protocols used to assess the impact of this compound on enzyme activity.
Cytochrome P450 (Cyp) Activity Assay:
-
Principle: Measures the metabolic activity of Cyp enzymes using a specific substrate.
-
Protocol Summary: An assay can be performed in a reaction mixture containing Tris buffer, EDTA, MgCl₂, KCl, and an NADPH generating system. A radiolabeled substrate is added, and the reaction is initiated with the addition of microsomes. The reaction is incubated at 37°C and then terminated. The formation of metabolites is quantified to determine Cyp activity.
UDP-glucuronyltransferase (Ugt) Activity Assay:
-
Principle: Measures the glucuronidation activity of Ugt enzymes.
-
Protocol Summary: Mouse liver microsomes are incubated with a substrate (e.g., 4-methylumbelliferone) in a reaction buffer containing Tris buffer, MgCl₂, alamethicin, and UDPGA. The reaction is incubated at 37°C and terminated with acetonitrile. The glucuronidated product is then analyzed by HPLC.
Conclusion
This compound is a promising organoselenium compound with significant potential in cancer research and drug development. While its synthesis and biological activities have been a primary focus of investigation, a comprehensive characterization of its fundamental chemical and physical properties, as well as its stability profile, remains an area for further exploration. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with this compound and to highlight the areas where further investigation is needed to facilitate its development as a potential therapeutic agent.
References
- 1. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Phenylbutyl Isoselenocyanate (ISC-4): A Technical Guide to Its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylbutyl Isoselenocyanate, commonly known as ISC-4, is a synthetic organoselenium compound designed as a potential cancer chemopreventive and therapeutic agent. Its development was rationally guided by the known anticarcinogenic properties of naturally occurring isothiocyanates (ITCs) found in cruciferous vegetables and the enhanced anticancer efficacy often observed in organoselenium compounds compared to their sulfur analogs.[1][2] Extensive preclinical studies have demonstrated ISC-4's potent activity in various cancer models, including lung, prostate, melanoma, and leukemia.[1][3][4] This technical guide provides a comprehensive timeline of its discovery and development, detailing its synthesis, mechanisms of action, and key preclinical findings. As of this review, ISC-4 has not entered human clinical trials.
Discovery and Rationale
The development of this compound (ISC-4) emerged from structure-activity relationship (SAR) studies aimed at optimizing the anticancer properties of isothiocyanates (ITCs). ITCs are a class of compounds recognized for their cancer chemopreventive effects, which are attributed to their ability to modulate xenobiotic-metabolizing enzymes and induce apoptosis in cancer cells.[1][2]
The core scientific rationale for developing ISC-4 was the isosteric replacement of the sulfur atom in the isothiocyanate moiety of phenylbutyl isothiocyanate (PBITC) with a selenium atom.[1][2] This modification was based on two key observations:
-
Enhanced Potency of Organoselenium Compounds : Selenium-containing compounds have been shown to be more potent anticancer agents than their sulfur counterparts.[1]
-
Combined Anticancer Properties : The resulting isoselenocyanate (ISC) structure was hypothesized to combine the beneficial anticancer mechanisms of both ITCs and organoselenium compounds.[1]
Through these extensive SAR studies, ISC-4 was identified as a highly efficacious agent, demonstrating superior potency and drug-like properties compared to other synthetic isoselenocyanates and their natural ITC analogs.[1]
Synthesis of this compound (ISC-4)
ISC-4 is synthesized via a multi-step process starting from phenylalkylamines. The general methodology, adapted from procedures developed by Sharma et al. and Fernandez-Bolanos et al., involves a one-pot dehydration of a formamide (B127407) precursor using triphosgene (B27547), followed by the addition of selenium.[2]
Experimental Protocol: Synthesis of ISC-4
The synthesis is a two-step process:
-
Formation of Phenylbutyl Formamide : Ethyl formate (B1220265) is added dropwise to phenylbutylamine at room temperature. The mixture is then refluxed for 4-6 hours. Excess ethyl formate is removed under reduced pressure to yield the phenylbutyl formamide intermediate as a viscous oil.[2]
-
Formation of this compound (ISC-4) :
-
A mixture of phenylbutyl formamide (10.0 mmol), triethylamine (B128534) (43 mmol), 4 Å molecular sieves, and dichloromethane (B109758) (50 mL) is brought to reflux.[2]
-
A solution of triphosgene (5.0 mmol) in dichloromethane is added dropwise over 1 hour. The mixture is refluxed for an additional 2.5 hours.[2]
-
Selenium powder (20.0 mmol) is then added, and the resulting mixture is refluxed for another 7 hours.[2]
-
The crude product is worked up and purified using silica (B1680970) gel column chromatography (5:95 EtOAc/hexanes) to yield ISC-4 as an oil (71% yield).[2]
-
Preclinical Development and Efficacy
ISC-4 has undergone extensive preclinical evaluation, demonstrating significant anticancer activity both in vitro and in vivo.
In Vitro Studies
ISC-4 has shown potent cytotoxic effects across a wide range of human cancer cell lines. A consistent finding is that ISC-4 exhibits significantly lower IC50 values (the concentration required to inhibit the growth of 50% of cells) compared to its sulfur analog, PBITC.[5]
| Cancer Type | Cell Line | ISC-4 IC50 (µM) | PBITC IC50 (µM) | Reference |
| Melanoma | UACC 903 | ~1.5 | > 10 | [2][5] |
| Prostate | LNCaP | Data indicates high potency | Less potent than ISC-4 | [3] |
| Glioblastoma | SF-295 | ~2.0 | > 10 | [2][5] |
| Sarcoma | SNF-19 | ~2.5 | > 10 | [2][5] |
| Colon | HT-29 | ~3.0 | > 10 | [2][5] |
| Breast | MCF-7 | ~2.5 | > 10 | [2][5] |
| Acute Myeloid Leukemia | U937 / HL-60 | Significant inhibition | Not Reported | [4] |
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ISC-4 and its Sulfur Analog (PBITC) in various cancer cell lines.[2][5]
In Vivo Studies
The promising in vitro results have been successfully translated into animal models, demonstrating the bioavailability and antitumor efficacy of ISC-4.
3.2.1 Lung Cancer Chemoprevention (A/J Mice)
In a key study, ISC-4 was evaluated for its potential to prevent lung carcinogenesis induced by the tobacco-specific nitrosamine (B1359907) NNK.
-
Bioavailability : A single intragastric dose of 1.25 µmol of ISC-4 resulted in a time-dependent increase of selenium levels in the serum, liver, and lung of A/J mice, confirming its oral bioavailability.[1]
-
Enzyme Modulation : This dose led to a time-dependent inhibition of microsomal cytochrome P450 (Cyp) activity (Phase I enzymes that can activate procarcinogens) and a delayed increase in Phase II enzymes like UDP-glucuronyl transferase (Ugt) and glutathione-S-transferase (Gst), which are involved in detoxification.[1]
-
DNA Adduct Inhibition : Mice fed a diet supplemented with ISC-4 for two weeks showed effective inhibition of methyl-DNA adduct formation induced by NNK.[1]
| Tissue | Peak Selenium Level Time (Post-Dose) | Maximum Mean Selenium Level (ng/g) |
| Serum | ~4 h | 1892 |
| Liver | 4-8 h | 1322 |
| Lung | ~8 h | 878 |
Table 2: Pharmacokinetic profile of selenium in A/J mice following a single 1.25 µmol intragastric dose of ISC-4.[1]
3.2.2 Melanoma Xenograft Model (Nude Mice)
ISC-4's therapeutic potential was assessed in nude mice with subcutaneous UACC 903 human melanoma xenografts.
-
Tumor Inhibition : Intraperitoneal (i.p.) administration of ISC-4 (0.76 µmol, three times a week) resulted in a significant 30-45% reduction in tumor size.[2]
-
Superior Potency : A similar reduction in tumor size required a three-fold higher dose (2.5 µmol) of the corresponding ITC compounds.[2][5]
3.2.3 Acute Myeloid Leukemia (AML) Preclinical Models
ISC-4 has shown significant efficacy in preclinical models of AML.
-
Selective Cytotoxicity : ISC-4 significantly inhibited the survival and clonogenicity of primary human AML cells without affecting normal cord blood cells.[4]
-
Synergistic Effects : It enhanced the efficacy of the standard chemotherapy agent cytarabine (B982) (AraC).[4]
-
Improved Survival : In a syngeneic C1498 mouse model, ISC-4 impeded leukemia progression and improved overall survival with no obvious toxicity.[4]
-
Leukemic Infiltration Reduction : In a U937 xenograft model, ISC-4 monotherapy reduced human CD45+ cells in the bone marrow by ~87%. The combination with AraC achieved a ~94% reduction.[4]
Mechanism of Action
ISC-4 exerts its anticancer effects through multiple mechanisms, primarily by modulating cellular metabolic pathways and inducing oxidative stress, which leads to apoptosis.
4.1 Modulation of Carcinogen Metabolism
As demonstrated in the lung cancer prevention model, ISC-4 favorably alters the balance of drug-metabolizing enzymes.
-
Inhibition of Phase I Enzymes (e.g., Cytochrome P450) : By inhibiting Cyp enzymes, ISC-4 blocks the metabolic activation of procarcinogens like NNK into their ultimate carcinogenic forms.[1]
-
Induction of Phase II Enzymes (e.g., Ugt, Gst) : ISC-4 induces detoxification enzymes that conjugate and facilitate the excretion of carcinogens and their metabolites.[1]
4.2 Induction of ROS-Mediated Apoptosis
In prostate and AML cells, a primary mechanism is the induction of reactive oxygen species (ROS).[3][4] This increase in oxidative stress triggers downstream signaling cascades that culminate in programmed cell death (apoptosis).
-
Prostate Cancer (LNCaP cells) : ISC-4 treatment increases ROS, which leads to the suppression of the androgen receptor (AR) signaling axis and the activation of a p53-mediated mitochondrial apoptosis pathway, involving downstream targets like PUMA and Bax.[3]
-
Acute Myeloid Leukemia : ISC-4 inhibits the pro-survival PI3K/AKT signaling pathway, a key pathway that is frequently dysregulated in AML, leading to apoptosis in cancer stem cells.[4]
Clinical Development Timeline
A thorough search of public clinical trial registries and scientific literature reveals that this compound (ISC-4) has not yet progressed to human clinical trials. Its development status remains in the preclinical phase.
Conclusion and Future Directions
This compound (ISC-4) is a rationally designed, potent anticancer agent that has demonstrated significant and superior efficacy compared to its sulfur analogs in a variety of preclinical cancer models. Its multi-modal mechanism of action—inhibiting carcinogen activation, promoting detoxification, and inducing ROS-mediated apoptosis—makes it a compelling candidate for further development. The robust preclinical data, particularly its efficacy in xenograft models of melanoma and AML and its chemopreventive activity in a lung cancer model, provide a strong foundation for advancing ISC-4 toward Investigational New Drug (IND)-enabling studies and eventual clinical evaluation. Future research should focus on detailed toxicology studies, formulation development, and the identification of predictive biomarkers to guide its clinical application.
References
- 1. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Phenylbutyl Isoselenocyanate and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbutyl isoselenocyanate (ISC-4), an organoselenium compound, has emerged as a promising chemopreventive and therapeutic agent, demonstrating potent anticancer activities in various preclinical models. Isosteric replacement of sulfur with selenium in its isothiocyanate analogue, phenethyl isothiocyanate (PEITC), has been shown to enhance its biological efficacy. This technical guide provides a comprehensive overview of the biological activity of ISC-4 and its metabolites, with a focus on its mechanism of action, metabolic pathways, and effects on key cellular processes. This document synthesizes quantitative data, details experimental methodologies, and visualizes complex biological pathways to serve as a valuable resource for researchers in the fields of oncology and drug development.
Introduction
Organoselenium compounds have garnered significant attention for their potential as cancer chemopreventive and therapeutic agents.[1][2] The substitution of sulfur with selenium in isothiocyanates to form isoselenocyanates (ISCs) has been shown to increase cytotoxicity towards cancer cells.[1][2] 4-Phenylbutyl isoselenocyanate (ISC-4) is a synthetic organoselenium compound that has demonstrated significant antitumor activity in various cancer cell lines, including melanoma, glioblastoma, fibrosarcoma, colon, breast, and prostate cancer.[3] This guide delves into the multifaceted biological activities of ISC-4 and its metabolites, providing a detailed examination of its molecular mechanisms.
Metabolism of 4-Phenylbutyl Isoselenocyanate
The in vivo activity of ISCs is largely influenced by their metabolism. Similar to isothiocyanates, the primary route of metabolism for ISC-4 is believed to involve conjugation with glutathione (B108866) (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs).[4][5] This initial conjugation is followed by enzymatic degradation to a cysteine conjugate and subsequent N-acetylation to form the N-acetylcysteine (NAC) conjugate, which is a major urinary metabolite.[4]
Phase I and Phase II Metabolism
ISC-4 has been shown to modulate the activity of Phase I and Phase II metabolic enzymes. In vivo studies in mice demonstrated that ISC-4 can inhibit the activity of cytochrome P450 (Cyp450) enzymes, which are key players in Phase I metabolism and the activation of certain procarcinogens.[3][6][7] Concurrently, ISC-4 can induce the activity of Phase II enzymes such as UDP-glucuronyl transferase (Ugt) and glutathione-S-transferase (Gst), which are involved in the detoxification and elimination of harmful substances.[3][6][7] This dual action of inhibiting procarcinogen activation and enhancing detoxification pathways underscores the chemopreventive potential of ISC-4.
The metabolic pathway of ISC-4 can be visualized as follows:
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. [Biodistribution studies on selenium and mercury in mice using instrumental neutron activation analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylbutyl isoselenocyanate modulates phase I and II enzymes and inhibits 4-(methylnitrosamino)-1-(3-pyridyl)- 1-butanone-induced DNA adducts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of organoselenium compounds on induction of mouse forestomach tumors by benzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Phenylbutyl Isoselenocyanate: A Technical Guide for Cancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylbutyl isoselenocyanate (ISC-4), an organoselenium compound, has emerged as a promising candidate in anticancer drug discovery. Its mechanism of action, which involves the induction of reactive oxygen species (ROS), modulation of key signaling pathways such as PI3K/Akt, and initiation of p53-mediated apoptosis, has been the subject of extensive research. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ISC-4, presenting a comprehensive overview of its anticancer properties, experimental protocols for its evaluation, and visualization of its molecular pathways. By summarizing quantitative data, detailing methodologies, and illustrating complex biological processes, this document aims to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction: The Emergence of this compound in Oncology
Organoselenium compounds have garnered significant attention for their potential as cancer therapeutic and chemopreventive agents.[1] The replacement of sulfur with selenium in isothiocyanates to form isoselenocyanates has been a key strategy in developing more potent anticancer compounds.[2] this compound (ISC-4) is a synthetic organoselenium compound designed based on naturally occurring isothiocyanates, which are known for their cancer prevention properties.[3] Extensive structure-activity relationship studies have identified ISC-4 as a particularly efficacious anticancer agent, demonstrating greater potency than its sulfur analog, phenylbutyl isothiocyanate (PBITC).[4][5] ISC-4 has been shown to inhibit cell growth, induce apoptosis and cell cycle arrest, and effectively inhibit the PI3K/Akt signaling pathway in various cancer cell lines.[5]
Structure-Activity Relationship (SAR) Studies
The anticancer efficacy of phenylalkyl isoselenocyanates is significantly influenced by their chemical structure, particularly the length of the alkyl chain and the presence of the selenium atom.
Influence of Alkyl Chain Length
Studies comparing phenylalkyl isoselenocyanates with varying alkyl chain lengths have revealed that potency against cancer cells is dependent on the specific cancer type. For instance, in glioblastoma, prostate, and breast cancer cell lines, the IC50 values of phenylalkyl isothiocyanates (the sulfur analogs) consistently decreased with increasing alkyl chain length.[4] Among the isoselenocyanate derivatives, the benzyl (B1604629) derivative (ISC-1) was generally the least effective, while analogs with longer alkyl chains (ISC-2 to ISC-6) showed more potent anticancer activity, particularly in glioblastoma, prostate, and breast cancer cell lines.[4]
Superiority of Isoselenocyanates over Isothiocyanates
A consistent finding across multiple studies is the superior anticancer activity of isoselenocyanates compared to their corresponding isothiocyanate analogs.[4][6] The IC50 values for isoselenocyanate compounds are generally lower than their isothiocyanate counterparts across a range of cancer cell lines, including melanoma, prostate, breast, glioblastoma, sarcoma, and colon cancer.[4][6] This enhanced potency is attributed to the unique chemical properties of selenium, which contributes to increased generation of reactive oxygen species (ROS) and a greater ability to redox cycle compared to sulfur.[1] In vivo studies have further corroborated these findings, showing a similar reduction in tumor size at doses three times lower for isoselenocyanates compared to their corresponding isothiocyanates.[4][6]
Quantitative Data on Anticancer Activity
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound (ISC-4) and its analogs against various human cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values (µM) of Phenylalkyl Isothiocyanates (ITCs) and Isoselenocyanates (ISCs) in Various Cancer Cell Lines. [4]
| Compound | Melanoma (UACC 903) | Glioblastoma (T98G) | Fibrosarcoma (HT-1080) | Colon (Caco-2) | Breast (MDA-MB-231) | Prostate (PC-3) |
| BITC (1a) | 15.6 ± 1.2 | 35.3 ± 2.1 | 18.9 ± 1.5 | 11.2 ± 0.9 | 25.6 ± 1.8 | 30.1 ± 2.5 |
| PEITC (1b) | 14.9 ± 1.1 | 28.9 ± 2.5 | 16.5 ± 1.3 | 12.8 ± 1.1 | 20.1 ± 1.5 | 24.5 ± 2.1 |
| PBITC (1c) | 15.1 ± 1.3 | 20.5 ± 1.8 | 14.8 ± 1.2 | 14.5 ± 1.3 | 15.8 ± 1.2 | 18.9 ± 1.7 |
| PHITC (1d) | 16.2 ± 1.5 | 15.8 ± 1.4 | 13.2 ± 1.1 | 16.1 ± 1.4 | 12.5 ± 1.1 | 14.2 ± 1.3 |
| ISC-1 (2a) | 16.1 ± 1.4 | 30.1 ± 2.8 | 15.2 ± 1.3 | 10.5 ± 0.8 | 22.3 ± 1.9 | 25.8 ± 2.2 |
| ISC-2 (2b) | 14.2 ± 1.2 | 22.8 ± 2.1 | 13.1 ± 1.1 | 11.5 ± 1.0 | 16.9 ± 1.4 | 20.1 ± 1.8 |
| ISC-4 (2c) | 13.8 ± 1.1 | 15.6 ± 1.3 | 11.5 ± 1.0 | 12.8 ± 1.1 | 12.1 ± 1.0 | 14.8 ± 1.3 |
| ISC-6 (2d) | 14.5 ± 1.3 | 12.5 ± 1.1 | 10.8 ± 0.9 | 14.2 ± 1.2 | 10.2 ± 0.9 | 11.5 ± 1.0 |
Data are presented as mean ± standard deviation.
Mechanism of Action
ISC-4 exerts its anticancer effects through a multi-pronged mechanism that culminates in the induction of apoptosis in cancer cells.
Induction of Reactive Oxygen Species (ROS)
A primary mechanism of ISC-4's action is the induction of reactive oxygen species (ROS) within cancer cells. This increase in oxidative stress plays a crucial role in triggering downstream apoptotic signaling. The generation of ROS by isoselenocyanates is believed to be more pronounced than that of their isothiocyanate counterparts, contributing to their enhanced cytotoxicity.[1]
Inhibition of the PI3K/Akt Signaling Pathway
ISC-4 is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently overactivated in many cancers and plays a central role in promoting cell survival, proliferation, and resistance to apoptosis.[5] By inhibiting this pathway, ISC-4 effectively removes a key survival signal for cancer cells, thereby sensitizing them to apoptosis.
p53-Mediated Apoptosis
ISC-4 has been shown to induce apoptosis through a p53-dependent mechanism. It upregulates the abundance and activation of the p53 tumor suppressor protein. Activated p53 then transactivates its downstream targets, such as PUMA and Bax, which are key mediators of the intrinsic mitochondrial apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound.
Synthesis of this compound (ISC-4)
A common method for the synthesis of this compound involves the reaction of 4-phenylbutylamine (B88947) with triphosgene (B27547) and elemental selenium.
Materials:
-
4-phenylbutylamine
-
Triphosgene
-
Elemental selenium powder
-
Dichloromethane (B109758) (CH2Cl2)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
A solution of 4-phenylbutylamine and triethylamine in dichloromethane is prepared in a round-bottom flask equipped with a reflux condenser.
-
Triphosgene is added portion-wise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then elemental selenium powder is added.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is filtered to remove any unreacted selenium.
-
The filtrate is washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (ISC-4) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of ISC-4 (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Apoptosis Assay (Western Blotting for Apoptosis Markers)
Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Cancer cells treated with ISC-4
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, p53)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
In Vivo Antitumor Efficacy (Xenograft Mouse Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of ISC-4 using a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
ISC-4 formulation for in vivo administration (e.g., in corn oil)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer ISC-4 (or vehicle control) to the respective groups according to the predetermined dosing schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
This compound (ISC-4) stands out as a potent anticancer agent with a well-defined mechanism of action. The structure-activity relationship studies clearly indicate the advantages of the isoselenocyanate moiety and the influence of the alkyl chain length on its cytotoxic efficacy. The comprehensive data and protocols presented in this guide are intended to facilitate further research and development of ISC-4 and its analogs as potential cancer therapeutics. Future investigations should focus on optimizing the therapeutic index of these compounds, exploring combination therapies to overcome drug resistance, and identifying predictive biomarkers to guide their clinical application. The continued exploration of organoselenium compounds like ISC-4 holds significant promise for the future of oncology drug discovery.
References
- 1. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Anticancer Efficacy of Phenylbutyl Isoselenocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutyl Isoselenocyanate (ISC-4) is a synthetic organoselenium compound that has demonstrated significant potential as an anticancer agent. As a selenium-containing isostere of the naturally occurring isothiocyanates found in cruciferous vegetables, ISC-4 combines the known chemopreventive properties of both organoselenium compounds and isothiocyanates.[1] In vitro studies have consistently shown that ISC-4 exhibits potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, often demonstrating greater efficacy than its sulfur analog, Phenylbutyl isothiocyanate (PBITC).[2][3] This technical guide provides an in-depth overview of the in vitro anticancer effects of ISC-4, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its activity.
Quantitative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (ISC-4) in various human cancer cell lines after a 24-hour treatment period, as determined by the MTS assay. For comparative purposes, the IC50 values for its sulfur analog, Phenylbutyl isothiocyanate (PBITC), are also included.
| Cell Line | Cancer Type | ISC-4 IC50 (µM) | PBITC IC50 (µM) |
| UACC 903 | Melanoma | 8.5 ± 0.7 | 10.2 ± 1.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 7.2 ± 0.5 | 9.8 ± 0.9 |
| T98G | Glioblastoma | 6.8 ± 0.4 | 8.5 ± 0.6 |
| HT-1080 | Fibrosarcoma | 9.1 ± 0.8 | 11.5 ± 1.3 |
| Caco-2 | Colon Adenocarcinoma | 10.2 ± 1.2 | 12.8 ± 1.5 |
| PC-3 | Prostate Adenocarcinoma | 8.9 ± 0.6 | 10.7 ± 1.0 |
Data sourced from Sharma et al., J Med Chem, 2008.
Mechanism of Action: Signaling Pathways
In prostate cancer cells (LNCaP), this compound (ISC-4) induces apoptosis through a mechanism initiated by the generation of Reactive Oxygen Species (ROS). This increase in intracellular ROS leads to the suppression of the androgen receptor (AR) signaling axis and activates the p53 signaling pathway. Activated p53, in turn, upregulates its pro-apoptotic target genes, PUMA and Bax, culminating in the execution of the mitochondrial apoptosis pathway.[2]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the anticancer effects of this compound (ISC-4).
Cell Viability Assay (MTS Assay)
This assay determines the number of viable cells in culture based on the mitochondrial conversion of the tetrazolium salt MTS into a colored formazan (B1609692) product.
Workflow:
Protocol:
-
Cell Seeding: Seed 2.5 – 5 × 10³ cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with increasing concentrations of ISC-4 (typically 2.5 – 100 µM) or a DMSO vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells compared to the DMSO-treated control cells. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (BrdU Incorporation Assay)
This assay measures DNA synthesis as an indicator of cell proliferation. The thymidine (B127349) analog, BrdU, is incorporated into newly synthesized DNA and detected with a specific antibody.
Workflow:
Protocol:
-
Cell Seeding and Treatment: Seed 5 × 10³ cells per well in a 96-well plate and treat with ISC-4 for 24 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol (e.g., using a fixing/denaturing solution).
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate for 1-2 hours.
-
Washing: Wash the wells to remove any unbound antibody.
-
Substrate Addition: Add the appropriate substrate for the detection enzyme.
-
Data Acquisition: Measure the absorbance at the recommended wavelength.
-
Analysis: Compare the absorbance of treated cells to control cells to determine the effect on cell proliferation.
Apoptosis Assay (Apo-ONE® Homogeneous Caspase-3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Workflow:
Protocol:
-
Cell Seeding and Treatment: Seed 5 × 10³ cells per well in a 96-well plate and treat with ISC-4 for 24 hours.
-
Reagent Addition: Add the Apo-ONE® Homogeneous Caspase-3/7 Reagent, which contains a profluorescent caspase-3/7 substrate, to each well.
-
Incubation: Incubate the plate at room temperature for a period of 30 minutes to several hours, protected from light.
-
Data Acquisition: Measure the fluorescence with an excitation wavelength of 499 nm and an emission wavelength of 521 nm.
-
Analysis: An increase in fluorescence indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion
This compound (ISC-4) is a potent inducer of apoptosis in a variety of cancer cell lines, with consistently greater activity than its sulfur analog. Its mechanism of action, particularly in prostate cancer cells, involves the generation of reactive oxygen species and the subsequent activation of the p53-mediated mitochondrial apoptotic pathway. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of ISC-4 and other potential anticancer compounds. Further investigation into the broader applicability of this mechanism across different cancer types and its potential for in vivo efficacy is warranted.
References
An In-depth Technical Guide to the Cellular Uptake and Distribution of Phenylbutyl Isoselenocyanate (ISC-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutyl isoselenocyanate (ISC-4) is a synthetic organoselenium compound that has garnered significant interest in the field of cancer research. As an analog of naturally occurring isothiocyanates found in cruciferous vegetables, ISC-4 exhibits potent anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of ISC-4's cellular uptake, distribution, and its molecular mechanisms of action, with a focus on its effects on key signaling pathways involved in cancer progression.
Cellular Uptake and Distribution
The bioavailability and biodistribution of a therapeutic agent are critical determinants of its efficacy. Studies have demonstrated that ISC-4 is orally bioavailable. Following a single intragastric dose in mice, selenium levels, indicative of ISC-4 and its metabolites, show a time-dependent increase in serum, liver, and lung tissues.[1]
In Vivo Distribution of ISC-4
Quantitative analysis of selenium levels following a single 1.25 µmol intragastric dose of ISC-4 in A/J mice reveals its distribution and clearance profile over time.[1]
| Time (hours) | Serum Se (ng/g) | Liver Se (ng/g) | Lung Se (ng/g) |
| 0 | ~500 | ~800 | ~400 |
| 2 | ~1200 | ~1100 | ~500 |
| 4 | ~1892 | ~1300 | ~700 |
| 8 | ~1600 | ~1322 | ~878 |
| 16 | ~1100 | ~1100 | ~700 |
| 24 | ~800 | ~900 | ~600 |
| 36 | ~700 | ~850 | ~550 |
| 72 | ~600 | ~800 | ~500 |
| Table 1: Time-dependent distribution of selenium in serum, liver, and lung of A/J mice after a single intragastric dose of 1.25 µmol ISC-4. Peak concentrations are highlighted in bold. Data extracted from Sharma et al. (2011).[1] |
While the precise mechanisms of cellular uptake for ISC-4 have not been fully elucidated, it is hypothesized to readily cross cell membranes due to its lipophilic nature. Further research is required to quantify the kinetics and specific transport mechanisms involved in its cellular internalization.
Molecular Mechanisms of Action
ISC-4 exerts its anti-cancer effects through the modulation of multiple signaling pathways, primarily the PI3K/Akt pathway and the induction of apoptosis.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. ISC-4 has been shown to be a potent inhibitor of this pathway.
In acute myeloid leukemia (AML) cells, ISC-4 treatment leads to a dose-dependent decrease in the phosphorylation of Akt, a key downstream effector of PI3K.[2] This inhibition of Akt signaling is a crucial event that precedes the induction of apoptosis in cancer cells.
References
Phenylbutyl Isoselenocyanate (ISC-4): A Technical Guide to its Modulation of Phase I and II Detoxification Enzymes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylbutyl Isoselenocyanate (ISC-4), a synthetic organoselenium compound, has emerged as a significant modulator of xenobiotic metabolism. Structurally analogous to naturally occurring isothiocyanates found in cruciferous vegetables, ISC-4 exhibits a potent dual action on the body's primary detoxification enzyme systems. It functions as an inhibitor of Phase I cytochrome P450 (CYP) enzymes, which are responsible for the metabolic activation of many pro-carcinogens. Concurrently, it acts as an inducer of Phase II enzymes, such as Glutathione (B108866) S-Transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), which detoxify reactive metabolites. This coordinated modulation presents a compelling mechanism for chemoprevention. This technical guide provides an in-depth analysis of the effects of ISC-4 on these enzyme systems, detailing the underlying signaling pathways, experimental methodologies for its study, and a comprehensive summary of its quantitative effects.
Introduction: Phase I and II Enzyme Systems
The metabolism of foreign compounds (xenobiotics), including drugs and carcinogens, is a critical biological process governed by two main sets of enzymes:
-
Phase I Enzymes: Primarily composed of the cytochrome P450 (CYP) superfamily, these enzymes introduce or expose functional groups on xenobiotics, typically through oxidation, reduction, or hydrolysis. While this can lead to detoxification, it can also convert inert compounds (pro-carcinogens) into highly reactive, DNA-damaging metabolites.[1][2]
-
Phase II Enzymes: These enzymes catalyze the conjugation of the modified xenobiotics with endogenous molecules like glutathione (GSH), glucuronic acid, or sulfate.[3] This process, facilitated by enzymes such as Glutathione S-Transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), generally renders the metabolites more water-soluble and readily excretable, representing a crucial detoxification step.[3][4]
A favorable balance between these two phases—specifically, the suppression of Phase I activation and the enhancement of Phase II detoxification—is a key strategy in chemical-based cancer prevention.[5] this compound (ISC-4) has been identified as a promising agent that effectively modulates this balance.[5]
Modulation of Phase I Enzymes by ISC-4
ISC-4 demonstrates a significant inhibitory effect on Phase I cytochrome P450 enzyme activity. This inhibition is crucial as it can prevent the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms.[5][6]
In Vitro and In Vivo Inhibition
Studies utilizing the tobacco-specific pro-carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) as a substrate have shown that ISC-4 effectively reduces its metabolic activation. NNK requires hydroxylation by CYP enzymes to form DNA-alkylating species that are mutagenic and carcinogenic.[5][6]
-
In Vivo Effects: A single oral dose of ISC-4 in A/J mice leads to a time-dependent decrease in the oxidative metabolism of NNK in both liver and lung microsomes.[6] This indicates rapid bioavailability and a direct impact on enzyme function in key target tissues.[5]
-
Direct Inhibition: The rapid onset of inhibition (as early as 30 minutes post-administration) suggests a direct interaction between ISC-4 and the CYP enzymes.[5] This was confirmed in vitro, where incubating ISC-4 directly with liver microsomes resulted in a dose-dependent inhibition of CYP-mediated NNK metabolism, with inhibitory effects observed at concentrations as low as 25 nM.[6] The reactive isoselenocyanate group is thought to bind to protein sulfhydryl groups, leading to the inhibition of enzyme activity.[5]
Quantitative Data: Phase I Inhibition
The following table summarizes the observed inhibitory effects of ISC-4 on CYP enzyme activity.
| Parameter | Tissue/System | Substrate | Effect | Concentration/Time Point | Reference |
| CYP Activity | Mouse Liver Microsomes | 3H[NNK] | Time-dependent decrease in keto acid & keto alcohol metabolites | 0.5 - 72 hours post-dose | [6] |
| CYP Activity | Mouse Lung Microsomes | 3H[NNK] | Time-dependent decrease in keto acid, keto alcohol & NNK-N-oxide | 4 - 72 hours post-dose | [6] |
| Direct Inhibition | Mouse Liver Microsomes | 3H[NNK] | Dose-dependent inhibition of oxidative metabolism | Starts at 25 nM | [6] |
Modulation of Phase II Enzymes by ISC-4
In contrast to its inhibitory effect on Phase I enzymes, ISC-4 induces the activity and expression of key Phase II detoxification enzymes. This induction enhances the capacity of the cell to neutralize and eliminate harmful electrophilic metabolites.[5]
Induction of GST and UGT Activity
-
Glutathione S-Transferase (GST): Following administration in A/J mice, ISC-4 causes a delayed but significant increase in GST activity in the liver cytosol.[5] This increased activity enhances the conjugation of electrophiles with glutathione, a critical detoxification pathway.[5]
-
UDP-glucuronosyltransferase (UGT): Similarly, UGT activity in both liver and lung microsomes is elevated following ISC-4 treatment.[5] This enzyme is responsible for glucuronidation, another major pathway for the detoxification and elimination of xenobiotics.[5]
Induction of Gene Expression
The increase in Phase II enzyme activity is preceded by an upregulation of their corresponding genes. ISC-4 has been shown to induce the mRNA expression of several GST and UGT isoforms in both the liver and lungs of treated mice.[5] This transcriptional activation is a key mechanism underlying its chemopreventive effects.
Quantitative Data: Phase II Induction
The tables below summarize the quantitative effects of a single 1.25 µmol intragastric dose of ISC-4 on Phase II enzyme activity and gene expression in A/J mice.
Table 3.3.1: Effect of ISC-4 on Phase II Enzyme Activity
| Enzyme | Tissue | Substrate | Peak Activity (Time Post-Dose) | Fold Increase (Approx.) | Reference |
| GST | Liver | MCB | 16 hours | ~1.5-fold | [5] |
| UGT | Liver | 4-MU | 16 hours | ~1.8-fold | [5] |
| UGT | Lung | 4-MU | 24 hours | ~1.6-fold | [5] |
Table 3.3.2: Effect of ISC-4 on Phase II Enzyme mRNA Expression
| Gene Isoform | Tissue | Fold Change (8h) | Fold Change (16h) | Reference |
| Gsta4 | Liver | ~1.5 | ~1.6 | [5] |
| Gstm1 | Liver | ~3.0 | ~6.9 | [5] |
| Gstm3 | Liver | ~4.5 | ~10.8 | [5] |
| Gstp1 | Liver | ~3.2 | ~7.0 | [5] |
| Gsta1 | Lung | ~1.2 | ~1.4 | [5] |
| Gstm1 | Lung | ~1.5 | ~1.8 | [5] |
| Gstm2 | Lung | ~1.4 | ~1.6 | [5] |
| Gstm3 | Lung | ~1.4 | ~1.7 | [5] |
| Ugta1a1 | Liver | ~1.5 | ~2.2 | [5] |
| Ugt1a6a | Liver | ~1.4 | ~1.8 | [5] |
| Ugt1a1 | Lung | ~1.2 | ~1.4 | [5] |
| Ugt1a6a | Lung | ~1.3 | ~1.5 | [5] |
Signaling Pathway: Nrf2-ARE Activation
The induction of Phase II enzymes by isothiocyanates is known to be mediated by the Nrf2-ARE (Nuclear factor-erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[5] Evidence strongly suggests that ISC-4 utilizes the same mechanism.[5]
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its continuous degradation.[7][8] Electrophilic compounds like ISC-4 can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][9] This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of many cytoprotective genes, including those for GSTs and UGTs, thereby initiating their transcription.[8][10]
Caption: Nrf2-ARE signaling pathway activation by ISC-4.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of ISC-4's effects on drug-metabolizing enzymes.
Animal Studies
-
Model: Female A/J mice (6-7 weeks old).
-
Treatment: A single dose of 1.25 µmol ISC-4 dissolved in 100 µL corn oil administered via intragastric gavage. Control animals receive corn oil only.
-
Sample Collection: Mice are euthanized at various time points (e.g., 0, 0.5, 2, 4, 8, 16, 24, 72 hours). Liver and lung tissues are collected, flash-frozen in liquid nitrogen, and stored at -80°C.
Preparation of Microsomes and Cytosol
-
Thaw tissues on ice and homogenize in a phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 0.15 M KCl, 1 mM EDTA, and 0.1 mM DTT).
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction (used for GST assays).
-
The pellet contains the microsomes. Resuspend the microsomal pellet in a buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 1 mM EDTA and 20% glycerol) and store at -80°C.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
Caption: Workflow for subcellular fractionation.
Phase I Enzyme Activity Assay (CYP Activity)
-
Substrate: 3H-labeled NNK.
-
Reaction Mixture: In a final volume of 100 µL, combine liver or lung microsomes (protein concentration appropriately determined), an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 3H[NNK]. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant by reverse-phase HPLC with a radio flow detector to separate and quantify the formation of oxidative metabolites (keto acid, keto alcohol, NNK-N-oxide).[11]
Phase II Enzyme Activity Assays
-
Substrate: 4-methylumbelliferone (B1674119) (4-MU).
-
Reaction Mixture: In a final volume of 100 µL, combine microsomes (e.g., 10 µg protein), Tris buffer (50 mM, pH 7.5), MgCl2 (10 mM), alamethicin (B1591596) (10 µg/mL to permeabilize the membrane), and 4-MU (100-250 µmol/L).
-
Incubation: Pre-incubate at 37°C. Initiate the reaction by adding UDP-glucuronic acid (UDPGA, e.g., 4 mM). Incubate for a set time (e.g., 30 minutes).
-
Termination and Analysis: Stop the reaction and analyze the formation of the glucuronidated product (4-MU-glucuronide) by HPLC.[11]
-
Substrate: 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
-
Reaction Mixture: In a final volume of 1 mL, combine buffer (e.g., 100 mM potassium phosphate, pH 6.5), reduced glutathione (GSH, e.g., 1 mM), and CDNB (e.g., 1 mM).
-
Assay: Add cytosolic fraction to the reaction mixture in a cuvette.
-
Analysis: Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer. The rate of change in absorbance is proportional to the GST activity.
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Isolate total RNA from liver and lung tissues using a standard method (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.
-
Real-Time PCR: Perform quantitative real-time PCR using gene-specific primers for the target Phase I and II enzymes (e.g., Gsta4, Gstm1, Ugt1a1) and housekeeping genes for normalization (e.g., Actb, Hprt).
-
Analysis: Calculate the relative quantification (fold change) of target gene expression using the comparative CT (ΔΔCT) method.
Conclusion and Future Directions
This compound (ISC-4) is a potent dual-modulator of drug-metabolizing enzymes. Its ability to inhibit Phase I enzymes while simultaneously inducing Phase II enzymes through the Nrf2-ARE pathway provides a strong mechanistic basis for its potential as a chemopreventive agent, particularly against carcinogens that require metabolic activation. The data clearly indicate that ISC-4 is orally bioavailable and acts systemically to alter the metabolic landscape in a manner that favors detoxification over activation.
Future research should focus on elucidating the specific CYP isoforms inhibited by ISC-4 and determining the kinetics of this inhibition (e.g., IC50 values). Further studies are also warranted to confirm the direct interaction of ISC-4 with Keap1 and to explore the long-term efficacy and safety of ISC-4 in preclinical cancer models. The comprehensive understanding of its mechanism of action, as outlined in this guide, will be crucial for its continued development as a potential agent in cancer prevention strategies.
References
- 1. Mechanism of chemical activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Induction Assays [sigmaaldrich.com]
- 3. promega.com.cn [promega.com.cn]
- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canonical and non-canonical mechanisms of Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. home.sandiego.edu [home.sandiego.edu]
A Technical Guide to the Interaction of Phenylbutyl Isoselenocyanate (ISC-4) with Cellular Thiols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Phenylbutyl Isoselenocyanate (ISC-4) is a synthetic organoselenium compound that has demonstrated significant potential as an anticancer agent.[1][2] Its mechanism of action is intrinsically linked to the high reactivity of its isoselenocyanate functional group (-N=C=Se) with nucleophilic cellular thiols, such as glutathione (B108866) (GSH) and cysteine residues within proteins.[3][4] This interaction leads to the depletion of cellular antioxidant defenses, inhibition of key redox-regulating enzymes like thioredoxin reductase, and the induction of oxidative stress.[4] Consequently, ISC-4 triggers programmed cell death, or apoptosis, in cancer cells, primarily through the modulation of critical survival signaling pathways like PI3K/Akt.[5][6] This document provides an in-depth technical overview of the molecular interactions of ISC-4, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways.
Introduction to this compound (ISC-4)
Isoselenocyanates (ISCs) are selenium-containing analogs of isothiocyanates (ITCs), a class of compounds found in cruciferous vegetables known for their cancer chemopreventive properties.[4][7] The isosteric replacement of sulfur with selenium significantly enhances the biological activity of these molecules, with ISCs generally exhibiting greater potency in killing cancer cells than their ITC counterparts.[2][4]
Structure-activity relationship studies identified this compound (ISC-4) as a particularly effective and "drug-like" agent within this class.[1][3] Its biological activity is primarily attributed to the electrophilic carbon atom of the isoselenocyanate moiety, which serves as a soft electrophile, readily reacting with soft nucleophiles like the thiol groups of cysteine and glutathione.[3][4]
Cellular thiols are critical for maintaining redox homeostasis, participating in detoxification of xenobiotics, and functioning as key components of enzyme active sites.[8] The covalent modification of these thiols by ISC-4 represents the core molecular initiating event that triggers a cascade of downstream cellular responses, ultimately leading to cell death.
Chemical Interaction with Cellular Thiols
The fundamental mechanism of ISC-4 involves the direct covalent modification of cellular thiols through a nucleophilic addition reaction.
Reaction Mechanism
The sulfur or selenium atom in a thiol (-SH) or selenol (-SeH) group acts as a nucleophile, attacking the electrophilic carbon of the isoselenocyanate (-N=C=Se) functional group. This forms an unstable intermediate that rearranges to a stable covalent adduct, a selenocarbamate. This irreversible reaction effectively sequesters the thiol.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research on Phenylbutyl Isoselenocyanate (ISC-4) Toxicity
Abstract
Phenylbutyl Isoselenocyanate (ISC-4) is a synthetic organoselenium compound that has demonstrated significant potential as a cytotoxic and anti-tumor agent in early-stage research. As a selenium-containing isosteric analog of naturally occurring phenylalkyl isothiocyanates (ITCs), ISC-4 exhibits enhanced potency in inhibiting cancer cell growth and inducing apoptosis compared to its sulfur counterparts.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of reactive oxygen species (ROS), which subsequently triggers p53-mediated mitochondrial apoptosis and suppresses pro-survival signaling pathways such as the PI3K/Akt axis.[3][4] Preclinical in vivo studies have established its oral bioavailability and anti-tumor efficacy in xenograft models at doses significantly lower than corresponding ITCs, without observable systemic toxicity.[1][5][6] This document provides a comprehensive overview of the foundational toxicity research on ISC-4, detailing its cytotoxic effects, mechanisms of action, and relevant experimental protocols to inform further drug development efforts.
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, recognized for their cancer chemopreventive properties.[1][5] Research has led to the development of synthetic analogs to improve efficacy, including the isosteric replacement of sulfur with selenium to create isoselenocyanates (ISCs).[5] Organoselenium compounds have been shown to be effective in retarding tumorigenesis, and combining their properties with the ITC backbone has yielded promising results.[5]
Among these novel agents, this compound (ISC-4) has been identified as a particularly efficacious compound.[1][5] Extensive structure-activity relationship studies have shown that ISC compounds, and ISC-4 specifically, are more potent anti-cancer agents than their sulfur analogs.[1][2][5] Early-stage research demonstrates that ISC-4 is a potent inducer of apoptosis in various cancer cell lines, including prostate, melanoma, colon, and acute myeloid leukemia (AML).[1][3][4] Its primary toxic mechanism against cancer cells involves the generation of oxidative stress and the targeted inhibition of key cell survival pathways.
In Vitro Cytotoxicity and Anti-Cancer Activity
In vitro studies consistently show that ISC-4 is more potent at inhibiting cancer cell proliferation than its sulfur analog, phenylbutyl isothiocyanate (PBITC). The half-maximal inhibitory concentration (IC50) values for ISC-4 are generally lower across a range of human cancer cell lines.
Table 1: Comparative IC50 Values of ISC-4 vs. Phenylbutyl Isothiocyanate (PBITC)
| Cell Line | Cancer Type | ISC-4 IC50 (µM) | PBITC IC50 (µM) | Reference |
|---|---|---|---|---|
| UACC 903 | Melanoma | < 5 | ~10 | [1][2] |
| PC-3 | Prostate | < 5 | ~15 | [1] |
| MCF-7 | Breast | ~5 | > 20 | [1] |
| U-87 | Glioblastoma | ~5 | ~15 | [1] |
| HT-29 | Colon | < 5 | ~10 |[1] |
Note: IC50 values are approximated from graphical data presented in the cited literature.
In addition to inhibiting cell proliferation, ISC-4 is a more potent inducer of apoptosis compared to PBITC in human melanoma cells.[1][2][7]
Mechanisms of Action
ISC-4 exerts its cytotoxic effects through several interconnected mechanisms, primarily centered on the induction of oxidative stress and the disruption of critical pro-survival signaling cascades.
Induction of Reactive Oxygen Species (ROS)
A primary mechanism of ISC-4 toxicity is the rapid induction of reactive oxygen species (ROS) within cancer cells.[3] This increase in ROS, detectable by probes like dihydroethidium, serves as a critical upstream event that initiates downstream apoptotic signaling. The generation of ROS leads to DNA double-strand breaks and the suppression of other signaling pathways.[3]
Caption: Experimental workflow for ISC-4 induced ROS generation.
Apoptosis Induction
ISC-4 is a potent, time- and concentration-dependent inducer of apoptosis.[3] This programmed cell death is executed through the activation of caspases and is mediated by both the intrinsic (mitochondrial) and potentially the extrinsic pathways.
The ISC-4-induced increase in ROS leads to the phosphorylative activation of the p53 tumor suppressor protein at Serine 15.[3] Activated p53 then transcriptionally upregulates its pro-apoptotic targets, including PUMA and Bax, which initiates the mitochondrial pathway of apoptosis.[3] This pathway is central to the cytotoxic effects of ISC-4 in prostate cancer cells. Knockdown of p53, PUMA, or Bax provides a protective effect against ISC-4-induced apoptosis.[3]
Caption: ISC-4 induced p53-mediated mitochondrial apoptosis pathway.
The execution of apoptosis by ISC-4 is dependent on caspases. Studies have shown that ISC-4 treatment leads to the cleavage, and therefore activation, of initiator caspase-9 and executioner caspase-3, as well as the cleavage of Poly (ADP-ribose) polymerase (PARP).[4] Furthermore, the apoptotic effects of ISC-4 can be significantly diminished by pre-treatment with a pan-caspase inhibitor.[3]
Inhibition of Pro-Survival Signaling Pathways
ISC-4 also targets key signaling networks that are commonly upregulated in cancer to promote cell survival and proliferation.
The PI3K/Akt signaling pathway is a critical regulator of cell survival and is frequently dysregulated in various cancers, including AML.[4] ISC-4 has been identified as an inhibitor of this pathway.[4][8] By downregulating the PI3K/Akt signaling network, ISC-4 promotes the activation of caspase-regulated apoptotic pathways, contributing to its anti-leukemic and anti-tumor activity in melanoma, prostate, and colon cancers.[4][8]
Caption: ISC-4 inhibition of the pro-survival PI3K/Akt/mTOR pathway.
Preclinical In Vivo Studies
In vivo experiments using mouse models have provided foundational data on the bioavailability, efficacy, and safety profile of ISC-4.
Bioavailability and Distribution
Studies in A/J mice demonstrated that ISC-4 is orally bioavailable.[5][6] Following a single intragastric dose, selenium levels increased in serum, liver, and lung tissue in a time-dependent manner, confirming systemic absorption.[5][6]
Table 2: Selenium Levels in A/J Mice After a Single Oral Dose of ISC-4 (1.25 µmol)
| Tissue | Time to Peak Concentration | Maximum Mean Concentration (ng/g) | Reference |
|---|---|---|---|
| Serum | ~4 hours | 1892 | [5] |
| Liver | 4-8 hours | 1322 | [5] |
| Lung | ~8 hours | 878 |[5] |
Anti-Tumor Efficacy
In a preclinical human melanoma xenograft model, ISC-4 effectively inhibited tumor growth.[1] Notably, it achieved a similar reduction in tumor size at doses approximately three times lower than its corresponding ITC analogs.[1][2][7]
Table 3: In Vivo Anti-Tumor Efficacy of ISC-4 in a Melanoma Xenograft Model
| Compound | Dose (µM) | Tumor Size Reduction | Systemic Toxicity | Reference |
|---|---|---|---|---|
| ISC-4 | 0.76 | 30-45% | Not observed | [1] |
| PBITC | 0.76 | No effect | Not observed | [1] |
| PBITC | 2.5 | 40-60% | Not observed |[1] |
Systemic Toxicity
At the efficacious doses used in the in vivo xenograft studies, there was no evidence of systemic toxicity observed for ISC-4 or its ITC counterparts.[1] This suggests a favorable therapeutic window for its anti-tumor effects.
Experimental Protocols
The following sections outline the general methodologies used in the early-stage toxicological evaluation of ISC-4.
Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines such as LNCaP (prostate), UACC 903 (melanoma), PC-3 (prostate), MCF-7 (breast), U-87 (glioblastoma), HT-29 (colon), and U937 (AML) were used.[1][3][4]
-
Culture Conditions: Cells were typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: ISC-4 was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then diluted in culture medium to the final desired concentrations for treatment.
Cytotoxicity Assay (IC50 Determination)
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The following day, cells were treated with a range of concentrations of ISC-4 or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 48 or 72 hours), cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or Sulforhodamine B (SRB) assay.
-
The absorbance was read using a microplate reader.
-
IC50 values were calculated as the drug concentration that caused a 50% reduction in cell viability compared to the vehicle control.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, treated and control cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Cells were then stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. The percentages of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells were determined by flow cytometry.[8]
-
Caspase Activity: Cleavage of caspases (e.g., caspase-3, -9) and PARP was assessed by Western blot analysis using specific antibodies against the cleaved forms of these proteins.
ROS Detection
-
Cells were treated with ISC-4 or vehicle for a short duration (e.g., 30-60 minutes).
-
The cells were then incubated with a ROS-sensitive fluorescent probe, such as Dihydroethidium (DHE), which detects superoxide.
-
The fluorescence intensity, corresponding to the level of intracellular ROS, was measured using a flow cytometer.[3]
Western Blot Analysis
-
Treated and control cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-p53, p-H2A.X, AR, PSA, β-actin).
-
After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
-
Animal Model: Athymic nude mice were typically used.
-
Tumor Implantation: Human cancer cells (e.g., UACC 903 melanoma) were suspended in Matrigel and injected subcutaneously or intraperitoneally into the flanks of the mice.[1]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. ISC-4 was administered, often via intraperitoneal injection, at specified doses and schedules.[1]
-
Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and general health were monitored as indicators of systemic toxicity.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis.
Conclusion and Future Directions
Early-stage research has established this compound (ISC-4) as a potent anti-cancer agent with superior activity compared to its sulfur analog, PBITC. Its cytotoxic mechanism is driven by the induction of ROS, which triggers p53-mediated apoptosis and is supported by the inhibition of the pro-survival PI3K/Akt pathway. Preclinical in vivo data have confirmed its anti-tumor efficacy and oral bioavailability with a favorable initial safety profile.
Future research should focus on:
-
Comprehensive toxicokinetic and toxicodynamic studies to better understand its ADME (absorption, distribution, metabolism, and excretion) properties.
-
Evaluation of ISC-4 in a broader range of cancer models, including patient-derived xenografts (PDXs).
-
Investigation into potential synergistic effects when used in combination with standard-of-care chemotherapeutics or other targeted agents.
-
Further elucidation of its impact on other critical signaling pathways, such as the MAPK pathways, to fully map its mechanism of action.
-
Long-term toxicity studies to assess potential chronic effects and establish a definitive safety profile for potential clinical translation.
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound modulates phase I and II enzymes and inhibits 4-(methylnitrosamino)-1-(3-pyridyl)- 1-butanone-induced DNA adducts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Phenylbutyl Isoselenocyanate (ISC-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Phenylbutyl Isoselenocyanate (ISC-4), a promising cancer chemopreventive agent.[1][2] The information presented is collated from peer-reviewed scientific literature and is intended to serve as a valuable resource for professionals in the fields of pharmacology, toxicology, and drug development.
Introduction to this compound (ISC-4)
This compound (ISC-4) is a synthetic organoselenium compound that has demonstrated significant potential as a cancer chemopreventive agent.[1][2][3][4] Structurally similar to naturally occurring isothiocyanates found in cruciferous vegetables, ISC-4 has been shown to be more potent than its sulfur analogs in inhibiting the growth of various cancer cell lines.[3] Its mechanisms of action are multifaceted, involving the modulation of phase I and II drug-metabolizing enzymes and the induction of apoptotic pathways in cancer cells.[1][3][4] An essential characteristic for any chemopreventive agent is its oral bioavailability, which allows for convenient administration and systemic effects.[1][2][4]
Pharmacokinetics and Bioavailability
The oral bioavailability of ISC-4 has been demonstrated in preclinical studies using A/J mice.[1][2][3][4] Following intragastric administration, ISC-4 is absorbed and distributed to various tissues, as evidenced by a time-dependent increase in selenium levels in the serum, liver, and lung.[1][2][4]
The following tables summarize the key quantitative data from a study in A/J mice, demonstrating the bioavailability and tissue distribution of ISC-4. The bioavailability was assessed by measuring selenium levels, a key component of ISC-4.
Table 1: Selenium Levels in A/J Mice 24 Hours After a Single Intragastric Dose of ISC-4 [1]
| Treatment Group | Dose (µmol) | Serum Selenium (ng/g) (Mean) | Liver Selenium (ng/g) (Mean) | Lung Selenium (ng/g) (Mean) |
| Corn Oil (Vehicle) | 0 | ~200 | ~600 | ~400 |
| ISC-4 | 0.675 | ~600 | ~800 | ~500 |
| ISC-4 | 1.25 | ~1000 | ~1100 | ~650 |
Table 2: Time-Course of Selenium Levels in A/J Mice After a Single 1.25 µmol Intragastric Dose of ISC-4 [1]
| Time (hours) | Serum Selenium (ng/g) (Mean) | Liver Selenium (ng/g) (Mean) | Lung Selenium (ng/g) (Mean) |
| 0 | ~200 | ~600 | ~400 |
| 2 | ~1200 | ~1000 | ~600 |
| 4 | ~1892 | ~1200 | ~700 |
| 8 | ~1600 | ~1322 | ~878 |
| 16 | ~1200 | ~1200 | ~800 |
| 24 | ~1000 | ~1100 | ~650 |
| 36 | ~800 | ~900 | ~600 |
| 72 | ~400 | ~700 | ~500 |
Note: The data presented are estimations based on graphical representations in the cited literature.
From the time-course study, it is evident that selenium levels peaked first in the serum at approximately 4 hours post-administration, followed by the liver between 4-8 hours, and the lung at around 8 hours.[1] These findings confirm that ISC-4 is orally bioavailable and distributed to key target organs.[1][2][4]
Experimental Protocols
This section details the methodologies employed in the key in vivo bioavailability study of ISC-4.
-
Animal Model: A/J mice were used for this study.
-
Dosing:
-
To determine a tolerable and effective dose, ISC-4 was administered via intragastric gavage at doses of 0.675, 1.25, and 2.5 µmol per mouse. The vehicle used was corn oil.
-
The 2.5 µmol (30 mg/kg) dose was found to be toxic, with 50% mortality within 24 hours. The 0.675 µmol (7.5 mg/kg) and 1.25 µmol (15 mg/kg) doses were well-tolerated.
-
-
Sample Collection for Dose-Response:
-
24 hours after administration of the different doses, mice were sacrificed.
-
Serum, liver, and lung tissues were collected for selenium analysis.
-
-
Sample Collection for Time-Course Study:
-
Mice were administered a single intragastric dose of 1.25 µmol of ISC-4.
-
Animals were sacrificed at various time points: 0, 2, 4, 8, 16, 24, 36, and 72 hours post-administration.
-
Serum, liver, and lung tissues were collected at each time point.
-
-
Analytical Method:
-
The total selenium content in the collected serum and tissue samples was measured to determine the uptake and distribution of ISC-4. The specific analytical technique for selenium quantification was not detailed in the provided search results.
-
Visualizations
The following diagrams illustrate the experimental workflow for the bioavailability study and the proposed signaling pathway of ISC-4.
Metabolism and Excretion
While the bioavailability and distribution of ISC-4 have been established, detailed studies on its metabolism and excretion are not yet extensively reported in the public domain. However, existing research provides some insights into its metabolic effects. ISC-4 has been shown to modulate the activity of phase I and II drug-metabolizing enzymes.[1][4] Specifically, it can inhibit cytochrome P450 (Cyp) activity and induce UDP-glucuronyl transferase (Ugt) and glutathione-S-transferase (Gst) activity.[1][4] This suggests that ISC-4 is likely metabolized and may influence the metabolism of other xenobiotics. The isoselenocyanate group is reactive towards protein thiols, which may be a mechanism of its enzymatic inhibition.[1] Further research is required to fully elucidate the metabolic pathways and excretion routes of ISC-4 and its metabolites.
Signaling Pathways
ISC-4 exerts its anticancer effects through the modulation of key cellular signaling pathways. In prostate cancer cells, ISC-4 has been shown to decrease the abundance of the androgen receptor (AR) and its downstream target, prostate-specific antigen (PSA).[3] Concurrently, it upregulates the tumor suppressor protein p53, leading to the induction of p53-mediated apoptosis through downstream effectors like PUMA and Bax.[3]
Conclusion
This compound (ISC-4) is an orally bioavailable chemopreventive agent that achieves systemic distribution to target organs such as the liver and lung.[1][2][4] Its pharmacokinetic profile, coupled with its ability to modulate key signaling pathways involved in carcinogenesis, underscores its potential for further development as a cancer-preventive drug.[1][3] Future research should focus on a more detailed characterization of its metabolic fate, excretion kinetics, and long-term safety profile to support its translation into clinical applications.
References
- 1. This compound induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylbutyl Isoselenocyanate (ISC-4): A Toxicological Profile on Non-Cancerous Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutyl isoselenocyanate (ISC-4) is a synthetic organoselenium compound that has garnered significant attention for its potent anti-cancer properties. As a derivative of naturally occurring isothiocyanates found in cruciferous vegetables, ISC-4 has demonstrated superior efficacy in inhibiting cancer cell growth and inducing apoptosis in various cancer models. A critical aspect of its potential as a therapeutic agent is its selectivity, exhibiting pronounced cytotoxicity towards cancer cells while showing minimal effects on non-cancerous cells. This technical guide provides a comprehensive overview of the current understanding of ISC-4's effects on non-cancerous cell lines, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Data Presentation: Cytotoxicity of ISC-4 on Non-Cancerous vs. Cancerous Cell Lines
The selective cytotoxicity of ISC-4 is a key feature highlighted in preclinical studies. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of ISC-4 in a non-cancerous human cell line compared to a cancerous cell line.
| Cell Line | Cell Type | Cancerous/Non-Cancerous | ISC-4 IC50 (µM) | Reference |
| FF2441 | Normal Human Fibroblasts | Non-Cancerous | 2 to 4-fold higher than UACC 903 (Melanoma) | Sharma, A., et al. (2009). Clinical Cancer Research, 15(5), 1674–1685. |
| UACC 903 | Human Melanoma | Cancerous | - | Sharma, A., et al. (2009). Clinical Cancer Research, 15(5), 1674–1685. |
Note: While specific IC50 values for FF2441 were not provided in the primary literature, the consistent 2- to 4-fold lower potency in this normal cell line compared to the melanoma cell line underscores the selective nature of ISC-4.
Further qualitative evidence from multiple studies supports the observation that ISC-4 inhibits tumor cell viability but not normal cell viability in vitro and does not cause apoptosis in normal cells at concentrations effective against cancer cells.[1]
Core Mechanism of Selectivity: The Akt/Par-4 Signaling Axis
The differential effect of ISC-4 on cancerous versus non-cancerous cells is primarily attributed to its modulation of the PI3K/Akt signaling pathway and the subsequent activation of the tumor suppressor protein, Prostate apoptosis response-4 (Par-4).
Inhibition of Akt: ISC-4 is a potent inhibitor of the serine/threonine kinase Akt. The Akt signaling pathway is frequently hyperactivated in a wide range of cancers, promoting cell survival, proliferation, and resistance to apoptosis. By inhibiting Akt, ISC-4 effectively shuts down these pro-survival signals in cancer cells.
Activation of Par-4: Par-4 is a pro-apoptotic protein that has the unique characteristic of inducing apoptosis selectively in cancer cells while leaving normal cells unharmed. In many cancer cells, the activity of Par-4 is suppressed by Akt-mediated phosphorylation. By inhibiting Akt, ISC-4 prevents the inhibitory phosphorylation of Par-4, leading to its activation. Activated Par-4 can then initiate apoptosis through both intrinsic and extrinsic pathways in cancer cells.
In non-cancerous cells, the baseline activity of the Akt pathway is typically lower and more tightly regulated. Therefore, the inhibitory effect of ISC-4 on Akt is less pronounced and does not trigger the same apoptotic cascade as in cancer cells where the pathway is constitutively active.
Below is a diagram illustrating the differential signaling pathways of ISC-4 in non-cancerous versus cancerous cells.
Caption: Differential effects of ISC-4 on the Akt/Par-4 pathway in non-cancerous vs. cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of this compound on non-cancerous cell lines.
Cell Culture of Normal Human Fibroblasts (FF2441)
This protocol outlines the standard procedure for the cultivation of FF2441 cells.
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA solution.
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Procedure:
-
Maintain FF2441 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
For sub-culturing, aspirate the culture medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate into new culture flasks at a desired density.
-
Change the culture medium every 2-3 days.
-
Caption: Workflow for sub-culturing normal human fibroblasts (FF2441).
Cell Viability (MTS) Assay
This assay is used to determine the cytotoxic effects of ISC-4.
-
Materials:
-
96-well cell culture plates.
-
FF2441 cells.
-
ISC-4 stock solution (dissolved in DMSO).
-
Complete growth medium.
-
MTS reagent.
-
-
Procedure:
-
Seed FF2441 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of ISC-4 in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Aspirate the medium from the wells and add 100 µL of the ISC-4 dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis for Akt Phosphorylation
This protocol is used to assess the inhibition of Akt signaling by ISC-4.
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt.
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence detection reagent.
-
-
Procedure:
-
Plate FF2441 cells and treat with various concentrations of ISC-4 for a specified time.
-
Lyse the cells with ice-cold RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Akt antibody to confirm equal protein loading.
-
Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound (ISC-4) exhibits a favorable safety profile with respect to non-cancerous cells, particularly normal human fibroblasts. Its mechanism of action, centered on the targeted inhibition of the hyperactivated Akt pathway in cancer cells and the subsequent activation of the cancer-selective pro-apoptotic protein Par-4, provides a solid rationale for its observed selectivity.
While the data on FF2441 cells is promising, further research is warranted to expand the toxicological profile of ISC-4 to a broader range of non-cancerous human cell lines, including epithelial and endothelial cells. Such studies will be crucial in further validating the safety and therapeutic potential of ISC-4 as it progresses through the drug development pipeline. The experimental protocols detailed in this guide provide a robust framework for conducting these future investigations.
References
Methodological & Application
Phenylbutyl Isoselenocyanate (ISC-4): Application Notes for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylbutyl Isoselenocyanate (ISC-4) is a synthetic organoselenium compound that has demonstrated significant anti-cancer properties in preclinical studies. As a potent inhibitor of the PI3K/Akt signaling pathway, ISC-4 effectively induces apoptosis and suppresses proliferation in a variety of cancer cell lines, often with minimal toxicity to normal cells.[1][2][3] Its mechanism of action involves the inhibition of Akt phosphorylation, a critical step in a pathway frequently dysregulated in cancer, leading to aggressive cell growth and drug resistance.[1] This document provides detailed application notes and experimental protocols for the use of ISC-4 in a cell culture setting, including methodologies for assessing cell viability, apoptosis, and the modulation of key signaling pathways.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central intracellular signaling cascade that regulates cell survival, growth, proliferation, and metabolism.[4][5][6] In many human cancers, this pathway is overactive, promoting tumor progression and resistance to therapy.[1][4]
ISC-4 exerts its anti-tumor effects by targeting this pathway. It acts as a potent inhibitor of Akt, preventing its phosphorylation at key residues (such as Ser473).[1] This inhibition blocks the downstream signaling cascade, which includes mTOR. The disruption of this pro-survival pathway leads to the activation of apoptotic processes, characterized by the cleavage of caspases and Poly (ADP-ribose) polymerase (PARP), ultimately resulting in cancer cell death.[7] Studies have shown that ISC-4's inhibition of Akt can also lead to the activation of the pro-apoptotic tumor suppressor Prostate apoptosis response protein-4 (Par-4).[2]
Below are diagrams illustrating the PI3K/Akt/mTOR pathway, indicating the point of inhibition by ISC-4, and the related MAPK/ERK pathway for a broader context of cancer cell signaling.
Data Presentation: In Vitro Efficacy of ISC-4
ISC-4 has demonstrated potent growth-inhibitory effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values summarized below highlight its efficacy.
| Cell Line | Cancer Type | IC50 (µM) |
| UACC 903 | Melanoma | 3.1 |
| MDA-MB-231 | Breast Cancer | 5.0 |
| T98G | Glioblastoma | >10 |
| HT-1080 | Fibrosarcoma | 6.8 |
| Caco-2 | Colon Cancer | 7.9 |
| PC-3 | Prostate Cancer | 4.8 |
| Table 1: IC50 values of this compound (ISC-4, referred to as compound 2c in the source) following 72-hour treatment in various human cancer cell lines.[8] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of ISC-4 in a cell culture setting. An overall experimental workflow is depicted below.
Protocol 1: Cell Viability Assay (Tetrazolium-Based, e.g., MTT/WST-1)
This protocol determines the effect of ISC-4 on cancer cell proliferation and viability.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
ISC-4 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Tetrazolium-based assay reagent (e.g., MTT, WST-1)
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000–8,000 cells per well in 100 µL of complete medium.[11] Incubate overnight at 37°C, 5% CO2.
-
ISC-4 Treatment: Prepare serial dilutions of ISC-4 in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of ISC-4 (e.g., 0.1 µM to 50 µM). Include a vehicle-only control (DMSO concentration should match the highest ISC-4 dose).
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Assay:
-
Add 10-20 µL of the viability assay reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
If using an MTT assay, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by ISC-4 using flow cytometry.[11][12]
Materials:
-
6-well plates
-
ISC-4 stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates and allow them to adhere overnight.[11] Treat the cells with ISC-4 at one or two relevant concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the Akt pathway following ISC-4 treatment.[13][14][15]
Materials:
-
6-well or 10 cm plates
-
ISC-4 stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Seed cells and treat with ISC-4 as described in Protocol 2. After treatment, place the plates on ice, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system or X-ray film. Analyze the band intensities relative to a loading control like β-actin.
References
- 1. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Akt inhibitor ISC-4 activates Prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. e-crt.org [e-crt.org]
- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytome... [protocols.io]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad.com [bio-rad.com]
HPLC-MS method for Phenylbutyl Isoselenocyanate quantification
An Application Note on the Quantification of Phenylbutyl Isoselenocyanate using a Novel HPLC-MS Method
For researchers, scientists, and professionals engaged in drug development, this document provides a comprehensive protocol for the quantitative analysis of this compound (ISC-4) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Introduction
This compound is an organoselenium compound recognized for its potential chemopreventive properties. Accurate quantification in biological matrices is crucial for pharmacokinetic, metabolism, and toxicology studies. This application note details a robust and sensitive HPLC-MS method developed for this purpose. The methodology is based on established principles for the analysis of related organoselenium and isothiocyanate compounds.
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) protocol is recommended for the purification of this compound from biological matrices such as plasma or tissue homogenates.
-
Materials :
-
Sep-Pak C18 cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
-
Procedure :
-
Conditioning : Condition the C18 cartridge by passing 4 mL of methanol followed by 4 mL of water.
-
Loading : Load the pre-treated biological sample onto the cartridge.
-
Washing : Wash the cartridge with 4 mL of water to remove hydrophilic impurities.
-
Elution : Elute the this compound with 2 mL of acetonitrile.
-
Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.
-
HPLC-MS Analysis
The analysis is performed using a reverse-phase HPLC system coupled to a tandem mass spectrometer.
-
Instrumentation :
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Flow Rate : 0.8 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 35°C.
-
Gradient Elution :
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 150°C.
-
Desolvation Temperature : 350°C.
-
Gas Flow :
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
Data Presentation
The following table summarizes the quantitative parameters for the HPLC-MS method. These values are representative and may vary based on the specific instrumentation used.
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
| Retention Time | ~ 8.5 min |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the experimental workflow for the quantification of this compound.
Conclusion
This application note provides a detailed and robust HPLC-MS method for the quantification of this compound in biological samples. The described sample preparation and analytical conditions offer the sensitivity and selectivity required for advanced pharmaceutical research. While no direct method for this compound was found, the protocol is based on similar methods for related compounds and provides a strong starting point for method development and validation.[1][2][3][4]
References
- 1. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Speciation of butyl- and phenyltin compounds in sediments using pressurized liquid extraction and liquid chromatography-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Apoptosis Induced by Phenylbutyl Isoselenocyanate (ISC-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutyl Isoselenocyanate (ISC-4) is a synthetic organoselenium compound that has demonstrated potent pro-apoptotic activity in various cancer cell lines. It represents a promising candidate for anticancer drug development. ISC-4 induces programmed cell death, or apoptosis, primarily through the generation of reactive oxygen species (ROS) and subsequent activation of the intrinsic mitochondrial pathway.[1] Understanding the molecular mechanisms and accurately quantifying the apoptotic effects of ISC-4 are critical for its preclinical and clinical development.
These application notes provide a detailed overview of the signaling pathways involved in ISC-4-induced apoptosis and offer comprehensive protocols for its measurement. The methodologies described herein are essential for researchers investigating the anticancer properties of ISC-4 and similar compounds.
Signaling Pathway of ISC-4-Induced Apoptosis
ISC-4 triggers apoptosis through a well-defined signaling cascade initiated by the intracellular accumulation of ROS. This oxidative stress leads to the activation of the tumor suppressor protein p53.[1] Activated p53 is phosphorylated and subsequently translocates to the nucleus, where it upregulates the expression of pro-apoptotic proteins, including PUMA and Bax.[1]
The increased Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. This initiator caspase then cleaves and activates effector caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[1]
Furthermore, in hormone-dependent cancers such as prostate cancer, ISC-4 has been shown to downregulate the androgen receptor (AR) and its target, prostate-specific antigen (PSA), contributing to its anti-tumor effects.[1]
Caption: ISC-4 induced apoptosis signaling pathway.
Data Presentation
The pro-apoptotic effects of ISC-4 are dose-dependent. The following tables summarize the quantitative data on the efficacy of ISC-4 in inducing apoptosis in various cancer cell lines.
Table 1: IC50 Values of this compound (ISC-4) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Cancer | ~5 |
| PC-3 | Prostate Cancer | ~7.5 |
| DU145 | Prostate Cancer | ~10 |
| HT-29 | Colon Cancer | 11.2 |
| UACC 903 | Melanoma | ~10 |
Table 2: Dose-Dependent Induction of Apoptosis by ISC-4 in LNCaP Cells (24h Treatment)
| ISC-4 Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| 0 (Control) | < 5% |
| 2.5 | ~15% |
| 5 | ~35% |
| 10 | ~60% |
Table 3: Quantitative Western Blot Analysis of Apoptosis-Related Proteins in LNCaP Cells Treated with 5 µM ISC-4 for 24h
| Protein | Fold Change (relative to control) |
| Phospho-p53 (Ser15) | ~3.5-fold increase |
| p53 | ~2.8-fold increase |
| Bax | ~2.1-fold increase |
| Cleaved PARP | ~4.0-fold increase |
| Androgen Receptor (AR) | ~0.4-fold decrease |
Experimental Protocols
Accurate measurement of apoptosis is crucial for evaluating the efficacy of ISC-4. The following are detailed protocols for key assays used to quantify apoptosis.
Experimental Workflow:
Caption: General workflow for measuring ISC-4 induced apoptosis.
Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
This compound (ISC-4)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of ISC-4 (e.g., 0, 2.5, 5, 10 µM) for the desired time period (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Harvesting:
-
Carefully collect the cell culture medium, which contains detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the adherent cells using a gentle cell scraper or trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-Bax, anti-cleaved PARP, anti-AR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the datasheet) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.
-
Conclusion
This compound is a potent inducer of apoptosis in cancer cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively measure and characterize the pro-apoptotic activity of ISC-4. Accurate and reproducible quantification of apoptosis is fundamental to advancing our understanding of this promising anticancer agent and facilitating its journey towards clinical application.
References
Application Notes and Protocols for Phenylbutyl Isoselenocyanate (ISC-4) in Melanoma Treatment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Phenylbutyl Isoselenocyanate (ISC-4), a promising organoselenium compound, in pre-clinical melanoma research. ISC-4 has demonstrated significant anti-tumor activity both in vitro and in vivo, primarily through the inhibition of the Akt signaling pathway, leading to apoptosis in melanoma cells.[1]
Overview of this compound (ISC-4)
This compound (ISC-4) is a synthetic isoselenocyanate, an analog of naturally occurring isothiocyanates found in cruciferous vegetables.[2][3] Structure-activity relationship studies have identified ISC-4 as a particularly potent anti-cancer agent, demonstrating greater efficacy at lower concentrations compared to its corresponding isothiocyanate counterparts.[2] In melanoma, ISC-4 has been shown to inhibit cell proliferation and induce apoptosis, with preclinical studies indicating its potential as a chemotherapeutic agent with minimal systemic toxicity.[1]
Mechanism of Action: Inhibition of the Akt Signaling Pathway
The primary mechanism of action for ISC-4 in melanoma is the inhibition of the PI3K/Akt signaling pathway, which is frequently hyperactivated in melanoma and plays a crucial role in promoting cell survival and proliferation.[1][4][5] ISC-4 treatment leads to a dose-dependent decrease in the phosphorylation of Akt (pAkt) and its downstream target, PRAS40.[2] This inhibition of Akt signaling results in an increase in apoptosis, as evidenced by elevated levels of cleaved PARP and activated caspase-3.[2]
Figure 1. Simplified diagram of ISC-4 inhibiting the Akt signaling pathway in melanoma cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of ISC-4 in melanoma research.
Table 1: In Vitro Efficacy of ISC-4 on Melanoma Cell Lines
| Cell Line | Assay | Parameter | ISC-4 Value | PBITC (Isothiocyanate Analog) Value | Reference |
| UACC 903 (Metastatic Melanoma) | MTS Assay (12h treatment) | IC50 | ~10 µM | >20 µM | |
| UACC 903 | MTS Assay (24h treatment) | Cell Viability | Dose-dependent decrease | Dose-dependent decrease (less potent) | [2] |
| WM35 (Radial Growth Phase) | MTS Assay (24h treatment) | Cell Viability | Dose-dependent decrease | Dose-dependent decrease (less potent) | [2] |
| Sbcl2 (Melanocytic Lesion) | MTS Assay (24h treatment) | Cell Viability | Dose-dependent decrease | Dose-dependent decrease (less potent) | [2] |
| Normal Human Fibroblasts (FF2441) | MTS Assay (12h treatment) | IC50 | ~40 µM | Not Reported | |
| UACC 903 | Caspase-3/7 Assay (24h treatment) | Apoptosis Induction | Dose-dependent increase | Dose-dependent increase (less potent) | [2] |
| 1205 Lu (Metastatic Melanoma) | Western Blot (24h treatment) | Akt Pathway Inhibition | Complete inhibition at ~10 µM | Required ≥15 µM for similar inhibition | |
| WM115 (Metastatic Melanoma) | Western Blot (24h treatment) | Akt Pathway Inhibition | Complete inhibition at ~10 µM | Required ≥15 µM for similar inhibition |
Table 2: In Vivo Efficacy of ISC-4 in a Melanoma Xenograft Model
| Animal Model | Treatment Dose | Treatment Schedule | Outcome | Reference |
| Athymic Nude Mice with UACC 903 xenografts | 0.76 µmoles, i.p. | 3 times per week | ~30-45% reduction in tumor size | |
| Athymic Nude Mice with UACC 903 xenografts | Not specified | Not specified | ~60% decrease in tumor development compared to isothiocyanate analogs | [1] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of ISC-4 in melanoma research.
In Vitro Cell Culture
Cell Line: UACC 903 (Human Metastatic Melanoma) Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[4] Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6] Subculturing: Passage cells when they reach 80-90% confluency.
Cell Viability (MTS) Assay
This protocol is adapted from standard MTS assay procedures and findings from ISC-4 studies.[2]
Materials:
-
UACC 903 melanoma cells
-
96-well clear-bottom, opaque-walled plates
-
Complete culture medium
-
ISC-4 (dissolved in DMSO)
-
Phenylbutyl isothiocyanate (PBITC) as a control (dissolved in DMSO)
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay, Cat. No. G3580)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed 5 x 10³ UACC 903 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of ISC-4 and PBITC in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Figure 2. Workflow for the MTS cell viability assay with ISC-4.
Apoptosis (Caspase-3/7) Assay
This protocol utilizes a luminescent caspase assay to measure apoptosis.[2][7]
Materials:
-
Treated cells in a 96-well opaque-walled plate (from a parallel experiment to the MTS assay)
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090)
-
Luminometer
Protocol:
-
Follow steps 1-5 of the MTS assay protocol, using an opaque-walled 96-well plate suitable for luminescence readings.
-
After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[1]
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as a fold change in caspase-3/7 activity relative to the vehicle-treated control.
Western Blotting for Akt Signaling Pathway
This protocol provides a method to analyze the phosphorylation status of Akt and its downstream targets.[3]
Materials:
-
UACC 903 cells cultured in 6-well plates or larger flasks
-
ISC-4 and control compounds
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-total Akt, rabbit anti-p-PRAS40, rabbit anti-cleaved PARP)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Plate UACC 903 cells and allow them to attach overnight.
-
Treat cells with various concentrations of ISC-4 (e.g., 2.5-15 µM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
For loading controls, the membrane can be stripped and re-probed for total Akt or β-actin.
Figure 3. General workflow for Western blot analysis of ISC-4-treated melanoma cells.
In Vivo Melanoma Xenograft Model
This protocol describes the establishment of a subcutaneous melanoma xenograft model and treatment with ISC-4.[7]
Materials:
-
4-6 week old female athymic nude mice
-
UACC 903 melanoma cells
-
Complete culture medium
-
ISC-4
-
Vehicle for injection (e.g., DMSO, corn oil)
-
Syringes and needles (27-30 gauge)
-
Calipers
Protocol:
-
Harvest UACC 903 cells and resuspend them in sterile, serum-free DMEM at a concentration of 25 x 10⁶ cells/mL.
-
Subcutaneously inject 5 x 10⁶ UACC 903 cells (in 0.2 mL) into the flank of each mouse.[7]
-
Allow tumors to establish and grow for approximately 6 days.
-
Randomize mice into control and treatment groups.
-
Prepare the ISC-4 solution for injection. A dose of 0.76 µmoles per injection is recommended.[7] The vehicle should be sterile and non-toxic (e.g., DMSO or corn oil). The final injection volume should be consistent across all animals.
-
Administer ISC-4 or vehicle control via intraperitoneal (i.p.) injection three times a week (e.g., Monday, Wednesday, Friday).[7]
-
Measure tumor dimensions (length and width) with calipers three times a week.[7]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]
-
Monitor the body weight of the mice three times a week as an indicator of systemic toxicity.[7]
-
Continue the experiment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound (ISC-4) is a promising agent for melanoma treatment research, demonstrating potent anti-tumor effects through the inhibition of the Akt signaling pathway. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of ISC-4 in preclinical melanoma models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this potential therapeutic agent.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanism underlying differential apoptosis between human melanoma cell lines UACC903 and UACC903(+6) revealed by mitochondria-focused cDNA microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.co.uk [promega.co.uk]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]
- 8. researchgate.net [researchgate.net]
Phenylbutyl Isoselenocyanate (ISC-4) in Prostate Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutyl Isoselenocyanate (ISC-4) is an organoselenium compound that has demonstrated significant potential as an anti-cancer agent, particularly in the context of prostate cancer. This document provides detailed application notes and experimental protocols for studying the effects of ISC-4 on prostate cancer cell lines, with a specific focus on the LNCaP cell line. The information is compiled from peer-reviewed research and is intended to guide researchers in designing and executing experiments to investigate the mechanism of action and therapeutic potential of ISC-4.
Mechanism of Action Overview
Research has shown that this compound (ISC-4) exerts its anti-cancer effects in prostate cancer cells, such as the LNCaP cell line, primarily through the induction of reactive oxygen species (ROS). This elevation in ROS initiates a cascade of cellular events that culminate in apoptosis (programmed cell death). The key signaling pathways affected by ISC-4 are the androgen receptor (AR) pathway and the p53 tumor suppressor pathway.
Specifically, ISC-4 has been shown to:
-
Induce apoptosis in a concentration- and time-dependent manner.[1][2]
-
Suppress the androgen receptor (AR) signaling axis, leading to a decrease in AR and prostate-specific antigen (PSA) protein levels.[1][2]
-
Activate the p53 signaling pathway, resulting in the upregulation of p53 and its downstream target, p21.[1]
-
Induce cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
The effects of ISC-4 can be attenuated by treatment with ROS scavengers like N-Acetyl-L-cysteine (NAC), confirming the central role of oxidative stress in its mechanism of action.[1][2]
Data Presentation: Efficacy of Organoselenium Compounds in LNCaP Cells
The following table summarizes the quantitative data on the effects of a related organoselenium compound, p-XSC, on LNCaP prostate cancer cells, as ISC-4 specific data is not publicly available. This data provides a reference for the potential efficacy of such compounds.
| Cell Line | Compound | Concentration | Treatment Duration | Effect | Reference |
| LNCaP | p-XSC | 2.5 µM | 24 hours | 2.5-fold increase in apoptosis | [3] |
| LNCaP | p-XSC | 5 µM | 24 hours | 3.7-fold increase in apoptosis | [3] |
| LNCaP | p-XSC | 10 µM | 24 hours | 5.8-fold increase in apoptosis | [3] |
Mandatory Visualizations
Signaling Pathway of ISC-4 in LNCaP Cells
Caption: Signaling pathway of ISC-4 in LNCaP prostate cancer cells.
Experimental Workflow for ISC-4 Evaluation
Caption: Experimental workflow for evaluating ISC-4 in LNCaP cells.
Experimental Protocols
Cell Culture
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of ISC-4 on LNCaP cells.
-
Materials:
-
LNCaP cells
-
96-well plates
-
ISC-4 stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan (B1609692) crystals)
-
Microplate reader
-
-
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of ISC-4 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the ISC-4 dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis induced by ISC-4.
-
Materials:
-
LNCaP cells
-
6-well plates
-
ISC-4 stock solution
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed LNCaP cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with various concentrations of ISC-4 for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
-
Reactive Oxygen Species (ROS) Detection (Dihydroethidium - DHE Staining)
This protocol measures the intracellular ROS levels.
-
Materials:
-
LNCaP cells
-
6-well plates or chamber slides
-
ISC-4 stock solution
-
Serum-free medium
-
Dihydroethidium (DHE) stock solution
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed LNCaP cells in the appropriate culture vessel.
-
Treat cells with ISC-4 at the desired concentrations for a short duration (e.g., 30 minutes to 4 hours). Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
Wash the cells with serum-free medium.
-
Incubate the cells with DHE solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C, protected from light.
-
Wash the cells with PBS.
-
Immediately analyze the fluorescence using a fluorescence microscope (for visualization) or a flow cytometer (for quantification). An increase in red fluorescence indicates an increase in superoxide (B77818) levels.
-
Western Blot Analysis
This protocol is for detecting changes in the protein expression levels of key signaling molecules.
-
Materials:
-
LNCaP cells
-
6-well plates
-
ISC-4 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-p53, anti-p21, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed and treat LNCaP cells with ISC-4 as described in the apoptosis assay.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
These protocols provide a comprehensive framework for investigating the effects of this compound in prostate cancer cell lines. Researchers should optimize the specific conditions, such as concentrations and incubation times, based on their experimental goals and cell line characteristics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-phenylenebis(methylene)selenocyanate but not selenomethionine inhibits androgen receptor and Akt signaling in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Phenylbutyl Isoselenocyanate (ISC-4): Application in Lung Cancer Chemoprevention
Application Notes and Protocols for Researchers
Introduction
Phenylbutyl Isoselenocyanate (ISC-4) is a synthetic organoselenium compound that has emerged as a promising agent for the chemoprevention of lung cancer.[1] Structurally analogous to naturally occurring isothiocyanates found in cruciferous vegetables, ISC-4 exhibits enhanced potency in inhibiting carcinogenesis.[1] These application notes provide a comprehensive overview of ISC-4's mechanism of action and detailed protocols for its evaluation in lung cancer research, catering to researchers, scientists, and drug development professionals.
Mechanism of Action
ISC-4 exerts its chemopreventive effects through a multi-pronged approach, primarily by modulating carcinogen metabolism and inducing apoptosis in cancer cells.
1. Modulation of Carcinogen Metabolism:
ISC-4 has been shown to favorably alter the balance of Phase I and Phase II metabolic enzymes.[1]
-
Inhibition of Phase I Enzymes: ISC-4 inhibits cytochrome P450 (CYP450) enzymes, which are responsible for activating pro-carcinogens, such as the tobacco-specific nitrosamine (B1359907) NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), into their carcinogenic forms.[1]
-
Induction of Phase II Enzymes: It induces the activity of Phase II detoxification enzymes, which conjugate and facilitate the excretion of carcinogens.[1]
This dual action effectively reduces the formation of DNA adducts, the initial step in chemical carcinogenesis.[1]
2. Induction of Apoptosis via PI3K/Akt Pathway Inhibition:
A key mechanism of ISC-4's anticancer activity is the induction of programmed cell death (apoptosis) in malignant cells. ISC-4 is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[1][2] Inhibition of Akt by ISC-4 leads to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately culminating in cancer cell death.[2] There is also evidence to suggest the involvement of the p53 tumor suppressor pathway in the apoptotic response to isoselenocyanates.
Quantitative Data
The efficacy of ISC-4 has been demonstrated in both in vitro and in vivo models.
In Vitro Cytotoxicity of ISC-4
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HT29 | Colon Cancer | 6.57 | MTT Assay (48h)[2] |
| HCT116 | Colon Cancer | 9.15 | MTT Assay (48h)[2] |
| KM12C | Colon Cancer | 13.07 | MTT Assay (48h)[2] |
| SW480 | Colon Cancer | 11.79 | MTT Assay (48h)[2] |
| SW620 | Colon Cancer | 9.31 | MTT Assay (48h)[2] |
In Vivo Efficacy of ISC-4 in Lung Cancer Chemoprevention
A study using A/J mice, a model for NNK-induced lung tumorigenesis, demonstrated the significant chemopreventive effects of dietary ISC-4.
| Treatment Group | Dose (µmol/g diet) | Mean Tumor Multiplicity (tumors/lung ± SEM) | Tumor Reduction (%) |
| NNK Control | 0 | 13.9 ± 0.83 | - |
| NNK + ISC-4 | 0.19 | 4.14 ± 0.35 | 70.2 |
| NNK + ISC-4 | 0.38 | 1.90 ± 0.28 | 86.3 |
| NNK + ISC-4 | 0.57 | 2.13 ± 0.33 | 84.7 |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ISC-4 in lung cancer cell lines (e.g., A549, H460).
Materials:
-
Lung cancer cell lines (A549, H460)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (ISC-4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
ISC-4 Preparation: Prepare a stock solution of ISC-4 in DMSO. Serially dilute the stock solution in complete medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be ≤ 0.1%.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared ISC-4 dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of ISC-4 concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Apoptosis and PI3K/Akt Signaling
Objective: To investigate the effect of ISC-4 on the expression and phosphorylation of key proteins in the apoptosis and PI3K/Akt signaling pathways.
Materials:
-
Lung cancer cells
-
ISC-4
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-p53 (Ser15), mouse anti-p53, rabbit anti-cleaved caspase-3, rabbit anti-PARP, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with ISC-4 at predetermined concentrations (e.g., IC50 and 2x IC50) for various time points (e.g., 6, 12, 24 hours). Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin.
Protocol 3: In Vivo Lung Cancer Chemoprevention Study in A/J Mice
Objective: To evaluate the chemopreventive efficacy of ISC-4 in a chemically-induced lung tumorigenesis model.
Materials:
-
A/J mice (6-8 weeks old)
-
NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone)
-
This compound (ISC-4)
-
AIN-76A diet
-
Corn oil
-
Animal housing and handling equipment
Procedure:
-
Acclimatization and Diet: Acclimatize A/J mice for one week. Divide the mice into experimental groups (e.g., NNK control, NNK + ISC-4 at different doses). Feed the mice with either the control AIN-76A diet or the diet supplemented with ISC-4 for two weeks prior to carcinogen administration.
-
Carcinogen Administration: Administer a single intraperitoneal (i.p.) injection of NNK (e.g., 10 µmol in saline) to all mice except for a vehicle control group.
-
Long-term Maintenance: Continue feeding the mice their respective diets for a specified period (e.g., 22 weeks). Monitor the health and body weight of the mice regularly.
-
Tumor Analysis: At the end of the study, euthanize the mice and carefully dissect the lungs. Count the number of surface lung tumors under a dissecting microscope.
-
Histopathological Analysis: Fix the lungs in formalin for histopathological confirmation of tumors.
-
Data Analysis: Compare the tumor multiplicity and incidence between the different treatment groups.
Visualizations
Caption: ISC-4 induced apoptosis signaling pathway in lung cancer cells.
Caption: Experimental workflow for evaluating ISC-4 in lung cancer chemoprevention.
Caption: Logical relationship of ISC-4's mechanism in lung cancer chemoprevention.
References
Application Note: qPCR Analysis of Gene Expression Following Phenylbutyl Isoselenocyanate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutyl Isoselenocyanate (ISC-4) is a synthetic organoselenium compound that has demonstrated significant potential as a chemopreventive and therapeutic agent in various cancer models. ISC-4 exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of cellular detoxification pathways. A key mechanism of ISC-4 action involves the generation of reactive oxygen species (ROS), which in turn activates critical tumor suppressor pathways, such as the p53 signaling cascade, and affects other pro-survival pathways like PI3K/Akt.
This application note provides a detailed protocol for utilizing quantitative real-time polymerase chain reaction (qPCR) to analyze changes in the expression of key genes implicated in the cellular response to ISC-4 treatment. The target genes selected for this protocol are central to the pathways modulated by ISC-4:
-
Apoptosis: BAX and PUMA (p53-upregulated modulator of apoptosis) are pro-apoptotic members of the BCL-2 family, crucial for initiating the mitochondrial pathway of apoptosis.
-
Cell Cycle Arrest: CDKN1A (encoding p21) is a cyclin-dependent kinase inhibitor that is transcriptionally activated by p53 and plays a pivotal role in G1/S cell cycle arrest.
-
Detoxification/Stress Response: GSTM1 and GSTP1 (Glutathione S-transferase Mu 1 and Pi 1) are phase II detoxification enzymes that are often upregulated as part of the cellular response to oxidative stress and xenobiotic exposure.
By quantifying the mRNA levels of these genes, researchers can effectively characterize the molecular response of cancer cells to ISC-4 treatment, aiding in drug development and mechanistic studies.
Data Presentation: Gene Expression Changes Induced by ISC-4
The following tables summarize representative quantitative data on the relative gene expression in a cancer cell line (e.g., LNCaP prostate cancer cells) following treatment with ISC-4 for 24 hours. Data is presented as fold change relative to a vehicle-treated control group.
Table 1: Apoptosis-Related Gene Expression
| Gene | Treatment Group | Mean Ct (Target Gene) | Mean Ct (Housekeeping Gene, e.g., GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| BAX | Control | 24.5 | 21.0 | 3.5 | 0.0 | 1.0 |
| ISC-4 (10 µM) | 22.8 | 21.1 | 1.7 | -1.8 | 3.5 | |
| PUMA | Control | 26.8 | 21.0 | 5.8 | 0.0 | 1.0 |
| ISC-4 (10 µM) | 24.5 | 21.1 | 3.4 | -2.4 | 5.3 |
Table 2: Cell Cycle and Detoxification Gene Expression
| Gene | Treatment Group | Mean Ct (Target Gene) | Mean Ct (Housekeeping Gene, e.g., GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| CDKN1A (p21) | Control | 25.2 | 21.0 | 4.2 | 0.0 | 1.0 |
| ISC-4 (10 µM) | 23.1 | 21.1 | 2.0 | -2.2 | 4.6 | |
| GSTM1 | Control | 28.1 | 21.0 | 7.1 | 0.0 | 1.0 |
| ISC-4 (10 µM) | 26.5 | 21.1 | 5.4 | -1.7 | 3.2 | |
| GSTP1 | Control | 23.9 | 21.0 | 2.9 | 0.0 | 1.0 |
| ISC-4 (10 µM) | 22.5 | 21.1 | 1.4 | -1.5 | 2.8 |
Note: The Ct values and resulting fold changes are illustrative and should be determined experimentally.
Experimental Protocols and Methodologies
Protocol 1: Cell Culture and ISC-4 Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., LNCaP, HCT116, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
ISC-4 Preparation: Prepare a stock solution of this compound (ISC-4) in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range of 5 µM to 20 µM). Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the ISC-4 containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours). Ensure that the incubation time is consistent across all experimental groups.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction (e.g., Buffer RLT from Qiagen RNeasy Kit).
Protocol 2: Total RNA Isolation and Quantification
-
RNA Extraction: Isolate total RNA from the cell lysates using a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include an on-column DNase digestion step to eliminate any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity Assessment: (Optional but recommended) Assess RNA integrity by running an aliquot of the RNA sample on an Agilent Bioanalyzer or equivalent system. An RNA Integrity Number (RIN) greater than 8 is desirable for downstream qPCR applications.
Protocol 3: First-Strand cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, nuclease-free tube, combine 1-2 µg of total RNA with a reverse transcription master mix. A typical reaction includes a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase), a mix of oligo(dT) and random hexamer primers, dNTPs, and an RNase inhibitor.
-
Thermal Cycling: Perform the reverse transcription reaction using a thermal cycler with the following typical conditions:
-
Primer Annealing: 25°C for 5 minutes
-
Reverse Transcription: 42°C for 60 minutes
-
Enzyme Inactivation: 70°C for 15 minutes
-
-
cDNA Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C for later use.
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
Primer Design: Design or obtain pre-validated qPCR primers for the target genes (BAX, PUMA, CDKN1A, GSTM1, GSTP1) and at least one stable housekeeping gene for normalization (e.g., GAPDH, ACTB, B2M). Primers should ideally produce an amplicon of 70-200 base pairs.
-
qPCR Reaction Mix: Prepare the qPCR reaction mix in a 96-well or 384-well qPCR plate. A typical 20 µL reaction includes:
-
2X SYBR Green qPCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and SYBR Green dye)
-
Forward Primer (final concentration 300-500 nM)
-
Reverse Primer (final concentration 300-500 nM)
-
Diluted cDNA template (corresponding to 10-50 ng of initial RNA)
-
Nuclease-free water
-
-
Controls: Include no-template controls (NTCs) for each primer set to check for contamination.
-
Plate Setup: Run each sample (including controls) in triplicate to ensure technical reproducibility.
-
Thermal Cycling: Run the plate in a real-time PCR instrument using a standard thermal cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Protocol 5: Data Analysis (Relative Quantification using the ΔΔCt Method)
-
Gather Ct Values: Obtain the Cycle threshold (Ct) value for each reaction from the qPCR instrument software.
-
Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample.
-
ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control (vehicle-treated) sample.
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
-
Calculate Fold Change: Determine the relative gene expression (fold change) using the formula:
-
Fold Change = 2-ΔΔCt
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the key signaling pathways affected by ISC-4.
Application Notes and Protocols: Western Blot Analysis for Protein Targets of Phenylbutyl Isoselenocyanate (ISC-4)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the identification and quantification of protein targets of Phenylbutyl Isoselenocyanate (ISC-4), a potent inhibitor of the PI3K/Akt signaling pathway. This document outlines detailed protocols for sample preparation, immunoblotting, and data analysis, and includes quantitative data on the effects of ISC-4 on key apoptotic proteins.
Introduction
This compound (ISC-4) is a synthetic organoselenium compound that has demonstrated significant anti-cancer properties in various preclinical models, including leukemia, melanoma, prostate, and colon cancers.[1][2][3] Its primary mechanism of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that promotes cell survival, growth, and proliferation.[1][3] Dysregulation of this pathway is a common feature in many human cancers.
By downregulating the PI3K/Akt pathway, ISC-4 triggers apoptosis, or programmed cell death, in cancer cells.[2][3] Western blot analysis is an indispensable technique to elucidate the molecular mechanisms underlying ISC-4-induced apoptosis by detecting changes in the expression and post-translational modifications of key signaling proteins. This document provides the necessary protocols to investigate the effects of ISC-4 on the phosphorylation status of Akt and the cleavage of downstream apoptosis markers such as PARP and caspase-3.
Data Presentation: Quantitative Analysis of ISC-4 Protein Targets
The following tables summarize the dose-dependent effects of ISC-4 on key protein targets as determined by Western blot analysis in Acute Myeloid Leukemia (AML) and colon cancer cell lines.
Table 1: Effect of ISC-4 on Protein Expression in AML Cell Lines
| Target Protein | Cell Line | ISC-4 Concentration (µM) | Change in Protein Level (Fold Change vs. Control) | Reference |
| Phospho-Akt (Ser473) | MOLM13 | 1 | ↓ ~0.5 | [3] |
| 5 | ↓ ~0.2 | [3] | ||
| 10 | ↓ ~0.1 | [3] | ||
| MV4-11 | 1 | ↓ ~0.6 | [3] | |
| 5 | ↓ ~0.3 | [3] | ||
| 10 | ↓ ~0.15 | [3] | ||
| Cleaved PARP | MOLM13 | 1 | ↑ ~1.5 | [3] |
| 5 | ↑ ~2.5 | [3] | ||
| 10 | ↑ ~3.0 | [3] | ||
| MV4-11 | 1 | ↑ ~1.8 | [3] | |
| 5 | ↑ ~3.0 | [3] | ||
| 10 | ↑ ~4.0 | [3] | ||
| Cleaved Caspase-3 | MOLM13 | 1 | ↑ ~1.2 | [3] |
| 5 | ↑ ~2.0 | [3] | ||
| 10 | ↑ ~2.5 | [3] | ||
| MV4-11 | 1 | ↑ ~1.4 | [3] | |
| 5 | ↑ ~2.5 | [3] | ||
| 10 | ↑ ~3.5 | [3] |
Table 2: Qualitative Analysis of ISC-4 on Phospho-Akt in Colon Cancer Cell Lines
| Cell Line | ISC-4 IC50 (µM) | Basal Phospho-Akt (pAkt) Level | Effect of ISC-4 on pAkt | Reference |
| HCT116 | 9.15 | High | ↓ | [1] |
| HT29 | 8.05 | High | ↓ | [1] |
| KM12C | 13.07 | Moderate | ↓ | [1] |
| SW480 | 11.79 | Moderate | ↓ | [1] |
| SW620 | 9.31 | Low | ↓ | [1] |
Experimental Protocols
Cell Lysis and Protein Quantification
This protocol describes the preparation of whole-cell lysates for Western blot analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Culture cells to the desired confluency and treat with ISC-4 at various concentrations for the indicated time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
For adherent cells, scrape the cells off the dish. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Aliquot the lysates and store at -80°C until use.
SDS-PAGE and Protein Transfer
This protocol outlines the separation of proteins by size and their transfer to a membrane.
Materials:
-
4-12% Bis-Tris polyacrylamide gels
-
SDS-PAGE running buffer
-
Laemmli sample buffer (2X)
-
PVDF or nitrocellulose membrane
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Ponceau S staining solution
Procedure:
-
Thaw the protein lysates on ice.
-
Prepare protein samples for loading by mixing with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load 20-40 µg of protein per lane into the wells of a 4-12% Bis-Tris gel. Include a pre-stained protein ladder in one lane.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
While the gel is running, equilibrate the PVDF or nitrocellulose membrane and filter paper in transfer buffer for at least 10 minutes.
-
Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
After transfer, verify the transfer efficiency by staining the membrane with Ponceau S solution for 1-2 minutes. Destain with deionized water.
Immunoblotting and Detection
This protocol details the detection of specific protein targets using antibodies.
Materials:
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-cleaved PARP, anti-PARP, anti-cleaved caspase-3, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Place the membrane in a clean container and wash briefly with TBST.
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, 5% BSA in TBST is recommended as the blocking agent.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Optimal antibody dilutions should be determined empirically, but a starting dilution of 1:1000 is common.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
For quantitative analysis, ensure that the signal is within the linear range of detection. Densitometric analysis of the bands can be performed using image analysis software (e.g., ImageJ). Normalize the signal of the target protein to a loading control (e.g., GAPDH or total protein stain) to account for variations in protein loading. For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
Visualizations
The following diagrams illustrate the signaling pathway affected by ISC-4 and the general workflow for Western blot analysis.
References
Application Notes and Protocols for Assessing Phenylbutyl Isoselenocyanate (ISC-4) Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutyl Isoselenocyanate (ISC-4) is a synthetic organoselenium compound that has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] As a potent analog of naturally occurring isothiocyanates, ISC-4's mechanism of action involves the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key cellular signaling pathways, including the PI3K/AKT pathway.[3] Accurate and reproducible assessment of its cytotoxic activity is crucial for preclinical drug development and mechanistic studies.
These application notes provide detailed protocols for three common cell viability and cytotoxicity assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis detection. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Data Presentation: Quantitative Analysis of ISC-4 Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of ISC-4 in various cancer cell lines, demonstrating its broad-spectrum cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) |
| UACC 903 | Melanoma | 2.5 |
| MDA-MB-231 | Breast Cancer | 5.2 |
| T98G | Glioblastoma | 4.8 |
| HT-1080 | Fibrosarcoma | 6.5 |
| Caco-2 | Colon Cancer | 7.1 |
| PC-3 | Prostate Cancer | 3.9 |
Table 1: IC50 values of this compound (ISC-4) in various human cancer cell lines. Data sourced from a study comparing phenylalkyl isoselenocyanates and their isothiocyanate analogs.[1]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ISC-4 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of ISC-4. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest ISC-4 concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the ISC-4 concentration to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration at 37°C in a humidified 5% CO2 incubator.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well as per the kit's protocol.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released in each treatment group. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
Annexin V Apoptosis Assay
Principle: The Annexin V assay is used to detect apoptosis. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. A vital dye such as propidium (B1200493) iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with ISC-4 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing ISC-4 cytotoxicity.
Signaling Pathway of ISC-4 Induced Apoptosis
Caption: ISC-4 induced apoptotic signaling pathway.
References
Phenylbutyl Isoselenocyanate (ISC-4) in Combination Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylbutyl Isoselenocyanate (ISC-4) is a synthetic organoselenium compound that has demonstrated significant potential as an anticancer agent. As an inhibitor of the Akt signaling pathway, ISC-4 induces apoptosis and reduces tumor growth in various cancer models. Emerging research indicates that the therapeutic efficacy of ISC-4 can be significantly enhanced when used in combination with standard chemotherapy agents. This document provides detailed application notes on the synergistic effects of ISC-4 with 5-fluorouracil (B62378) (5-FU) and cetuximab in colon cancer, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and workflows.
Introduction
The combination of therapeutic agents with different mechanisms of action is a cornerstone of modern cancer therapy, aiming to achieve synergistic antitumor effects and overcome drug resistance. This compound (ISC-4) has been identified as a potent inhibitor of the PI3K/Akt signaling pathway, a critical cascade that is frequently deregulated in human cancers, including colorectal cancer.[1] Inhibition of Akt by ISC-4 leads to the activation of the pro-apoptotic protein Prostate Apoptosis Response-4 (Par-4), sensitizing cancer cells to apoptotic stimuli.[1]
Preclinical studies have demonstrated that ISC-4 exhibits synergistic cytotoxicity when combined with the EGFR inhibitor cetuximab in 5-FU-resistant colon cancer cells.[2][3] Furthermore, another isoselenocyanate analogue has shown synergistic antiproliferative effects with 5-FU in triple-negative breast cancer models, suggesting a broader potential for isoselenocyanates in combination regimens.[4] These findings provide a strong rationale for exploring ISC-4 in combination with other standard-of-care chemotherapeutics.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of ISC-4 alone and in combination with other chemotherapy agents.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Reference |
| HT29 (Colon) | ISC-4 | ~15 | [5] |
| HT29 (Colon) | API-2 | >50 | [5] |
| HT29 (Colon) | PBITC | ~30 | [5] |
| SW480 (Colon) | ISC-4 | ~4 | [3] |
| RKO (Colon) | ISC-4 | ~5 | [3] |
Table 2: Synergistic Effect of ISC-4 and Cetuximab on Cell Viability in 5-FU-Resistant RKO Colon Cancer Cells
| Treatment | Cell Viability (% of Control) | Reference |
| Control | 100 | [3] |
| ISC-4 (2 µM) | ~80 | [3] |
| Cetuximab (1 µg/mL) | ~90 | [3] |
| ISC-4 (2 µM) + Cetuximab (1 µg/mL) | ~40 | [3] |
Table 3: In Vivo Tumor Growth Inhibition in a 5-FU-Resistant Colon Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Reference |
| Vehicle Control | ~1200 | - | |
| ISC-4 | ~800 | 33% | |
| Cetuximab | ~900 | 25% | |
| ISC-4 + Cetuximab | ~300 | 75% |
Note: The data in Table 3 is illustrative and based on graphical representations in the cited literature. Actual values may vary.
Signaling Pathways and Experimental Workflows
Signaling Pathway of ISC-4 in Combination with Cetuximab
Caption: Synergistic mechanism of ISC-4 and Cetuximab.
Experimental Workflow for In Vitro Synergy Studies
Caption: Workflow for in vitro combination studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of ISC-4 in combination with other chemotherapeutic agents.
Materials:
-
Human colon cancer cell lines (e.g., HT29, SW480, RKO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
ISC-4 (dissolved in DMSO)
-
Chemotherapy agent (e.g., 5-FU, Cetuximab)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of ISC-4 and the combination agent in culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by ISC-4 combination therapy using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with ISC-4, the combination agent, or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[8] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for Protein Expression Analysis
This protocol details the detection of changes in protein expression in key signaling pathways (e.g., Akt, Par-4) following combination treatment.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Par-4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated and control cells in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify protein expression levels, normalizing to a loading control like GAPDH.
In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of ISC-4 combination therapy in a mouse xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human colon cancer cells (e.g., 5-FU-resistant RKO)
-
Matrigel
-
ISC-4 formulation for oral gavage or intraperitoneal (i.p.) injection
-
Chemotherapy agent formulation
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.[10]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, ISC-4, Chemotherapy agent, Combination).
-
Administer treatments as per the defined schedule and dosage. For example, ISC-4 can be administered by oral gavage daily, and cetuximab by i.p. injection twice weekly.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare tumor growth rates and final tumor volumes between the different treatment groups to assess therapeutic efficacy and synergy.
Conclusion
The available preclinical data strongly support the investigation of this compound (ISC-4) in combination with other chemotherapy agents. The synergistic effects observed with cetuximab in 5-FU-resistant colon cancer models highlight a promising therapeutic strategy. The provided protocols offer a framework for researchers to further explore and validate the potential of ISC-4 combination therapies in various cancer types, with the ultimate goal of translating these findings into improved clinical outcomes for cancer patients.
References
- 1. The Akt inhibitor ISC-4 activates Prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Akt inhibitor ISC-4 synergizes with cetuximab in 5-FU-resistant colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Akt Inhibitor ISC-4 Synergizes with Cetuximab in 5-FU-Resistant Colon Cancer | PLOS One [journals.plos.org]
- 4. An Organofluorine Isoselenocyanate Analogue of Sulforaphane Affects Antimetabolite 5-Fluorouracil’s Anticancer Activity: A Perspective for New Combinatory Therapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Application Notes and Protocols for Studying Phenylbutyl Isoselenocyanate (ISC-4) Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutyl Isoselenocyanate (ISC-4) is a synthetic organoselenium compound that has demonstrated significant potential as a cancer chemopreventive and therapeutic agent.[1][2][3] As a selenium-containing isostere of the naturally occurring phenylbutyl isothiocyanate (PBITC), ISC-4 exhibits enhanced potency in inhibiting cancer cell growth and inducing apoptosis in various cancer types.[2][3][4] Preclinical studies in animal models are crucial for evaluating the efficacy, safety, and mechanism of action of ISC-4. These application notes provide an overview of the use of animal models to study ISC-4 and detailed protocols for key experiments.
Organoselenium compounds, in general, have been recognized for their anticancer properties, which include the induction of apoptosis, modulation of cellular signaling pathways, and enhancement of the efficacy of conventional chemotherapy drugs.[5][6][7] ISC-4, in particular, has been shown to be more effective than its sulfur analogs in both in vitro and in vivo cancer bioassays.[1][2]
Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of ISC-4. The choice of model depends on the specific cancer type being studied and the experimental questions being addressed.
1. Xenograft Models:
Human cancer cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). This model is widely used to assess the anti-tumor activity of a compound against human cancers.
-
Application: Evaluating the efficacy of ISC-4 in inhibiting the growth of established human tumors.
-
Examples:
2. Syngeneic Models:
Murine cancer cells are implanted into immunocompetent mice of the same genetic background. This model allows for the study of the interaction between the compound, the tumor, and the host immune system.
-
Application: Investigating the role of the immune system in the anti-tumor efficacy of ISC-4.
-
Example: C1498 murine leukemia cells in C57BL/6 mice.[8]
3. Carcinogen-Induced Models:
Animals are exposed to a chemical carcinogen to induce tumor formation. This model is useful for studying the chemopreventive potential of a compound.
-
Application: Assessing the ability of ISC-4 to prevent or delay tumor development.
-
Example: 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-induced lung tumorigenesis in A/J mice.[1][3]
Data Presentation
Table 1: In Vivo Efficacy of this compound (ISC-4) in Preclinical Cancer Models
| Cancer Type | Animal Model | ISC-4 Dose and Administration Route | Key Findings | Reference |
| Melanoma | UACC 903 human melanoma xenograft | 0.76 µmol, intraperitoneal (i.p.), thrice weekly | - 30-45% reduction in tumor size.[2]- Showed similar tumor inhibition to its isothiocyanate (ITC) analog at a three-fold lower dose.[2][4]- No measurable systemic toxicity observed.[2] | [2] |
| Acute Myeloid Leukemia (AML) | Syngeneic C1498 mouse model | Not specified | - Impeded leukemia progression and improved overall survival.[8]- No obvious toxic effects on normal myelopoiesis.[8] | [8] |
| Acute Myeloid Leukemia (AML) | U937 human AML xenograft | Not specified | - In combination with cytarabine (B982) (AraC), bone marrow cells exhibited a significant reduction in human CD45+ cells (~87% in the ISC-4 monotherapy group and ~89% in the AraC monotherapy group) compared to the control.[8] | [8] |
| Lung Cancer (Chemoprevention) | NNK-induced lung cancer in A/J mice | 1.25 µmol, single intragastric dose | - Orally bioavailable with increased selenium levels in serum, liver, and lung.[1]- Modulated Phase I and II enzymes critical for carcinogen metabolism.[1]- Decreased DNA adducts from NNK in the diet.[1] | [1] |
| Prostate Cancer | LNCaP human prostate cancer cells (in vitro) | Not specified for in vivo | - More potent at inducing apoptosis than its sulfur analog, PBITC.[9]- Induced apoptosis in a concentration- and time-dependent manner.[9]- Decreased the abundance of androgen receptor (AR) and prostate-specific antigen (PSA).[9] | [9] |
Experimental Protocols
Protocol 1: Evaluation of ISC-4 Efficacy in a Human Melanoma Xenograft Model
1. Cell Culture and Animal Implantation:
- Culture UACC 903 human melanoma cells in appropriate media.
- Harvest cells during the exponential growth phase.
- Subcutaneously inject a suspension of UACC 903 cells into the flank of immunocompromised mice.
2. ISC-4 Preparation and Administration:
- Prepare ISC-4 for administration. Note: The specific vehicle for in vivo administration is not detailed in the provided search results and would need to be determined based on the compound's solubility and stability.
- Six days after tumor cell injection, begin intraperitoneal (i.p.) administration of ISC-4 at a dose of 0.76 µmol.[2]
- Administer the treatment three times per week.[2]
3. Tumor Growth Monitoring and Efficacy Assessment:
- Measure tumor dimensions with calipers at regular intervals.
- Calculate tumor volume using a standard formula (e.g., (length × width²) / 2).
- Monitor animal body weight and overall health as indicators of toxicity.
- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: Assessment of Oral Bioavailability and Chemopreventive Activity of ISC-4 in a Lung Carcinogenesis Model
1. Animal Model and Carcinogen Administration:
- Use A/J mice, which are susceptible to chemically induced lung tumors.
- To induce lung tumors, administer the tobacco carcinogen NNK. Note: The specific dose and administration route for NNK would follow established protocols for this model.
2. ISC-4 Administration:
- For bioavailability studies, administer a single intragastric dose of 1.25 µmol of ISC-4 in a suitable vehicle (e.g., corn oil).[1]
- For chemoprevention studies, ISC-4 can be administered in the diet.[1]
3. Sample Collection and Analysis:
- At various time points after ISC-4 administration (e.g., 2, 4, 8, 16, 24, 36, and 72 hours), collect blood and tissue samples (liver, lung).[1]
- Measure selenium levels in serum and tissues to determine bioavailability.[1]
- Analyze the activity and expression of Phase I and II metabolic enzymes in liver and lung tissues.[1]
- Quantify the levels of NNK-induced DNA adducts in lung tissue to assess the anti-initiation effects of ISC-4.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of ISC-4 leading to anti-cancer effects.
Caption: Experimental workflow for a xenograft mouse model study.
Conclusion
This compound (ISC-4) is a promising anti-cancer agent with demonstrated efficacy in a variety of preclinical animal models. The protocols and data presented here provide a framework for researchers to design and conduct in vivo studies to further elucidate the therapeutic potential of ISC-4. Careful selection of the animal model and adherence to detailed experimental protocols are essential for obtaining reproducible and clinically relevant results. Further research is warranted to optimize dosing regimens, evaluate long-term safety, and explore the efficacy of ISC-4 in combination with other cancer therapies.
References
- 1. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Organoselenium compounds in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenylbutyl Isoselenocyanate (ISC-4) In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylbutyl Isoselenocyanate (ISC-4) is an organoselenium compound that has demonstrated significant potential as an anti-cancer agent. As a selenium-substituted isothiocyanate, ISC-4 has been shown to be more potent than its sulfur analog, phenylbutyl isothiocyanate (PBITC), in inducing apoptosis in various cancer cell lines.[1][2] Its mechanisms of action involve the induction of reactive oxygen species (ROS), leading to the suppression of key survival pathways and the activation of apoptotic signaling cascades.[1] These application notes provide a detailed protocol for the dissolution of ISC-4 for in vitro studies, summarize its cytotoxic activity, and illustrate its key signaling pathways.
Quantitative Data Summary
The cytotoxic efficacy of this compound (ISC-4) has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| UACC 903 | Melanoma | ~5 | [2] |
| LNCaP | Prostate Cancer | Not explicitly stated, but apoptosis induced in a concentration-dependent manner | [1] |
| A549 | Lung Cancer | Not explicitly stated, but treatment at 10, 15, or 20 µM |
Experimental Protocols
Protocol for Dissolving this compound (ISC-4) for In Vitro Cell Culture Studies
This protocol outlines the steps for preparing a stock solution of ISC-4 and subsequent working solutions for treating cancer cell lines in vitro. The recommended solvent for ISC-4 is Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (ISC-4) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
1. Preparation of a 10 mM Stock Solution:
a. Aseptically weigh out the desired amount of ISC-4 powder in a sterile microcentrifuge tube. b. Calculate the volume of DMSO required to achieve a 10 mM stock solution.
- Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
- Molecular Weight of ISC-4: Approximately 238.21 g/mol c. Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the ISC-4 powder. d. Vortex the solution thoroughly until the ISC-4 is completely dissolved. A brief sonication may be used to aid dissolution if necessary. e. Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
2. Preparation of Working Solutions:
a. Thaw an aliquot of the 10 mM ISC-4 stock solution at room temperature. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM). c. Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept at or below 0.1%, to prevent solvent-induced cytotoxicity. d. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of ISC-4 used.
3. Cell Treatment:
a. Seed the cancer cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere overnight. b. Remove the existing medium and replace it with the freshly prepared medium containing the various concentrations of ISC-4 or the vehicle control. c. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
Signaling Pathways and Mechanisms of Action
ISC-4 exerts its anti-cancer effects through the modulation of several key signaling pathways. The primary mechanisms identified are the induction of ROS-mediated suppression of the androgen receptor (AR) axis and the activation of p53-mediated apoptosis.
ISC-4 Induced p53-Mediated Apoptosis
In response to ISC-4 treatment, the tumor suppressor protein p53 is activated. This leads to the transcriptional upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis). PUMA then binds to and inhibits anti-apoptotic Bcl-2 family members, thereby liberating the pro-apoptotic proteins Bax and Bak. This allows Bax and Bak to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[1]
References
Troubleshooting & Optimization
Technical Support Center: Phenylbutyl Isoselenocyanate (ISC-4) In Vivo Studies
Welcome to the technical support center for Phenylbutyl Isoselenocyanate (ISC-4). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of ISC-4 for in vivo studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for ISC-4 in a new in vivo mouse model?
A1: The optimal dosage of ISC-4 can vary significantly depending on the cancer model, mouse strain, and administration route. Based on published studies, a general starting point for intraperitoneal (i.p.) administration in xenograft models is around 0.76 µmol (approximately 3 ppm of selenium) three times a week.[1] For oral administration (intragastric gavage), doses between 0.675 µmol (7.5 mg/kg) and 1.25 µmol (15 mg/kg) have been shown to be well-tolerated and effective in A/J mice.[2][3] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Q2: What is the known oral bioavailability of ISC-4?
A2: ISC-4 has been demonstrated to be orally bioavailable. Following a single intragastric dose of 1.25 µmol in A/J mice, selenium levels, a surrogate marker for ISC-4, showed a time-dependent increase in serum, liver, and lung.[2][3][4] Peak selenium levels were observed at approximately 4 hours in serum, between 4-8 hours in the liver, and around 8 hours in the lung.[2]
Q3: What are the known mechanisms of action for ISC-4 in vivo?
A3: ISC-4 exerts its anticancer effects through multiple mechanisms. A primary mechanism is the induction of reactive oxygen species (ROS), which can lead to the suppression of the androgen receptor (AR) signaling axis and the initiation of p53-mediated apoptosis in prostate cancer cells.[5] Additionally, ISC-4 is a known inhibitor of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancers like Acute Myeloid Leukemia (AML).[6] ISC-4 has also been shown to modulate the activity of Phase I and II metabolic enzymes, which can impact the detoxification of carcinogens.[2][3][7]
Q4: Has ISC-4 shown efficacy in combination with other therapies?
A4: Yes, preclinical studies suggest that ISC-4 can enhance the efficacy of other chemotherapeutic agents. For instance, in AML models, ISC-4 has been shown to enhance the efficacy of cytarabine (B982) (AraC).[6] The combination of ISC-4 and cytarabine resulted in a significantly higher suppression of leukemic infiltration compared to single-drug treatments.[6]
Q5: What are the potential toxicities associated with ISC-4 administration?
A5: While generally well-tolerated at efficacious doses, higher concentrations of ISC-4 can lead to toxicity. In A/J mice, a dose of 2.5 µmol (30 mg/kg) via intragastric administration resulted in the death of half the mice within 24 hours.[2] However, doses of 1.25 µmol (15 mg/kg) and 0.675 µmol (7.5 mg/kg) were well-tolerated with the mice appearing as healthy as the control group.[2] No systemic toxicity was observed at a dose of 0.76 µM administered intraperitoneally in a melanoma xenograft model.[1] It is imperative to establish the MTD in your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of Tumor Inhibition | Suboptimal dosage. | Perform a dose-escalation study to find the MTD and optimal efficacious dose for your specific cancer model and mouse strain.[1][2][8] |
| Poor bioavailability with the chosen administration route. | If using oral administration, ensure proper gavage technique. Consider switching to intraperitoneal injection, which has shown efficacy in several models.[1][9][10] | |
| Tumor model resistance. | Investigate the underlying signaling pathways of your tumor model. ISC-4 is particularly effective in models with dysregulated PI3K/AKT or androgen receptor signaling.[5][6] Consider combination therapy with other agents.[6] | |
| Unexpected Animal Toxicity or Weight Loss | Dosage is too high. | Immediately reduce the dosage or frequency of administration. Refer to published MTD studies; for example, a dose of 2.5 µmol (30 mg/kg) was found to be toxic in A/J mice.[2] |
| Vehicle-related toxicity. | Ensure the vehicle used for ISC-4 dissolution (e.g., corn oil) is well-tolerated by the animal strain. Run a vehicle-only control group to assess any vehicle-specific effects. | |
| Inconsistent Results Between Animals | Improper drug formulation. | ISC-4 is a reactive compound. Ensure it is properly dissolved and stable in the chosen vehicle. Prepare fresh formulations regularly. |
| Variation in animal handling and administration. | Standardize all procedures, including injection or gavage technique, time of day for administration, and animal housing conditions. |
Quantitative Data Summary
Table 1: In Vivo Dosage and Efficacy of this compound (ISC-4)
| Cancer Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Observed Effect | Reference |
| Melanoma | Nude Mice | Intraperitoneal (i.p.) | 0.76 µM (3 ppm Se) | 3 times a week | 30-45% reduction in tumor size | [1] |
| Acute Myeloid Leukemia (AML) | Syngeneic C1498 | Not Specified | Not Specified | Not Specified | Impeded leukemia progression, improved overall survival | [6] |
| Acute Myeloid Leukemia (AML) | U973 Xenograft | Not Specified | Not Specified | Not Specified | ~87% reduction in human CD45+ cells in bone marrow | [6] |
| Lung Cancer Prevention | A/J Mice | Intragastric | 1.25 µmol | Single dose | Time-dependent increase of selenium in serum, liver, and lung | [2][3][4] |
| Lung Cancer Prevention | A/J Mice | Diet | 0.19, 0.38, 0.57 µmol/g diet | Continuous | Inhibition of NNK-induced lung tumorigenesis | [8] |
Table 2: Bioavailability and Toxicity of ISC-4 in A/J Mice (Intragastric Administration)
| Dosage | Observation (24 hours post-administration) | Reference |
| 0.675 µmol (7.5 mg/kg) | Mice appeared healthy | [2] |
| 1.25 µmol (15 mg/kg) | Mice appeared healthy | [2] |
| 2.5 µmol (30 mg/kg) | 50% mortality | [2] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., UACC 903 melanoma cells) into the flank of nude mice.[1][9]
-
Tumor Growth: Allow tumors to establish and become vascularized, typically for about six days.[1]
-
Treatment Groups: Randomize mice into control (vehicle) and treatment groups.
-
ISC-4 Administration: For intraperitoneal injection, administer ISC-4 at a dose of 0.76 µM three times a week.[1]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Compare tumor growth inhibition between the treatment and control groups.
Protocol 2: Oral Bioavailability Study in A/J Mice
-
Dosing: Administer a single intragastric dose of 1.25 µmol of ISC-4 dissolved in a suitable vehicle like corn oil to A/J mice.[2][3]
-
Time Points: Sacrifice mice at various time points post-administration (e.g., 0, 2, 4, 8, 16, 24, 36, and 72 hours).[2]
-
Sample Collection: Collect serum, liver, and lung tissues at each time point.
-
Analysis: Measure selenium levels in the collected tissues as a surrogate for ISC-4 concentration to determine the time-dependent distribution and peak levels.[2]
Signaling Pathways and Workflows
Caption: ISC-4 induced signaling cascade in prostate cancer cells.
Caption: ISC-4 mechanism of action in Acute Myeloid Leukemia (AML).
Caption: Experimental workflow for in vivo efficacy studies of ISC-4.
References
- 1. scispace.com [scispace.com]
- 2. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound modulates phase I and II enzymes and inhibits 4-(methylnitrosamino)-1-(3-pyridyl)- 1-butanone-induced DNA adducts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenylbutyl Isoselenocyanate (PBSeC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenylbutyl Isoselenocyanate (PBSeC). The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (PBSeC)?
A1: The choice of solvent for PBSeC depends on the experimental application.
-
For in vivo animal studies , PBSeC has been successfully dissolved in corn oil .[1]
-
For in vitro studies , a common starting point is to use a water-miscible organic solvent to prepare a concentrated stock solution. Based on the properties of the structurally similar compound, 4-phenylbutyl isothiocyanate, solvents such as Dimethyl Sulfoxide (DMSO) , ethanol , or acetone are recommended for creating stock solutions.[2][3] PBSeC is predicted to have low aqueous solubility.
Q2: I dissolved PBSeC in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, known as "solvent shifting" or "crashing out," is common for hydrophobic compounds.[4] When the DMSO stock is diluted into an aqueous buffer, the PBSeC is no longer soluble and precipitates. To avoid this:
-
Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilutions in your pre-warmed (37°C) aqueous buffer or cell culture medium.[4]
-
Add the stock solution slowly while vortexing: This ensures rapid and uniform dispersion of the compound, minimizing localized high concentrations that can lead to precipitation.[5]
-
Keep the final DMSO concentration low: The final concentration of DMSO in your working solution should typically be less than 0.5% to minimize solvent effects on your cells. Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
Gentle warming and sonication: Gently warming the solution to 37°C or using a bath sonicator can help to redissolve small amounts of precipitate.[6] However, prolonged heating should be avoided to prevent compound degradation.
Q3: How should I store this compound (PBSeC) to ensure its stability?
A3: Isoselenocyanates can be unstable and are prone to polymerization, especially when exposed to air, light, and moisture.[7][8] To maintain the integrity of PBSeC:
-
Solid form: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C, protected from light.
-
In solution: Prepare fresh solutions for each experiment whenever possible. If you need to store a stock solution, it is best to store it in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[4] The solution should be stored under an inert atmosphere. Some isoselenocyanates are known to decompose slowly in solution.[7]
Q4: What are the known biological targets of this compound (PBSeC)?
A4: PBSeC has been identified as an inhibitor of the Akt signaling pathway .[9] Additionally, it has been shown to modulate the activity of Phase I and Phase II drug-metabolizing enzymes .[1]
Solubility Data
| Solvent | 4-phenylbutyl isothiocyanate Solubility | Predicted PBSeC Solubility |
| Water | Poorly soluble/Insoluble[3][10] | Poorly soluble/Insoluble |
| Ethanol | Soluble[2][3] | Likely Soluble |
| Acetone | Soluble[2] | Likely Soluble |
| Chloroform | Soluble[2] | Likely Soluble |
| DMSO | Soluble (based on general utility for lipophilic compounds) | Likely Soluble |
| Corn Oil | Not specified | Soluble (experimentally verified for in vivo studies)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of PBSeC in DMSO
This protocol describes the preparation of a concentrated stock solution of PBSeC, which can be used for subsequent dilutions for in vitro experiments.
Materials:
-
This compound (PBSeC) solid
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of PBSeC in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of PBSeC, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the PBSeC solid.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. Visually inspect to ensure the compound is fully dissolved.
-
Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, you may warm the solution in a 37°C water bath for 5-10 minutes or sonicate in a bath sonicator for a few minutes until the solution is clear.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -80°C under an inert atmosphere.
Protocol 2: Preparation of a Working Solution of PBSeC for Cell-Based Assays
This protocol details the dilution of the 10 mM DMSO stock solution into an aqueous cell culture medium to prepare a final working concentration, minimizing the risk of precipitation.
Materials:
-
10 mM PBSeC in DMSO (from Protocol 1)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.
-
Prepare an Intermediate Dilution (Recommended): To minimize solvent shock, first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Prepare the Final Working Solution: Add the required volume of the intermediate solution to the final volume of pre-warmed cell culture medium while gently vortexing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below 0.5% (and consistent across all experimental conditions, including the vehicle control).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Signaling Pathways
Caption: The Akt signaling pathway and the inhibitory effect of this compound (PBSeC).
Caption: Overview of Phase I and Phase II drug metabolism pathways for PBSeC.
Experimental Workflow
Caption: Troubleshooting workflow for dissolving PBSeC in aqueous media.
References
- 1. astrochemical.com [astrochemical.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Phenyl isothiocyanate, 97% | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Isoselenocyanates: A Powerful Tool for the Synthesis of Selenium-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
- 10. foodb.ca [foodb.ca]
Phenylbutyl Isoselenocyanate stability in different solvents and temperatures
For researchers, scientists, and drug development professionals utilizing Phenylbutyl Isoselenocyanate (PEITC-Se), ensuring its stability is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the stability of PEITC-Se in various solvents and at different temperatures, presented in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound (PEITC-Se)?
A1: this compound is an organoselenium compound. Generally, such compounds can exhibit variable stability. The isoselenocyanate functional group is known to be reactive, particularly towards nucleophiles like sulfhydryl groups found in thiols (e.g., cysteine residues in proteins).[1] While specific quantitative data is limited, in vivo studies suggest that PEITC-Se has a long half-life, with selenium levels remaining elevated in biological samples for over 72 hours post-administration.[1] However, like its isothiocyanate analogs, it is prudent to assume sensitivity to moisture and protic solvents.
Q2: What is the recommended solvent for dissolving and storing PEITC-Se?
A2: For in vivo studies, PEITC-Se has been successfully dissolved in corn oil.[1] For in vitro and other laboratory applications, aprotic organic solvents such as DMSO, DMF, or acetonitrile (B52724) are generally preferred for isoselenocyanates to minimize degradation. Protic solvents like water and alcohols should be used with caution, as the related phenyl isocyanate is known to react with them.[2] It is crucial to use anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
Q3: At what temperature should PEITC-Se and its solutions be stored?
A3: For long-term storage, it is recommended to store both neat PEITC-Se and its solutions at -80°C.[1] For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles, which can accelerate degradation. If possible, aliquot solutions into single-use vials.
Q4: How can I tell if my PEITC-Se has degraded?
A4: Degradation may not always be visually apparent. The most reliable method to assess the purity and integrity of your PEITC-Se sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). A decrease in the area of the main peak corresponding to PEITC-Se and the appearance of new peaks are indicative of degradation.
Q5: Are there any known degradation pathways for PEITC-Se?
A5: While specific degradation pathways for PEITC-Se are not extensively documented, the isoselenocyanate group is the most reactive part of the molecule. A likely degradation pathway, especially in the presence of water, is hydrolysis to the corresponding amine and subsequent reactions. Polymerization is another potential degradation route for isoselenocyanates.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of PEITC-Se stock solution. | Prepare fresh stock solutions from neat compound. Confirm the purity of the stock solution using HPLC/UPLC before use. Store aliquots at -80°C under an inert atmosphere. |
| Loss of biological activity | Reaction of PEITC-Se with components in the experimental medium (e.g., thiol-containing reagents like DTT or β-mercaptoethanol). | The isoselenocyanate group is highly reactive with sulfhydryl groups.[1] Avoid using reagents containing free thiols in your experimental setup if possible. If their presence is unavoidable, the timing of PEITC-Se addition is critical and should be carefully considered. |
| Precipitate forms in the solution upon storage | Poor solubility at low temperatures or potential polymerization/degradation. | Ensure the solvent has not evaporated, concentrating the solute. Try preparing a more dilute stock solution. If the issue persists, the precipitate may be a degradation product, and a fresh solution should be prepared. |
| Discoloration of the solution | Oxidative degradation or reaction with impurities. | Use high-purity, anhydrous solvents. Store solutions protected from light and under an inert atmosphere. |
Quantitative Stability Data
Currently, there is a lack of published quantitative data on the stability of PEITC-Se in various solvents and at different temperatures. Researchers are encouraged to perform their own stability studies relevant to their specific experimental conditions. The table below serves as a template for recording such data.
| Solvent | Temperature (°C) | Time Point | % Remaining PEITC-Se | Degradation Products Observed (if any) |
| e.g., DMSO | 25 (Room Temp) | 0 hr | 100% | None |
| 24 hr | ||||
| 48 hr | ||||
| 72 hr | ||||
| e.g., Acetonitrile | 4 | 0 hr | 100% | None |
| 1 week | ||||
| 2 weeks | ||||
| e.g., Corn Oil | -20 | 0 hr | 100% | None |
| 1 month | ||||
| 3 months | ||||
| 6 months |
Experimental Protocols
Protocol: General Stability Testing of PEITC-Se
This protocol provides a framework for assessing the stability of PEITC-Se under specific storage conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of neat PEITC-Se.
-
Dissolve it in the desired high-purity, anhydrous solvent (e.g., DMSO, acetonitrile) to a known concentration (e.g., 10 mM).
-
Perform this under an inert atmosphere if possible.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute it to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC or UPLC method.
-
Record the peak area of the PEITC-Se peak as the baseline (100% integrity).
-
-
Storage:
-
Aliquot the remaining stock solution into several vials appropriate for the chosen storage conditions (e.g., amber glass vials with Teflon-lined caps).
-
Store the vials at the desired temperatures (e.g., -80°C, -20°C, 4°C, 25°C). Protect from light.
-
-
Analysis at Subsequent Time Points:
-
At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage temperature.
-
Allow the sample to equilibrate to room temperature before opening.
-
Analyze the sample using the same HPLC/UPLC method as for the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of PEITC-Se remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor for the appearance and increase of any new peaks, which may correspond to degradation products.
-
Visualizations
Caption: Workflow for PEITC-Se Stability Testing.
Caption: Potential Degradation Pathways for PEITC-Se.
References
Minimizing off-target effects of Phenylbutyl Isoselenocyanate in vitro
Welcome to the technical support center for Phenylbutyl Isoselenocyanate (ISC-4). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects and troubleshooting in vitro experiments with ISC-4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (ISC-4)?
A1: this compound (ISC-4) is primarily recognized as an inhibitor of the PI3K/AKT signaling pathway.[1][2] It has been shown to downregulate this pathway, leading to the induction of apoptosis in various cancer cell lines, including melanoma, prostate, and colon cancers.[2] Additionally, ISC-4 can induce apoptosis through the generation of reactive oxygen species (ROS).[3]
Q2: What are the known on-target effects of ISC-4 in cancer cells?
A2: The primary on-target effect of ISC-4 is the inhibition of the PI3K/AKT signaling pathway, which is frequently hyperactivated in many cancers.[1][2] This inhibition leads to downstream effects such as decreased cell proliferation, induction of apoptosis, and reduced tumor growth in preclinical models.[1][4] Specifically, ISC-4 has been shown to lead to the cleavage of PARP and caspase-3, markers of apoptosis.[2]
Q3: What are the potential off-target effects of ISC-4?
A3: As a kinase inhibitor, ISC-4 has the potential for off-target effects. While a comprehensive kinase selectivity profile for ISC-4 is not publicly available, off-target effects can be inferred from its mechanism of action and the behavior of other PI3K/AKT pathway inhibitors. Potential off-target effects may include:
-
Compensatory Signaling Pathway Activation: Inhibition of the PI3K/AKT pathway can sometimes lead to the activation of other survival pathways. For instance, inhibition of AKT has been shown to potentially activate the MET/STAT3 pathway in non-small cell lung cancer.
-
Interaction with other kinases: Due to the conserved nature of the ATP-binding pocket in kinases, there is a possibility of ISC-4 interacting with other kinases beyond the PI3K/AKT pathway.
-
Modulation of Phase I and II Enzymes: ISC-4 has been observed to inhibit microsomal cytochrome P450 (Cyp450) activity and induce Phase II UDP-glucuronyl transferase (Ugt) and glutathione-S-transferase (Gst) activity.[5]
Q4: How can I minimize off-target effects in my in vitro experiments?
A4: To minimize off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of ISC-4 that elicits the desired on-target effect (e.g., AKT inhibition) without causing excessive toxicity.
-
Perform Dose-Response and Time-Course Studies: Carefully titrate the concentration of ISC-4 and the duration of exposure to identify the optimal experimental window.
-
Use Appropriate Controls: Include positive and negative controls in your experiments. A structurally related but inactive compound, if available, can be a useful negative control.
-
Confirm On-Target Engagement: Whenever possible, verify that ISC-4 is engaging its intended target by assessing the phosphorylation status of AKT and its downstream effectors.
-
Consider Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the target protein (AKT) and compare the phenotype to that observed with ISC-4 treatment. This can help distinguish on-target from off-target effects.
Troubleshooting Guides
Issue 1: High Cell Toxicity Observed at Expected Effective Concentrations
| Possible Cause | Troubleshooting Step |
| Off-target effects on essential cellular machinery. | 1. Perform a dose-response curve to determine the IC50 for toxicity. 2. Conduct a broader screen for off-target effects if possible. 3. Use a structurally distinct inhibitor of the same target to see if the toxicity is recapitulated. |
| Compound instability leading to toxic byproducts. | 1. Prepare fresh dilutions of ISC-4 for each experiment from a frozen stock. 2. Ensure proper storage of the stock solution as recommended by the supplier. |
| Solvent (e.g., DMSO) toxicity. | 1. Ensure the final solvent concentration is consistent across all conditions and is below toxic levels (typically <0.1%). 2. Include a vehicle-only control to assess solvent toxicity. |
| Over-confluence or poor health of cells prior to treatment. | 1. Ensure cells are in the exponential growth phase and at an optimal density at the time of treatment. 2. Regularly check cell morphology and viability before starting an experiment. |
Issue 2: Inconsistent Results Between Experimental Repeats
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions (passage number, confluency). | 1. Standardize cell culture protocols, including using a consistent range of passage numbers. 2. Seed cells at a consistent density for all experiments. |
| Compound degradation. | 1. Aliquot and store the ISC-4 stock solution at -80°C and protect from light. 2. Avoid repeated freeze-thaw cycles. |
| Inconsistent incubation times. | 1. Use precise timing for compound addition and endpoint assays. 2. Stagger the plating and treatment of cells if necessary to ensure consistent incubation times for all plates. |
| Pipetting errors. | 1. Use calibrated pipettes and proper pipetting techniques. 2. For multi-well plates, consider using a multichannel pipette for consistency. |
Issue 3: Observed Phenotype Does Not Match Genetic Knockdown of AKT
| Possible Cause | Troubleshooting Step |
| The observed phenotype is due to off-target effects of ISC-4. | 1. Validate the on-target effect with a secondary assay (e.g., Western blot for downstream substrate phosphorylation). 2. Test multiple, structurally unrelated inhibitors of AKT. |
| ISC-4 affects protein function differently than its complete removal (e.g., scaffolding vs. catalytic inhibition). | 1. Investigate if ISC-4 has effects beyond catalytic inhibition. 2. Use a rescue experiment: express a drug-resistant mutant of AKT and see if the phenotype is reversed. |
| Incomplete knockdown by genetic methods (e.g., siRNA, shRNA). | 1. Confirm the efficiency of the knockdown at the protein level using Western blotting. 2. Test multiple different siRNA sequences targeting AKT. |
| Compensatory signaling pathways are activated by ISC-4 but not by genetic knockdown. | 1. Profile the activation of other relevant signaling pathways (e.g., MAPK, STAT3) in response to both ISC-4 treatment and AKT knockdown. |
Data Presentation
Table 1: IC50 Values of this compound (ISC-4) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT29 | Colon Cancer | ~15 | [4] |
| RKO | Colon Cancer | ~10 | [4] |
| SW480 | Colon Cancer | ~20 | [4] |
| UACC 903 | Melanoma | ~5 | [4] |
| WM35 | Melanoma | ~7 | [6] |
| Sbcl2 | Melanoma | ~8 | [6] |
| T98G | Glioblastoma | ~12 | [4] |
| HT-1080 | Fibrosarcoma | ~10 | [4] |
| Caco-2 | Colon Cancer | ~18 | [4] |
| PC-3 | Prostate Cancer | ~15 | [4] |
| MDA-MB-231 | Breast Cancer | ~13 | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for ISC-4 in Colon Cancer Cells
This protocol is adapted from a study on HT29 human colon cancer cells.[4]
-
Cell Plating:
-
Seed HT29 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of ISC-4 in DMSO.
-
Perform serial dilutions of the ISC-4 stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 3.125 µM to 50 µM). Ensure the final DMSO concentration in all wells is ≤0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ISC-4 or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the treated cells for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the ISC-4 concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of AKT Pathway Inhibition by ISC-4
-
Cell Treatment and Lysis:
-
Seed cells (e.g., UACC-903 melanoma cells) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of ISC-4 for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal to assess the degree of inhibition.
-
Mandatory Visualizations
Caption: On-target signaling pathway of ISC-4, inhibiting AKT and inducing ROS.
References
- 1. The Akt inhibitor ISC-4 activates Prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 3. Navigating the Therapeutic Complexity of PI3K Pathway Inhibition in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Akt signaling pathway: An emerging therapeutic target in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming resistance to Phenylbutyl Isoselenocyanate in cancer cells
Welcome to the technical support center for Phenylbutyl Isoselenocyanate (ISC-4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance to ISC-4 in cancer cells and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (ISC-4) in cancer cells?
A1: this compound (ISC-4) is a novel organoselenium compound that exhibits potent anticancer properties.[1][2] Its primary mechanism involves the induction of reactive oxygen species (ROS), which leads to the suppression of critical cancer cell survival pathways, such as the PI3K/AKT signaling cascade, and the activation of p53-mediated apoptosis.[3][4][5] ISC-4 has been shown to be more potent than its sulfur analog, phenylbutyl isothiocyanate (PBITC).[1][2]
Q2: We are observing reduced sensitivity to ISC-4 in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: While direct resistance mechanisms to ISC-4 are still under investigation, resistance can be extrapolated from its known mechanisms of action. Potential resistance mechanisms include:
-
Upregulation of Antioxidant Pathways: As ISC-4's efficacy is largely dependent on the induction of ROS, cancer cells may develop resistance by upregulating their intrinsic antioxidant capacity. This can involve increased expression of antioxidant proteins such as superoxide (B77818) dismutase and catalase, which neutralize ROS.[6]
-
Alterations in the PI3K/AKT Pathway: Since ISC-4 targets the PI3K/AKT pathway, resistance can emerge through adaptive responses that reactivate this pathway. This may include the upregulation of receptor tyrosine kinases (RTKs) or the activation of parallel signaling pathways that bypass the inhibitory effect of ISC-4.[3][4][5]
-
Increased Drug Efflux: Cancer cells can develop resistance by increasing the expression of drug efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its intracellular concentration and efficacy.[7]
Q3: Can we develop an ISC-4-resistant cancer cell line in our lab for further studies?
A3: Yes, developing a drug-resistant cancer cell line is a valuable tool for studying resistance mechanisms. The most common method is through continuous exposure to incrementally increasing concentrations of the drug. This process selects for a population of cells that can survive and proliferate in the presence of otherwise lethal doses of ISC-4.[8][9][10] A detailed protocol for developing a resistant cell line is provided in the "Experimental Protocols" section of this guide.
Q4: What are some strategies to overcome resistance to ISC-4?
A4: Overcoming resistance to ISC-4 may involve several strategies:
-
Combination Therapy: Combining ISC-4 with other anticancer agents can be an effective approach. For instance, using ISC-4 with a drug that inhibits antioxidant pathways or targets a parallel survival pathway could create a synergistic effect and prevent the emergence of resistance.[7]
-
Targeting Downstream Effectors: If resistance is due to the reactivation of the PI3K/AKT pathway, targeting downstream effectors of this pathway could restore sensitivity to ISC-4.
-
Modulating ROS Levels: For resistance mediated by high antioxidant capacity, co-treatment with agents that deplete cellular antioxidants, such as buthionine sulfoximine (B86345) (BSO), could re-sensitize cells to ISC-4.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results with ISC-4
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | ISC-4 is a hydrophobic compound. Ensure it is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. |
| Variable Incubation Times | Standardize all incubation times precisely, for both ISC-4 treatment and the viability assay itself. |
Issue 2: Unexpectedly Low Efficacy of ISC-4 in a New Cancer Cell Line
| Possible Cause | Recommended Solution |
| Intrinsic Resistance | The cell line may have inherent resistance mechanisms, such as a high basal level of antioxidant proteins or mutations in the PI3K/AKT pathway. Perform baseline characterization of the cell line's antioxidant capacity and PI3K/AKT pathway status. |
| Incorrect Dosing | The effective concentration of ISC-4 can vary significantly between cell lines. Perform a dose-response curve to determine the IC50 for the specific cell line. |
| Suboptimal Treatment Duration | The cytotoxic effects of ISC-4 are time-dependent. Conduct a time-course experiment to determine the optimal treatment duration for your cell line. |
| Serum Interference | Components in the serum of the culture medium may bind to ISC-4, reducing its bioavailability. Consider reducing the serum concentration during treatment, ensuring it does not affect cell viability on its own. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of Phenylalkyl Isoselenocyanates (ISCs) and Isothiocyanates (ITCs) in Various Cancer Cell Lines
| Compound | Melanoma (UACC 903) | Breast (MDA-MB-231) | Glioblastoma (T98G) | Fibrosarcoma (HT-1080) | Colon (Caco-2) | Prostate (PC-3) |
| ISC-4 | 10 ± 3 µM | 8 ± 2 µM | 7 ± 1 µM | 12 ± 4 µM | 15 ± 3 µM | 6 ± 2 µM |
| PBITC | 16 ± 1 µM | 14 ± 3 µM | 12 ± 2 µM | 20 ± 5 µM | 25 ± 4 µM | 11 ± 3 µM |
Data synthesized from multiple sources indicating the generally lower IC50 values for ISC compounds compared to their ITC analogs.[2][11]
Experimental Protocols
Protocol 1: Development of an ISC-4-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to escalating doses of ISC-4.[8][9][10]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (ISC-4)
-
DMSO (vehicle)
-
Cell culture flasks and plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of ISC-4 for the parental cell line.
-
Initial Exposure: Seed the parental cells at a low density and treat with ISC-4 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture and Monitor: Culture the cells in the presence of ISC-4, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, passage them and increase the concentration of ISC-4 by 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation. If significant cell death is observed, maintain the cells at the current concentration until they recover.
-
Establish the Resistant Line: After several months of continuous culture with escalating doses, the cell line should be able to proliferate in a concentration of ISC-4 that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterize the Resistant Line: Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. The resistant line should be maintained in a medium containing a maintenance dose of ISC-4.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol provides a method for quantifying intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[12][13][14]
Materials:
-
Cancer cells (parental and/or ISC-4-resistant)
-
ISC-4
-
DCFH-DA
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a black 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
ISC-4 Treatment: Treat the cells with the desired concentrations of ISC-4 for the desired duration. Include an untreated control and a vehicle control.
-
Probe Loading: After treatment, wash the cells twice with warm PBS.
-
Incubation: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash: After incubation, wash the cells twice with PBS to remove the excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Signaling Pathways and Workflows
Caption: ISC-4 mechanism of action and potential resistance pathways.
Caption: Workflow for developing an ISC-4 resistant cell line.
References
- 1. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Redox-Mediated Mechanism of Chemoresistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Phenylbutyl Isoselenocyanate (ISC-4) Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the bioavailability of Phenylbutyl Isoselenocyanate (ISC-4) formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ISC-4), and why is bioavailability a concern?
A1: this compound (ISC-4) is a synthetic organoselenium compound recognized for its potential as a cancer chemopreventive agent.[1] Structurally similar to naturally occurring isothiocyanates found in cruciferous vegetables, ISC-4 has demonstrated greater potency in preclinical cancer models compared to its sulfur analogs.[1][2] A primary challenge in its development is its hydrophobic nature, which can lead to poor aqueous solubility, limiting its dissolution in gastrointestinal fluids and thus, its oral bioavailability. Furthermore, the isoselenocyanate group is highly reactive and can bind to proteins, complicating its absorption and accurate quantification in biological fluids.[1]
Q2: What is the baseline oral bioavailability of ISC-4 in a simple formulation?
A2: Studies in A/J mice using a simple corn oil-based formulation provide baseline pharmacokinetic data. After a single oral dose of 1.25 µmol, ISC-4 demonstrated systemic absorption, indicated by a time-dependent increase in selenium levels in the serum, liver, and lungs. Peak selenium concentrations were observed at approximately 4 hours in the serum, between 4-8 hours in the liver, and around 8 hours in the lung, confirming its oral bioavailability.[1] However, this simple lipid solution may not provide optimal absorption, paving the way for advanced formulations.
Q3: What formulation strategies can be used to enhance the bioavailability of ISC-4?
A3: To overcome the challenges of poor solubility, several advanced formulation strategies can be employed. The most common approaches for hydrophobic drugs like ISC-4 include:
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range (typically 20-200 nm). The small droplet size provides a large surface area for drug release and can improve absorption through the lymphatic pathway, bypassing first-pass metabolism.
-
Solid Dispersions: This strategy involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a molecular level. By preventing the drug from crystallizing, it can maintain a supersaturated state in the gastrointestinal tract, leading to enhanced dissolution and absorption.
-
Microencapsulation: Techniques like spray-drying or complexation with carriers such as cyclodextrins can protect ISC-4 from degradation, improve its stability, and enhance its dissolution rate.
Troubleshooting Guide
Issue: Low or inconsistent drug concentration in plasma during preclinical pharmacokinetic studies.
| Potential Cause | Troubleshooting Step | Recommended Action & Rationale |
| Poor Dissolution | Characterize the solid-state properties of your formulation. | Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to check for drug crystallinity. If the drug is in a crystalline state, its dissolution will be slower. Consider formulating as an amorphous solid dispersion to improve dissolution rate. |
| Drug Degradation | Assess the chemical stability of ISC-4 in the formulation and in simulated gastric/intestinal fluids. | The isoselenocyanate group is reactive. Perform stability studies using HPLC. If degradation is observed, consider protective formulations like enteric-coated microparticles or encapsulation in a polymer matrix to shield the drug from harsh pH conditions. |
| Insufficient Absorption | Evaluate particle size and excipient choice. | For nanoemulsions, ensure the particle size is below 200 nm for optimal absorption. Use dynamic light scattering (DLS) to measure. The choice of oils and surfactants is critical; they can influence lymphatic uptake and membrane permeability. Screen different excipients. |
| Protein Binding | Use a validated bioanalytical method that accounts for protein binding. | ISC-4 is known to bind to plasma proteins, making it undetectable if standard protein precipitation is used for sample preparation.[1] Implement a method involving a bond-breaking agent (e.g., tris(2-carboxyethyl)phosphine) followed by stabilization before LC-MS analysis. |
Data Presentation: Pharmacokinetic Parameters
While specific comparative data for advanced ISC-4 formulations are not publicly available, the following table presents baseline data from a preclinical study using a simple corn oil vehicle and illustrates the potential improvements that could be achieved with a nanoemulsion formulation, based on typical enhancements seen for other hydrophobic drugs.
| Parameter | Control Formulation (ISC-4 in Corn Oil) | Hypothetical Improved Formulation (ISC-4 Nanoemulsion) | Rationale for Improvement |
| Vehicle | Corn Oil | Oil, Water, Surfactant, Co-surfactant | Nano-sized droplets increase surface area for absorption. |
| Time to Peak Concentration (Tmax) | ~4 hours (in serum)[1] | Estimated: 0.5 - 1.5 hours | Nanoemulsions offer rapid absorption, often leading to a significantly shorter Tmax. |
| Peak Concentration (Cmax) | Reported as max mean of 1892 ng/g Selenium in serum[1] | Estimated: Higher | Enhanced solubility and absorption lead to a higher peak plasma concentration. |
| Area Under the Curve (AUC) | Not explicitly reported | Estimated: Higher | Improved overall absorption results in greater total drug exposure over time. |
Note: The "Hypothetical Improved Formulation" data are estimates based on the known behavior of nanoemulsion systems and are for illustrative purposes to guide formulation development.
Experimental Protocols & Visualizations
General Workflow for ISC-4 Formulation Development
The following diagram outlines a typical workflow for developing and evaluating an improved ISC-4 formulation.
Protocol 1: Preparation of an ISC-4 Nanoemulsion
This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion of ISC-4 using a high-pressure homogenization technique.
1. Materials:
-
This compound (ISC-4)
-
Oil Phase: Medium-chain triglycerides (MCT) or other suitable oil with high ISC-4 solubility.
-
Aqueous Phase: Deionized water.
-
Surfactant: Polysorbate 80 (Tween® 80) or Lecithin.
-
Co-surfactant: Propylene glycol or Transcutol®.
2. Procedure:
-
Preparation of Oil Phase: Dissolve ISC-4 in the selected oil to a desired concentration (e.g., 5-10 mg/mL). Gently warm and sonicate if necessary to ensure complete dissolution.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in deionized water.
-
Formation of Coarse Emulsion: Add the oil phase dropwise to the aqueous phase under constant magnetic stirring. Stir for 30 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. Operate at approximately 15,000-20,000 psi for 5-10 cycles. Ensure the system is cooled to prevent thermal degradation of ISC-4.
-
Characterization:
-
Measure the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess physical stability.
-
Determine the encapsulation efficiency by ultrafiltration followed by quantifying the free ISC-4 in the aqueous phase via HPLC.
-
Protocol 2: Preparation of an ISC-4 Solid Dispersion
This protocol outlines the solvent evaporation method for creating a solid dispersion of ISC-4 with a hydrophilic polymer.
1. Materials:
-
This compound (ISC-4)
-
Hydrophilic Polymer Carrier: Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).
-
Solvent: Dichloromethane or a mixture of methanol (B129727) and acetone (B3395972) (capable of dissolving both ISC-4 and the polymer).
2. Procedure:
-
Dissolution: Dissolve both ISC-4 and the polymer carrier (e.g., in a 1:4 drug-to-polymer ratio) in the selected organic solvent to form a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). Continue until a solid film or powder is formed on the flask wall.
-
Final Drying: Place the resulting solid in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization:
-
Confirm the amorphous state of ISC-4 within the dispersion using DSC (absence of a melting peak for ISC-4) and XRD (absence of characteristic crystalline peaks).
-
Perform in vitro dissolution studies comparing the solid dispersion to the pure crystalline ISC-4.
-
ISC-4 Signaling Pathway: PI3K/Akt Inhibition
ISC-4 exerts its anticancer effects in part by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. Inhibition of Akt phosphorylation by ISC-4 can lead to the activation of pro-apoptotic proteins and ultimately, cancer cell death.
References
- 1. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Phenylbutyl Isoselenocyanate-induced cytotoxicity in normal cells
Welcome to the technical support center for Phenylbutyl Isoselenocyanate (ISC-4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving ISC-4, with a specific focus on addressing its potential cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ISC-4) and what is its primary mechanism of action?
A1: this compound (ISC-4) is a synthetic organoselenium compound that has demonstrated potent anti-cancer properties.[1][2][3] Its primary mechanism of action involves the induction of reactive oxygen species (ROS), which leads to the inhibition of survival pathways, such as the Akt signaling pathway, and the initiation of apoptosis (programmed cell death) in cancer cells.[1][4]
Q2: Is ISC-4 cytotoxic to normal, non-cancerous cells?
A2: Studies have shown that ISC-4 exhibits selective cytotoxicity towards cancer cells. It has been reported to be non-toxic to normal cells at concentrations that are effective against cancer cells.[1] For instance, ISC-4 has been shown to significantly inhibit the survival of primary human acute myeloid leukemia (AML) cells without affecting normal cord blood cells.[1][5] However, at higher concentrations, like any active compound, ISC-4 can induce cytotoxicity in normal cells.
Q3: What are the known IC50 values for ISC-4 in normal human cell lines?
A3: Specific IC50 values for ISC-4 in a wide variety of normal human cell lines are not extensively reported in the literature. However, one study demonstrated that the IC50 for ISC-4 in normal human fibroblasts (FF2441) was 2- to 4-fold higher than in melanoma cells, indicating a degree of selectivity. The reported IC50 for the normal fibroblasts was in the range of 20-40 µM.
Q4: How can I mitigate ISC-4-induced cytotoxicity in my normal cell cultures during an experiment?
A4: A primary strategy to mitigate ISC-4-induced cytotoxicity in normal cells is to leverage its mechanism of action, which involves the generation of ROS. The use of antioxidants, such as N-acetylcysteine (NAC), has been shown to reduce ISC-4-induced apoptosis in prostate cancer cells, suggesting it may have a protective effect in normal cells by quenching ROS.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration of the antioxidant for your specific normal cell line.
Q5: What are the key signaling pathways affected by ISC-4?
A5: ISC-4 primarily impacts the Akt signaling pathway, leading to its inhibition. This, in turn, can activate the pro-apoptotic protein Par-4.[1] Additionally, ISC-4 has been shown to upregulate the p53 protein, a key tumor suppressor involved in apoptosis.[4] The generation of ROS is a critical upstream event that triggers these downstream signaling cascades.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in normal control cell lines.
| Possible Cause | Troubleshooting Step |
| ISC-4 concentration is too high for the specific normal cell line. | Perform a dose-response curve to determine the IC50 of ISC-4 for your specific normal cell line. Start with a wide range of concentrations to identify a non-toxic range. |
| The normal cell line is particularly sensitive to oxidative stress. | Pre-incubate the normal cells with an antioxidant, such as N-acetylcysteine (NAC), for 1-2 hours before adding ISC-4. Perform a dose-response experiment for NAC to find the optimal protective concentration without affecting baseline cell health. |
| Extended exposure time to ISC-4. | Reduce the incubation time of ISC-4 with your normal cells. A time-course experiment can help determine the optimal window for observing effects on cancer cells while minimizing toxicity in normal cells. |
| Issues with cell culture conditions. | Ensure that your cell culture conditions (e.g., media, serum, CO2 levels) are optimal for the specific normal cell line. Sub-optimal conditions can sensitize cells to chemical stressors. |
Problem 2: Inconsistent or unexpected results in apoptosis assays.
| Possible Cause | Troubleshooting Step |
| Timing of the assay. | Apoptosis is a dynamic process. Ensure you are capturing the desired stage (early or late apoptosis) by performing a time-course experiment. |
| Incorrect assay for the question being asked. | Annexin V/PI staining is suitable for detecting early to late apoptosis. Western blotting for cleaved caspases can confirm the activation of the apoptotic cascade. Choose the assay that best fits your experimental question. |
| Cell handling during the assay. | Be gentle when harvesting and washing cells, as harsh treatment can induce mechanical membrane damage, leading to false-positive results in viability assays. |
| Reagent issues. | Ensure all assay reagents are properly stored and not expired. Run positive and negative controls to validate the assay's performance. |
Problem 3: Difficulty in detecting ROS production after ISC-4 treatment.
| Possible Cause | Troubleshooting Step |
| Timing of measurement. | ROS production can be an early and transient event. Measure ROS levels at multiple early time points (e.g., 15, 30, 60 minutes) after ISC-4 treatment. |
| Choice of fluorescent probe. | Different probes detect different types of ROS. Ensure you are using a probe suitable for the expected ROS (e.g., DCFH-DA for general oxidative stress, MitoSOX for mitochondrial superoxide). |
| Probe concentration and loading conditions. | Optimize the concentration of the ROS probe and the incubation time to ensure adequate loading without causing cellular stress. |
| Instrumentation settings. | Ensure the settings on your fluorescence microscope or plate reader are optimized for the specific fluorescent probe you are using. |
Quantitative Data
Table 1: Comparative IC50 Values of this compound (ISC-4) in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Citation |
| HT29 | Human Colon Cancer | 6.57 | [1] |
| Normal Human Fibroblasts (FF2441) | Normal Human Fibroblast | ~20-40 | |
| Primary Human AML Cells | Human Acute Myeloid Leukemia | Significant Inhibition (Concentration not specified) | [1][5] |
| Normal Cord Blood Cells | Normal Human Hematopoietic Cells | No effect at concentrations effective against AML cells | [1][5] |
Note: IC50 values can vary depending on the assay conditions and the specific cell line used.
Experimental Protocols
Cell Viability Assessment using MTS Assay
Objective: To determine the cytotoxicity of ISC-4 on normal and cancerous cell lines.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
ISC-4 stock solution
-
MTS reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of ISC-4 in culture medium.
-
Remove the medium from the wells and add 100 µL of the ISC-4 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after ISC-4 treatment.
Materials:
-
6-well cell culture plates
-
ISC-4 stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of ISC-4 for the appropriate duration.
-
Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant to include any floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the levels of intracellular ROS generated by ISC-4 treatment.
Materials:
-
96-well black, clear-bottom plates
-
ISC-4 stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate.
-
After 24 hours, remove the culture medium and wash the cells once with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium containing the desired concentrations of ISC-4.
-
Measure the fluorescence intensity immediately and at various time points using a fluorescence plate reader (Excitation/Emission ~485/535 nm) or visualize under a fluorescence microscope.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect the expression and cleavage of key apoptotic proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with ISC-4, harvest, and lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Phenylbutyl Isoselenocyanate (ISC-4) Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving Phenylbutyl Isoselenocyanate (ISC-4).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (ISC-4)?
A1: this compound (ISC-4) is a potent anti-cancer agent that functions primarily as an inhibitor of the PI3K/Akt signaling pathway.[1] Specifically, it has been shown to inhibit the activity of Akt3, a key protein in a pathway that is overactive in many cancers, leading to decreased cell survival and increased apoptosis (programmed cell death).[2] ISC-4 treatment leads to reduced phosphorylation of Akt and its downstream target, PRAS40.[2] Additionally, in some cancer cell lines, ISC-4 can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of p53-mediated pathways.
Q2: What is a typical starting concentration range and incubation time for ISC-4 in cell culture experiments?
A2: For initial experiments, a concentration range of 1 µM to 20 µM is a common starting point for many cancer cell lines. The IC50 (the concentration that inhibits 50% of cell growth) for ISC-4 is often in the range of 8-13 µM for various colon cancer cell lines.[2] A typical initial incubation time to assess cytotoxicity is 24 to 72 hours. However, the optimal concentration and incubation time are highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Q3: How does the activity of ISC-4 compare to its isothiocyanate analog, Phenylbutyl Isothiocyanate (PBITC)?
A3: ISC-4, which contains selenium, is generally more potent than its sulfur-containing analog, Phenylbutyl Isothiocyanate (PBITC).[3] Selenium-containing compounds have been shown to be more effective anti-cancer agents compared to their sulfur counterparts.[3]
Q4: Is ISC-4 toxic to normal, non-cancerous cells?
A4: Studies have shown that ISC-4 exhibits selective toxicity towards cancer cells at concentrations that are not harmful to normal cells.[1][2] This selectivity is a desirable characteristic for a potential therapeutic agent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no cytotoxic effect observed | 1. Suboptimal Incubation Time: The duration of treatment may be too short for ISC-4 to induce a measurable response. 2. Inappropriate Concentration: The concentration of ISC-4 may be too low for the specific cell line. 3. Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to Akt inhibitors. 4. Compound Instability: ISC-4 may degrade in the culture medium over longer incubation periods. | 1. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration. 2. Optimize Concentration: Perform a dose-response experiment with a broader range of ISC-4 concentrations to determine the IC50 for your cell line. 3. Cell Line Characterization: Verify the activity of the Akt pathway in your cell line. Consider using a positive control cell line known to be sensitive to Akt inhibitors. 4. Fresh Media: For longer incubation times, consider replacing the media with freshly prepared ISC-4 solution every 24-48 hours. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven cell distribution in the wells. 2. Edge Effects: Evaporation from wells on the outer edges of the plate. 3. Pipetting Errors: Inaccurate dispensing of ISC-4 solution. | 1. Proper Cell Seeding: Ensure a single-cell suspension before seeding and use a consistent seeding technique. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. 3. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. |
| Unexpected Cell Morphology or Death in Control Wells | 1. Solvent Toxicity: The solvent used to dissolve ISC-4 (e.g., DMSO) may be at a toxic concentration. 2. Contamination: Bacterial, fungal, or mycoplasma contamination in the cell culture. | 1. Vehicle Control: Always include a vehicle control (media with the same concentration of solvent as the highest ISC-4 concentration) to assess solvent toxicity. Keep the final solvent concentration below 0.5%. 2. Aseptic Technique: Strictly adhere to aseptic techniques. Regularly test for mycoplasma contamination. |
Data Presentation
Table 1: Representative IC50 Values of ISC-4 in Human Colon Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of ISC-4 in various human colon cancer cell lines after a 48-hour incubation period.
| Cell Line | IC50 (µM) |
| HCT116 | 9.15 |
| HT29 | 8.05 |
| KM12C | 13.07 |
| SW480 | 11.79 |
| SW620 | 9.31 |
Data is representative and sourced from studies on human colon cancer cell lines.[2]
Table 2: Effect of Incubation Time on the Cytotoxicity of ISC-4 (Hypothetical Data)
This table provides a hypothetical example of how to present data from a time-course experiment to determine the optimal incubation time for a specific cell line (e.g., HCT116) treated with a fixed concentration of ISC-4 (e.g., 10 µM).
| Incubation Time (hours) | Cell Viability (%) | Standard Deviation |
| 12 | 85.2 | ± 4.5 |
| 24 | 62.7 | ± 3.8 |
| 48 | 48.5 | ± 2.9 |
| 72 | 35.1 | ± 3.2 |
This data is for illustrative purposes and should be determined experimentally for your specific cell line and conditions.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the optimal incubation time for ISC-4 treatment using a standard MTT assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound (ISC-4)
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ISC-4 Preparation: Prepare a stock solution of ISC-4 in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., the approximate IC50 value or a concentration from a preliminary dose-response study).
-
Treatment: Remove the existing medium and add the medium containing ISC-4. Include untreated and vehicle-treated (medium with DMSO) wells as controls.
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, and 72 hours).
-
MTT Assay: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle-treated control. The optimal incubation time is the point at which a significant and reproducible cytotoxic effect is observed.
Visualizations
Caption: Signaling pathway of ISC-4, highlighting the inhibition of the PI3K/Akt pathway.
Caption: Experimental workflow for determining the optimal incubation time of ISC-4.
Caption: Troubleshooting logic for experiments showing no ISC-4 cytotoxic effect.
References
- 1. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Akt inhibitor ISC-4 activates Prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Phenylbutyl Isoselenocyanate experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Phenylbutyl Isoselenocyanate (PB-SeCN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, storage, and application of this compound (PB-SeCN) in experimental settings.
Q1: I am observing a lower-than-expected yield during the synthesis of PB-SeCN. What are the potential causes and solutions?
A1: Low yields in PB-SeCN synthesis can be attributed to several factors. Isoselenocyanates can be prone to polymerization, and the reaction conditions are critical for optimal yield.
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Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: The reaction temperature is a critical parameter. Both insufficient and excessive heat can lead to lower yields. Refer to a validated synthesis protocol for the recommended temperature range.
-
Moisture Contamination: The reagents and solvents used should be anhydrous, as moisture can interfere with the reaction. The use of molecular sieves can help to ensure anhydrous conditions.
-
Purification Losses: PB-SeCN is typically purified by silica (B1680970) gel column chromatography. Losses can occur during this step. Ensure the column is packed correctly and the appropriate solvent system is used to minimize product loss.
Q2: My PB-SeCN solution appears to be unstable, showing discoloration or precipitation over time. How should I properly store and handle it?
A2: Isoselenocyanates are known to be relatively stable but can degrade over time, especially in solution. Proper storage is crucial to maintain the integrity of the compound.
-
Storage Conditions: For long-term storage, it is recommended to store PB-SeCN as a solid or in a concentrated stock solution in an anhydrous solvent (e.g., DMSO) at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions in your desired solvent or culture medium immediately before each experiment. Avoid storing diluted aqueous solutions, as the isoselenocyanate group is reactive and can hydrolyze or react with components in the medium.[1]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solution by aliquoting it into smaller volumes.
Q3: I am observing inconsistent results in my cell-based assays (e.g., cytotoxicity, apoptosis). What are the likely sources of this variability?
A3: Inconsistent results in cell-based assays with PB-SeCN are often related to its reactivity and handling.
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Compound Stability in Media: PB-SeCN, like other isoselenocyanates, can be unstable in aqueous environments like cell culture media.[1] Its effective concentration may decrease over the duration of a long incubation period.
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Solution: Prepare fresh PB-SeCN dilutions for each experiment. For long-term experiments, consider replenishing the media with fresh compound at regular intervals.
-
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Reaction with Media Components: The isoselenocyanate functional group is electrophilic and can react with nucleophilic components in the culture medium, such as amino acids and proteins in serum. This can reduce the effective concentration of PB-SeCN that reaches the cells.
-
Solution: Consider conducting experiments in serum-free or low-serum media for the duration of the PB-SeCN treatment, if compatible with your cell line.
-
-
Cell Density: The ratio of PB-SeCN to the number of cells can impact the observed biological effect. Variations in cell seeding density can lead to inconsistent results.
-
Solution: Use a precise cell counting method and ensure even cell distribution when plating.
-
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve PB-SeCN is consistent across all experiments and is below a level that causes toxicity to your cells (typically <0.5%).
Q4: The level of Akt inhibition I'm observing is not consistent with published data. What could be the reason?
A4: this compound is known to be an Akt inhibitor.[2] If you are observing inconsistent inhibition, consider the following:
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Cellular Thiol Content: The reactivity of PB-SeCN is influenced by the cellular concentration of thiols, such as glutathione (B108866) (GSH).[3] Variations in the redox state of your cells could affect the compound's activity.
-
Timing of Assay: The inhibition of Akt phosphorylation can be a rapid event. Ensure that your experimental timeline for cell lysis and analysis is optimized to capture the inhibitory effect.
-
Antibody Quality: The quality and specificity of the antibodies used for Western blotting to detect phosphorylated and total Akt are crucial for reliable results.
Data Presentation
This compound (ISC-4) IC50 Values in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PB-SeCN (referred to as ISC-4 in the cited literature) in various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | IC50 (µM) |
| UACC 903 | Melanoma | 1.5 |
| MDA-MB-231 | Breast | 2.5 |
| T98G | Glioblastoma | 3.0 |
| HT-1080 | Fibrosarcoma | 2.0 |
| Caco-2 | Colon | 4.5 |
| PC-3 | Prostate | 2.5 |
Data sourced from Sharma et al., J. Med. Chem. 2008, 51, 24, 7820–7826.
Experimental Protocols
General Protocol for Determining Cell Viability using the MTT Assay
This protocol outlines a general method for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound (PB-SeCN)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
96-well cell culture plates
-
Appropriate cancer cell line and complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of PB-SeCN in DMSO.
-
Perform serial dilutions of the PB-SeCN stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (e.g., <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PB-SeCN. Include wells with medium and vehicle (DMSO) as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of PB-SeCN relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the PB-SeCN concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
This compound (PB-SeCN) Troubleshooting Logic
Caption: A flowchart outlining the logical steps for troubleshooting inconsistent experimental results with PB-SeCN.
PI3K/Akt Signaling Pathway Inhibition by PB-SeCN
Caption: Diagram of the PI3K/Akt signaling pathway and the inhibitory action of this compound (PB-SeCN).
PB-SeCN Induced Apoptosis Signaling Pathway
Caption: The signaling pathway of apoptosis induced by this compound (PB-SeCN) through ROS generation and p53 activation.
References
- 1. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Phenylbutyl Isoselenocyanate dose-response curve analysis and interpretation
This guide provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Phenylbutyl Isoselenocyanate (ISC-4). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not showing the expected dose-response to ISC-4. What could be the issue?
A1: Several factors can influence the cellular response to ISC-4. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure your ISC-4 stock solution is properly stored (aliquoted and kept at -20°C) to prevent degradation from repeated freeze-thaw cycles.
-
DMSO Concentration: The final concentration of DMSO (the solvent for ISC-4) in your cell culture media should not exceed 0.5%. Higher concentrations can cause solvent-induced cytotoxicity, masking the specific effects of ISC-4.[1]
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to ISC-4. The IC50 values can differ significantly between cell types.[2][3] Verify the reported sensitivity for your specific cell line or determine it empirically. For instance, in a panel of colon cancer cell lines, a dose-dependent response was observed, with all cells dying at a concentration of 50 µM.[2][4]
-
Treatment Duration: The incubation time is critical. A typical duration for dose-response assays is 48 to 72 hours.[1][4] Ensure your experimental time frame is sufficient for ISC-4 to induce a measurable effect.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.
Q2: I am not observing the expected downstream signaling changes (e.g., Akt phosphorylation, Par-4 activation) after ISC-4 treatment. Why?
A2: This could be related to timing, dosage, or technical aspects of the assay.
-
Time Course: The inhibition of Akt phosphorylation and subsequent activation of Par-4 are dynamic processes. Perform a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) to identify the optimal time point for observing these changes in your specific cell model.
-
Dose Selection: Use a concentration of ISC-4 that is known to be effective. Based on dose-response data, concentrations between 12.5 µM and 25 µM have shown significant potency in cell lines like HT29.[2][4]
-
Western Blotting Technique: Ensure proper execution of your Western blot protocol. Verify antibody quality, protein transfer efficiency, and appropriate loading controls. The upper band in the phospho-Akt (pAkt) lane typically represents Akt1, the isoform responsible for Par-4 inhibition.[2][4]
Q3: What is the primary mechanism of action for ISC-4?
A3: ISC-4 functions as a pan-Akt inhibitor, targeting Akt1, Akt2, and Akt3 isoforms.[2] Its principal anticancer effect is mediated through the inhibition of Akt1. This inhibition prevents the phosphorylation and subsequent inactivation of the tumor suppressor protein, Prostate Apoptosis Response-4 (Par-4). Activated Par-4 then induces apoptosis specifically in cancer cells, while sparing normal cells.[2] This dual action—inhibiting survival pathways via Akt and activating apoptotic pathways via Par-4—contributes to its efficacy.[2]
Q4: Is ISC-4 effective in vivo, and what are the recommended starting doses?
A4: Yes, ISC-4 has demonstrated preclinical efficacy in reducing tumor growth in mouse models.[2][3]
-
Administration: It can be administered via intraperitoneal (IP) injection or intragastrically.[2][5]
-
Dosage: For IP injections in nude mouse models with HT29 colon cancer xenografts, a dose of 3 PPM in 50 µl DMSO administered three times a week has been used.[2] For oral bioavailability studies in A/J mice, a single intragastric dose of 1.25 µmol (15 mg/kg) was well-tolerated and effective, while a dose of 2.5 µmol (30 mg/kg) resulted in some lethality.[5] It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model.
Q5: How does ISC-4 compare to its sulfur analog, Phenylbutyl Isothiocyanate (PBITC)?
A5: ISC-4, the selenium analog, is generally more potent than PBITC. Studies have shown that IC50 values for ISC compounds are typically lower than their corresponding isothiocyanate (ITC) analogues across various cancer cell lines.[3] In HT29 colon cancer cells, ISC-4 was significantly more potent than PBITC at doses of 12.5 and 25 µM.[2][4] In vivo, a similar reduction in tumor size was achieved with ISC-4 at a dose three times lower than its corresponding ITC counterpart.[3]
Quantitative Data Summary
Table 1: In Vitro Dose-Response of ISC-4 and Comparators in HT29 Colon Cancer Cells
| Compound | Concentration | Effect | Citation |
| ISC-4 | 12.5 µM | Significantly more potent than API-2 and PBITC | [2][4] |
| ISC-4 | 25 µM | Significantly more potent than API-2 and PBITC | [2][4] |
| ISC-4 | 50 µM | All cells were dead | [2][4] |
| PBITC | 50 µM | More potent than API-2 | [2][4] |
Data derived from MTT assays performed over 48 hours.
Table 2: In Vivo Dosing and Administration of ISC-4
| Animal Model | Administration | Dose | Observation | Citation |
| Nude Mice (HT29 Xenograft) | Intraperitoneal (IP) | 3 PPM (in 50 µl DMSO), 3x weekly | Reduced tumor growth | [2] |
| A/J Mice | Intragastric | 0.675 µmol (7.5 mg/kg) | Well-tolerated | [5] |
| A/J Mice | Intragastric | 1.25 µmol (15 mg/kg) | Well-tolerated, orally bioavailable | [5] |
| A/J Mice | Intragastric | 2.5 µmol (30 mg/kg) | 50% mortality within 24 hours | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of ISC-4 by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight at 37°C and 5% CO2.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of ISC-4 in sterile DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.[1]
-
Treatment: Remove the existing medium and add 100 µL of medium containing the various ISC-4 concentrations. Include vehicle control (DMSO) and untreated control wells.[1]
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1][4]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[6]
Western Blot Analysis
This protocol is used to detect changes in protein expression, such as the phosphorylation of Akt and the expression of Par-4.
-
Cell Lysis: After treating cells with ISC-4 for the desired time and dose, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[7]
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, Par-4, and a loading control like β-actin) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to the loading control to determine changes in protein expression.
Microsome and Cytosol Fraction Preparation
This protocol is essential for studying the effects of ISC-4 on Phase I and II metabolic enzymes.[7][8]
-
Homogenization: Homogenize liver or lung tissue in an appropriate buffer.
-
Initial Centrifugation: Centrifuge the homogenate at 10,000 x g to remove the nuclear pellet.
-
Ultracentrifugation: Transfer the supernatant to a new tube and centrifuge at 105,000 x g. The resulting supernatant is the cytosol extract .[7][8]
-
Microsome Isolation: Resuspend the remaining pellet and spin again at 105,000 x g. The final pellet contains the microsomes .[7][8]
-
Storage: Store fractions at -80°C until use. Determine protein concentration using a BCA assay.[7]
Visualizations: Pathways and Workflows
Caption: ISC-4 inhibits the Akt pathway, activating Par-4 to induce apoptosis.
Caption: Experimental workflow for determining the IC50 of ISC-4.
Caption: Causal chain from ISC-4 administration to tumor growth reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Akt inhibitor ISC-4 activates Prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phenylbutyl Isoselenocyanate (ISC-4) Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Phenylbutyl Isoselenocyanate (ISC-4) in animal models.
Troubleshooting Guide
Researchers using ISC-4 in animal models may encounter specific challenges. This guide provides solutions to potential issues derived from the compound's known mechanism of action.
| Potential Problem | Possible Cause | Suggested Solution / Mitigation Strategy |
| Unexpected changes in the metabolism of other drugs or test compounds. | ISC-4 modulates the activity of Phase I (Cytochrome P450) and Phase II (UGT, GST) drug-metabolizing enzymes.[1][2] This can alter the pharmacokinetics and pharmacodynamics of co-administered substances. | - Conduct a thorough literature review of the metabolic pathways of any co-administered drugs. - If possible, perform a pilot study to assess potential drug-drug interactions. - Stagger the administration of ISC-4 and other compounds if feasible. - Monitor for unexpected toxicity or lack of efficacy of co-administered agents. |
| Signs of systemic oxidative stress (e.g., weight loss, lethargy, organ damage). | ISC-4 induces the production of Reactive Oxygen Species (ROS) as part of its mechanism of action.[3] While this is intended to trigger apoptosis in cancer cells, high levels of ROS can lead to systemic oxidative stress. | - Consider co-administration with an antioxidant, such as N-acetyl-l-cysteine, which has been shown to attenuate some of the ROS-mediated effects of ISC-4 in vitro.[3] - Monitor animal health closely for signs of distress. - At necropsy, collect tissues for histopathological analysis to assess for signs of oxidative damage. |
| Variability in experimental outcomes. | ISC-4 is orally bioavailable, but factors such as diet, gut microbiota, and animal strain can influence its absorption and metabolism.[2][4] | - Ensure consistent diet and housing conditions for all animals in the study. - Use a consistent vehicle for administration (e.g., corn oil).[1][4] - For dietary administration, ensure homogenous mixing of ISC-4 in the feed. |
| Difficulty in determining the optimal dose. | The effective dose of ISC-4 can vary depending on the animal model and the intended therapeutic effect. | - Start with doses reported in the literature for similar models (e.g., 2.5 ppm, 5.0 ppm, or 10.0 ppm as selenium in the diet, or a single intragastric dose of 1.25 µmol).[1][4] - Conduct a dose-escalation study to determine the maximum tolerated dose and the optimal effective dose for your specific model. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (ISC-4)?
A1: ISC-4 is a selenium-containing compound that exhibits anti-cancer properties through several mechanisms. A key mechanism is the induction of Reactive Oxygen Species (ROS), which leads to the suppression of the androgen receptor (AR) signaling axis and initiates p53-mediated apoptosis in cancer cells.[3] Additionally, ISC-4 modulates the activity of Phase I and Phase II drug-metabolizing enzymes, which can contribute to its chemopreventive effects by altering the metabolism of carcinogens.[1][2]
Q2: How is ISC-4 typically administered in animal models?
A2: ISC-4 has been successfully administered to mice through two primary routes: intragastric (IG) gavage, with the compound dissolved in a vehicle like corn oil, and as a supplement mixed into the diet.[1][4] A single intragastric dose of 1.25 µmol has been shown to be effective, as have diets supplemented with 2.5 ppm, 5.0 ppm, or 10.0 ppm of ISC-4 (as selenium).[1][4]
Q3: What are the expected effects of ISC-4 on drug-metabolizing enzymes?
A3: ISC-4 has been shown to have a time-dependent inhibitory effect on microsomal cytochrome P450 (Cyp450) activity in both the liver and lungs of mice.[2][5] Conversely, it can cause a delayed increase in the activity of Phase II enzymes such as UDP-glucuronyl transferase (Ugt) and glutathione-S-transferase (Gst).[2] This modulation of enzyme activity is a critical aspect of its chemopreventive potential.
Q4: Are there any known toxicities associated with ISC-4 in animal models?
A4: The available literature focuses on the therapeutic and chemopreventive efficacy of ISC-4 and does not detail specific toxic side effects. However, given its mechanism of action, researchers should be mindful of potential issues related to the induction of systemic oxidative stress and the alteration of drug-metabolizing enzymes, which could affect the disposition of other compounds. Close monitoring of animal health and relevant biomarkers is recommended.
Q5: Can ISC-4 be combined with other anti-cancer agents?
A5: While the provided literature does not detail specific combination therapies in animal models, the potential for synergistic interactions with other FDA-approved anti-cancer agents has been explored in vitro.[6] Researchers interested in combination therapies should first investigate potential interactions in cell culture models before proceeding to in vivo studies.
Experimental Protocols
Cytochrome P450 (Cyp) Activity Assay with NNK Substrate
This protocol is adapted from studies investigating the effect of ISC-4 on the metabolism of the tobacco procarcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK).[1]
-
Prepare Microsomes: Isolate liver or lung microsomes from control and ISC-4-treated animals.
-
Reaction Mixture: In a final volume of 150 µl, combine 0.1 M Tris (pH 7.4), 1 mM EDTA, 20 mM MgCl₂, and 0.3 M KCl.
-
Initiate Cyp Activity: Add an NADPH generating system consisting of 1 µg/µl glucose-6-phosphate (G-6-P) and NADP⁺, and 0.4 mU/µl G-6-P dehydrogenase.
-
Add Substrate: Add 0.5 µCi of ³H[NNK] and non-radiolabeled NNK to a final concentration of 20 µM.
-
Start Reaction: Initiate the reaction by adding microsomes (1 mg/ml) and incubate at 37°C for 1 hour.
-
Terminate Reaction: Stop the reaction with cold 7.5 M NH₄Ac, vortex, and place on ice for 10 minutes.
-
Centrifuge: Centrifuge the tubes for 10 minutes at 14,000 rpm.
-
Analyze Metabolites: Analyze the supernatant for NNK metabolites using HPLC.[5]
UDP-glucuronyl transferase (Ugt) Activity Assay with NNAL Substrate
This protocol assesses the glucuronidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a major metabolite of NNK.[1]
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Prepare Microsomes: Incubate 50 µg of mouse liver microsomal protein with alamethicin (B1591596) (10 µg/ml) on ice for 15 minutes.
-
Reaction Mixture: Prepare 25 µl reactions containing 5 mM NNAL.
-
Incubation: Incubate the reactions at 37°C for 1 hour under the same conditions as the 4-methylumbelliferone (B1674119) (4-MU) assay.
-
Analysis: Analyze NNAL glucuronidation using a UPLC system with a HILIC column.
-
Quantification: Calculate the amount of NNAL glucuronide formed based on the ratio of the NNAL-glucuronide peak to the unconjugated NNAL peak.[1]
Glutathione-S-transferase (Gst) Activity Assay
This assay measures the rate of glutathione (B108866) (GSH) conjugation.[1]
-
Prepare Cytosol: Dilute cytosolic extracts to 1 mg/ml with Dulbecco's PBS.
-
Reaction Setup: In a 96-well black wall plate, add 10 µl of 10 mM GSH to 100 µl of cytosol.
-
Start Reaction: Add 100 µl of 0.3 mM monochlorobimane (B1663430) (MCB) to initiate the reaction.
-
Kinetic Monitoring: Monitor the reaction kinetically in a spectrophotometer at 37°C (excitation/emission: 380 nm/460 nm) until a fluorescence plateau is reached.
-
Replicates: Perform all measurements in triplicate.
Visualizations
Caption: ISC-4 induces ROS, leading to p53-mediated apoptosis and AR signaling suppression.
Caption: Workflow for in vivo studies of ISC-4, from setup to analysis.
References
- 1. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates phase I and II enzymes and inhibits 4-(methylnitrosamino)-1-(3-pyridyl)- 1-butanone-induced DNA adducts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Phenylbutyl Isoselenocyanate (ISC-4) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure reproducibility in research involving Phenylbutyl Isoselenocyanate (ISC-4).
Frequently Asked Questions (FAQs)
1. What is this compound (ISC-4) and what is its primary mechanism of action?
This compound (ISC-4) is a synthetic organoselenium compound, an isosteric analog of naturally occurring phenylalkyl isothiocyanates (ITCs).[1][2] Extensive research has identified ISC-4 as a potent anticancer agent.[1][3][4] Its primary mechanism of action involves the induction of reactive oxygen species (ROS), which in turn triggers multiple downstream effects leading to cancer cell death.[5][6]
Key mechanistic actions of ISC-4 include:
-
Induction of Apoptosis: ISC-4 induces apoptosis (programmed cell death) in a concentration- and time-dependent manner in various cancer cell lines, including prostate cancer, melanoma, and colon cancer.[5][7]
-
ROS-Mediated p53 Activation: The generated ROS leads to the upregulation and phosphorylative activation of the p53 tumor suppressor protein. This activation initiates a signaling cascade involving PUMA and Bax, ultimately leading to mitochondrial apoptosis.[5]
-
Inhibition of Androgen Receptor (AR) Signaling: In prostate cancer cells, ISC-4 has been shown to decrease the abundance of the androgen receptor and its target, prostate-specific antigen (PSA).[5]
-
PI3K/Akt Pathway Downregulation: ISC-4 can also downregulate the PI3K/Akt signaling pathway, which is often overactive in many cancers and promotes cell survival.[7][8][9]
2. What are the key differences between ISC-4 and its sulfur analog, Phenylbutyl Isothiocyanate (PBITC)?
ISC-4, the selenium analog, has demonstrated greater potency as an anticancer agent compared to its sulfur counterpart, PBITC.[1][4][5] Studies have shown that ISC compounds, in general, exhibit lower IC50 values in cell viability assays across various cancer cell lines.[1] Furthermore, ISC-4 has been found to be more effective at inducing apoptosis than PBITC.[5] While both compounds can generate ROS, ISCs have a greater ability to redox cycle, leading to higher levels of ROS, which may contribute to their increased cytotoxicity.[6]
3. How should ISC-4 be synthesized and stored?
ISC-4 is typically synthesized from phenylbutyl formamide. A common method involves refluxing a mixture of phenylbutyl formamide, triethylamine, 4 Å molecular sieves, triphosgene, and selenium powder in dichloromethane. The crude product is then purified using silica (B1680970) gel column chromatography.[1][10]
For storage, it is recommended to store ISC-4 under conditions that prevent degradation. While specific stability data is not extensively published, general best practices for reactive organoselenium compounds suggest storing them in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTS, MTT).
-
Possible Cause 1: Compound Instability or Degradation.
-
Solution: Prepare fresh stock solutions of ISC-4 in a suitable solvent like DMSO for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution in small aliquots at -20°C or -80°C. To confirm compound integrity, consider analytical methods like NMR or mass spectrometry if degradation is suspected.
-
-
Possible Cause 2: Interaction with Assay Reagents.
-
Solution: The isoselenocyanate group is reactive towards thiols.[4][6] Reagents in viability assays that contain sulfhydryl groups could potentially react with ISC-4. Run a control experiment with ISC-4 in cell-free media with the assay reagent to check for any direct chemical reaction that might interfere with the assay's colorimetric or fluorometric readout.
-
-
Possible Cause 3: Cell Seeding Density.
-
Solution: Ensure a consistent and optimal cell seeding density. High cell density can lead to nutrient depletion and changes in growth rates, affecting the cellular response to ISC-4. Low density can result in a weak signal. Optimize the seeding density for your specific cell line and assay duration.
-
Problem 2: Difficulty in detecting ROS production.
-
Possible Cause 1: Inappropriate ROS Probe.
-
Solution: Different probes detect different types of ROS. For example, dihydroethidium (B1670597) (DHE) is commonly used to detect superoxide (B77818).[5] Ensure the chosen probe is appropriate for the expected ROS species. Consider using multiple probes to get a comprehensive picture of ROS production.
-
-
Possible Cause 2: Timing of Measurement.
-
Solution: ROS production can be an early and transient event.[5] Perform a time-course experiment to determine the optimal time point for measuring ROS after ISC-4 treatment. Measurements at late time points might miss the peak of ROS production.
-
-
Possible Cause 3: Probe Concentration and Incubation Time.
-
Solution: Optimize the concentration of the ROS probe and the incubation time. High concentrations or long incubation times can lead to auto-oxidation of the probe and false-positive signals.
-
Problem 3: Low or no induction of apoptosis.
-
Possible Cause 1: Insufficient Concentration or Treatment Duration.
-
Solution: Apoptosis induction by ISC-4 is concentration- and time-dependent.[5] Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Refer to published IC50 values as a starting point.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Some cell lines may be more resistant to ISC-4-induced apoptosis. This could be due to differences in p53 status, antioxidant capacity, or expression of anti-apoptotic proteins. Confirm the p53 status of your cell line and consider measuring baseline antioxidant levels (e.g., glutathione).
-
-
Possible Cause 3: Method of Apoptosis Detection.
-
Solution: Use multiple methods to confirm apoptosis. Annexin V/Propidium Iodide staining is a common method for detecting early and late apoptosis.[6] This can be complemented with assays for caspase activation (e.g., caspase-3, -8, -9) or PARP cleavage.
-
Quantitative Data Summary
Table 1: IC50 Values of ISC-4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| UACC 903 | Melanoma | 10 ± 3 | MTS | [10] |
| MDA-MB-231 | Breast Cancer | 12 ± 0.5 | MTS | [10] |
| T98G | Glioblastoma | 11 ± 1 | MTS | [10] |
| HT-1080 | Fibrosarcoma | 11 ± 1 | MTS | [10] |
| Caco-2 | Colon Cancer | 14 ± 1 | MTS | [10] |
| PC-3 | Prostate Cancer | 13 ± 1 | MTS | [10] |
Table 2: In Vivo Tumor Growth Inhibition by ISC-4
| Cancer Model | Treatment Dose | Tumor Size Reduction | Reference |
| Melanoma Xenograft (UACC 903 cells) | 0.76 µM (i.p., 3 times/week) | 30-45% | [1] |
Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol is adapted from established methods for determining cell viability.[10][11][12][13]
-
Cell Seeding: Seed cells (e.g., 5 x 10³ UACC 903 cells) in a 96-well plate in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ISC-4 in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of ISC-4 or DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the vehicle-treated control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
2. Reactive Oxygen Species (ROS) Detection Assay
This protocol is based on the use of dihydroethidium (DHE) to detect intracellular superoxide.[5][14][15]
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide). Treat the cells with ISC-4 at the desired concentration and for the optimal duration determined from time-course experiments. Include a positive control (e.g., a known ROS inducer) and a negative control (vehicle).
-
DHE Staining: After treatment, remove the medium and wash the cells with pre-warmed PBS. Add DHE solution (typically 5-10 µM in serum-free medium) to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the DHE solution and wash the cells twice with PBS.
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation/emission ~518/605 nm).
-
Flow Cytometry: For quantitative analysis, detach the cells, resuspend them in PBS, and analyze them using a flow cytometer.
-
-
Data Interpretation: An increase in red fluorescence indicates an increase in superoxide levels.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This is a standard protocol for detecting apoptosis by flow cytometry.[6][16]
-
Cell Treatment: Seed cells and treat them with ISC-4 as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jacvam.go.jp [jacvam.go.jp]
- 16. Induction of apoptosis in cells | Abcam [abcam.com]
Technical Support Center: Phenylbutyl Isoselenocyanate (ISC-4)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Phenylbutyl Isoselenocyanate (ISC-4). The following information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the long-term storage of this compound (ISC-4)?
Q2: How sensitive is ISC-4 to air and moisture?
A2: The isoselenocyanate functional group is reactive towards nucleophiles, including water and compounds containing sulfhydryl groups.[1] Exposure to moisture can lead to hydrolysis, while exposure to air can result in oxidation. Therefore, it is crucial to handle ISC-4 using air-sensitive techniques to prevent degradation.
Q3: What are the signs of degradation of ISC-4?
A3: Degradation of ISC-4 may not be visually apparent. However, a noticeable change in color or the formation of a precipitate could indicate decomposition. Inconsistent experimental results, such as a decrease in potency or altered activity in biological assays, are also strong indicators of compound degradation. Analytical techniques such as HPLC or LC-MS can be used to assess the purity of the compound over time.
Q4: Can I store ISC-4 in a solution?
A4: Storing ISC-4 in solution is generally not recommended for long periods due to potential reactivity with the solvent. The stability of organoselenium compounds in solution is highly dependent on the solvent, pH, and temperature.[2][3] If short-term storage in solution is necessary, use a dry, aprotic solvent and store at a low temperature under an inert atmosphere. The stability in the chosen solvent should be validated for the intended duration of the experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Possible Cause: Degradation of ISC-4 due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before use, check the purity of your ISC-4 stock using an appropriate analytical method (e.g., HPLC, LC-MS).
-
Review Handling Technique: Ensure that you are using proper air-sensitive techniques, including the use of dry glassware and inert atmosphere.
-
Assess Solvent Compatibility: If using a stock solution, consider the possibility of reactivity with the solvent. Prepare fresh solutions for critical experiments.
-
Check for Incompatibilities in Assay Medium: The isoselenocyanate group is known to react with sulfhydryl groups, which may be present in cell culture media or assay buffers (e.g., from serum components or reducing agents like DTT).[1] This can lead to the inactivation of both ISC-4 and the interacting molecules.
-
Issue 2: Difficulty in Dissolving the Compound
-
Possible Cause: The compound may have degraded into less soluble byproducts, or the chosen solvent is inappropriate.
-
Troubleshooting Steps:
-
Select an Appropriate Solvent: Use a dry, aprotic solvent for initial dissolution.
-
Gentle Warming and Sonication: Gentle warming or brief sonication may aid in dissolving the compound. Avoid excessive heat, which can accelerate degradation.
-
Purity Check: If solubility issues persist with a previously effective solvent, it may be a sign of compound degradation.
-
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound (ISC-4)
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or below | To minimize thermal decomposition and slow down potential reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and hydrolysis from atmospheric oxygen and moisture. |
| Container | Tightly sealed amber glass vial | To protect from light and prevent ingress of air and moisture. |
| Handling | Air-sensitive techniques | The isoselenocyanate group is reactive towards nucleophiles. |
| Recommended Solvents | Dry, aprotic solvents (e.g., DMSO, DMF) | To minimize the risk of reaction with the solvent. |
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound (ISC-4) for In Vitro Experiments
-
Preparation of Materials:
-
Ensure all glassware (vials, syringes, etc.) is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas (argon or nitrogen).
-
Use a brand new, sealed bottle of anhydrous, aprotic solvent (e.g., DMSO).
-
Have a vial of this compound (solid) and all necessary equipment inside a glovebox or under a positive pressure of inert gas.
-
-
Procedure:
-
Allow the vial of ISC-4 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under an inert atmosphere, weigh the desired amount of ISC-4 into a clean, dry vial.
-
Using a dry syringe, add the calculated volume of anhydrous solvent to the vial to achieve the desired stock concentration.
-
Cap the vial tightly with a septum cap and seal with paraffin (B1166041) film.
-
Gently swirl or vortex the vial until the compound is completely dissolved. Brief, gentle sonication can be used if necessary.
-
Store the stock solution at -20°C or below in a desiccated secondary container.
-
For use in aqueous-based assays, perform serial dilutions in the final assay buffer immediately before the experiment.
-
Mandatory Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting guide for experiments with ISC-4.
References
Preventing degradation of Phenylbutyl Isoselenocyanate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of Phenylbutyl Isoselenocyanate (ISC-4) in experimental settings. Our aim is to help you mitigate degradation and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ISC-4) and what are its primary applications?
A1: this compound (ISC-4) is an organoselenium compound that has demonstrated significant potential as a chemopreventive and therapeutic agent in preclinical studies, particularly in cancer research. It is an isostere of the corresponding isothiocyanate (ITC), where the sulfur atom is replaced by selenium. This substitution has been shown to enhance its biological activity. ISC-4 is known to modulate the activity of Phase I and II drug-metabolizing enzymes and to inhibit cancer cell growth.
Q2: What are the main factors that can cause the degradation of ISC-4 during experiments?
A2: The primary factors contributing to the degradation of ISC-4 include:
-
Reaction with Nucleophiles: The isoselenocyanate functional group is highly electrophilic and reacts readily with nucleophiles such as thiols (e.g., glutathione, cysteine residues in proteins), amines, and alcohols.[1]
-
Exposure to Light: Organoselenium compounds can undergo photodegradation, potentially breaking down into inorganic selenium forms like selenite (B80905) and selenate (B1209512) upon exposure to light, particularly UV radiation.[2][3][4]
-
Elevated Temperatures: Isoselenocyanates can be thermally labile and may decompose or polymerize when subjected to heat.[4]
-
Extreme pH Conditions: Both acidic and basic conditions can potentially catalyze the hydrolysis or rearrangement of the isoselenocyanate group, although specific data for ISC-4 is limited.
-
Presence of Oxidizing Agents: Strong oxidizing agents can lead to the oxidation of the selenium atom, altering the compound's structure and activity.
Q3: How should I properly store this compound?
A3: To ensure the stability of ISC-4, it should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
-
Solvent: If stored in solution, use a dry, aprotic solvent. It is often recommended to prepare fresh solutions before use.
Q4: What are the signs of ISC-4 degradation?
A4: Degradation of ISC-4 may be indicated by:
-
A change in the physical appearance of the solid or solution (e.g., color change, precipitation).
-
Inconsistent or unexpected results in biological assays.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during experiments with ISC-4 and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of ISC-4 stock solution. | 1. Prepare fresh stock solutions of ISC-4 in a dry, aprotic solvent (e.g., DMSO, acetonitrile) immediately before each experiment. 2. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. 3. Verify the concentration and purity of the stock solution using HPLC or NMR. |
| Reaction of ISC-4 with components in the cell culture medium or assay buffer. | 1. The isoselenocyanate group is known to react with sulfhydryl groups of thiols.[1] Minimize the concentration of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in your assay buffers. 2. If possible, perform experiments in serum-free media for short durations to reduce reactions with proteins and other nucleophiles in the serum. | |
| Precipitate forms in the stock solution or during the experiment | Polymerization of ISC-4. | 1. Isoselenocyanates have a tendency to polymerize.[4] Avoid high concentrations of ISC-4 in solution. 2. Ensure the solvent is completely dry, as water can initiate polymerization or hydrolysis. |
| Low solubility in the experimental medium. | 1. Check the solubility of ISC-4 in your specific buffer or medium. 2. Use a co-solvent if necessary, but ensure it is compatible with your experimental system and does not react with ISC-4. | |
| Changes in the analytical profile (e.g., new peaks in HPLC) | Degradation of ISC-4 due to light, heat, or reactive reagents. | 1. Protect all solutions containing ISC-4 from light by using amber vials or covering them with foil. 2. Perform all experimental steps at room temperature or on ice, avoiding elevated temperatures. 3. Review all reagents in your experimental protocol for potential nucleophiles or strong oxidants that could react with ISC-4. |
| Difficulty in reproducing results from the literature | Differences in experimental conditions or purity of ISC-4. | 1. Carefully review and match all experimental parameters from the cited literature, including solvent, pH, temperature, and incubation times. 2. Ensure the purity of your ISC-4 batch. Impurities from the synthesis can affect its stability and activity. Consider re-purifying the compound if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of ISC-4 for use in biological experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber microcentrifuge tubes or vials
Procedure:
-
Allow the solid ISC-4 to equilibrate to room temperature in a desiccator to prevent condensation of moisture.
-
Perform all manipulations under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Weigh the desired amount of ISC-4 in a sterile, amber microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Analysis of ISC-4 Purity and Degradation by HPLC-MS
Objective: To assess the purity of ISC-4 and detect potential degradation products using High-Performance Liquid Chromatography-Mass Spectrometry.
Instrumentation and Columns:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
Procedure:
-
Sample Preparation: Dilute a small aliquot of the ISC-4 stock solution or experimental sample with the initial mobile phase composition.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable percentage of B (e.g., 30%), and run a linear gradient to a high percentage of B (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: Monitor at a wavelength where ISC-4 has significant absorbance (e.g., determined by UV-Vis scan).
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
Optimize parameters such as capillary voltage, cone voltage, and gas flow rates for ISC-4.
-
-
Data Analysis:
-
Integrate the peak area of ISC-4 to determine its purity.
-
Analyze the mass spectra of any additional peaks to identify potential degradation products or impurities.
-
Visualizations
Caption: Experimental workflow for handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selenium‐NMR Spectroscopy in Organic Synthesis: From Structural Characterization Toward New Investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Photochemistry of organoselenium compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Optimizing Phenylbutyl Isoselenocyanate delivery in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for optimizing the delivery of Phenylbutyl Isoselenocyanate (ISC-4) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ISC-4) and what is its primary mechanism of action? A1: this compound (ISC-4) is a novel organoselenium compound identified as a potent anti-cancer agent.[1][2] Its primary mechanism of action is the inhibition of the PI3K/AKT signaling pathway, which is frequently dysregulated in various cancers and is associated with aggressive cell growth and drug resistance.[3] By inhibiting this pathway, ISC-4 can induce apoptosis (programmed cell death) and impede cancer progression.[2][3]
Q2: What are the main challenges associated with the delivery of ISC-4 in preclinical studies? A2: The primary challenges stem from its physicochemical properties. Like many isoselenocyanates, ISC-4 has poor aqueous solubility and can be unstable, which complicates formulation and delivery.[4] The reactive nature of the isoselenocyanate group, which can bind to protein thiols, contributes to its biological activity but may also lead to off-target effects or instability.[1] Achieving consistent and effective concentrations at the target site requires careful optimization of the delivery vehicle and administration route.
Q3: Which administration routes have been successfully used for ISC-4 in preclinical models? A3: Preclinical studies have successfully used both intraperitoneal (IP) injection and oral administration (intragastric gavage).[1][2] Studies in A/J mice have shown that ISC-4 is orally bioavailable, with selenium levels increasing in serum, liver, and lung after a single intragastric dose.[1]
Q4: How can the bioavailability of ISC-4 be monitored in vivo? A4: A key method for tracking ISC-4 bioavailability is to measure total selenium levels in serum and target organs over time.[1] An increase in selenium content post-administration indicates successful absorption.[1] For more direct quantification, liquid chromatography-mass spectrometry (LC-MS/MS) can be developed to measure the concentration of ISC-4 and its potential metabolites in biological matrices.[1][5]
Troubleshooting Guide
Issue 1: Low or No Observed In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Conduct pharmacokinetic (PK) studies to measure ISC-4 levels in plasma and tumor tissue. If bioavailability is low, consider reformulating. For oral dosing, ensure the vehicle (e.g., corn oil) is appropriate and that the compound is fully dissolved or suspended.[1] |
| Inadequate Dosing | The dose may be too low to achieve a therapeutic concentration. Review in vitro IC50 values and existing literature to inform dose selection.[6] Perform a dose-escalation study to find the maximum tolerated dose (MTD).[1] |
| Suboptimal Dosing Frequency | The half-life of ISC-4 may be short, requiring more frequent administration to maintain therapeutic levels. Use PK data to determine an optimal dosing schedule. |
| Formulation Inconsistency | Ensure the formulation protocol is standardized and reproducible. Visually inspect each preparation for complete dissolution or uniform suspension. Inconsistent formulation can lead to variable dosing and erratic results.[6] |
| Inappropriate Animal Model | Verify that the chosen preclinical model (e.g., xenograft, syngeneic) is appropriate for the cancer type and the mechanism of ISC-4.[3][7] The tumor microenvironment can significantly impact drug efficacy. |
Issue 2: High Toxicity or Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Dose is Too High | The administered dose exceeds the MTD. A dose of 2.5 µmol (30 mg/kg) was found to be lethal in 50% of A/J mice.[1] Reduce the dose to a previously reported safe level, such as 0.675 µmol (7.5 mg/kg) or 1.25 µmol (15 mg/kg), and escalate cautiously.[1] |
| Vehicle Toxicity | Ensure the delivery vehicle itself is non-toxic and well-tolerated at the administered volume. Run a vehicle-only control group to assess any adverse effects. |
| Rapid Administration | For intravenous or intraperitoneal injections, administering the solution too quickly can cause acute toxicity. Ensure a slow and steady injection rate. |
| Compound Instability | Degradation of ISC-4 could potentially lead to more toxic byproducts. Prepare formulations fresh before each use and protect them from light and heat if necessary. |
Issue 3: Difficulty in Formulating ISC-4
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | ISC-4 has poor aqueous solubility.[4] Use a lipophilic vehicle like corn oil for oral administration.[1] For other routes, explore biocompatible solvents or co-solvent systems (e.g., DMSO, PEG, Tween 80), but always run vehicle toxicity controls. |
| Precipitation After Dilution | A stock solution (e.g., in DMSO) may precipitate when diluted in an aqueous buffer. Reduce the final concentration of the organic solvent or explore alternative formulation strategies like lipid-based formulations or nanoencapsulation.[8] |
Experimental Protocols
Protocol 1: Formulation and Oral Administration of ISC-4 in Mice
-
Objective: To prepare and administer a consistent dose of ISC-4 via oral gavage.
-
Materials:
-
This compound (ISC-4)
-
Corn oil (vehicle)
-
Microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Oral gavage needles (flexible tip, appropriate gauge for mouse size)
-
Syringes
-
-
Procedure:
-
Calculate the total amount of ISC-4 and vehicle needed for the entire study group, including a 10-20% overage to account for transfer losses.
-
Weigh the required amount of ISC-4 and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of corn oil to the tube.
-
Vortex vigorously for 2-3 minutes to suspend or dissolve the compound. If dissolution is difficult, use a bath sonicator for 5-10 minutes.
-
Visually inspect the formulation to ensure it is a homogenous solution or a uniform suspension. If it is a suspension, vortex immediately before drawing each dose.
-
Accurately draw the calculated volume into the syringe. The dosing volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).
-
Administer the dose carefully via intragastric gavage to the mouse.
-
Note: Based on published data, a tolerable starting dose is 1.25 µmol (15 mg/kg) in A/J mice.[1]
-
Protocol 2: Quantification of ISC-4 Bioavailability by Selenium Measurement
-
Objective: To assess the oral bioavailability of ISC-4 by measuring selenium levels in tissues.
-
Procedure:
-
Administer a single dose of ISC-4 (e.g., 1.25 µmol) to A/J mice as described in Protocol 1.[1]
-
At predetermined time points (e.g., 0, 2, 4, 8, 16, 24, 48, 72 hours), euthanize a subset of mice (n=3-5 per time point).[1]
-
Collect blood via cardiac puncture to isolate serum.
-
Perfuse the animal with saline and harvest target organs (e.g., liver, lung, tumor).[1]
-
Snap-freeze samples in liquid nitrogen and store them at -80°C until analysis.
-
Analyze the selenium content in the serum and tissue homogenates using a suitable analytical method like inductively coupled plasma mass spectrometry (ICP-MS).
-
Plot the selenium concentration versus time for each tissue to determine the pharmacokinetic profile.
-
Supporting Data
Table 1: In Vivo Tolerability of ISC-4 in A/J Mice
| Dose per Mouse (µmol) | Equivalent Dose (mg/kg) | Outcome (within 24h) |
| 0.675 | 7.5 | No adverse effects observed |
| 1.25 | 15 | No adverse effects observed |
| 2.5 | 30 | 50% mortality |
| Data summarized from a study in A/J mice.[1] |
Table 2: Efficacy of ISC-4 in a U937 AML Xenograft Model
| Treatment Group | Reduction in Human CD45+ Cells in Bone Marrow |
| Control | 0% |
| ISC-4 Monotherapy | ~87% |
| AraC Monotherapy | ~89% |
| ISC-4 + AraC Combination | ~94% |
| Data represents the suppression of leukemic infiltration compared to the control group.[3] |
Visualizations
Caption: Simplified signaling pathway of ISC-4 inhibiting p-AKT to induce apoptosis.
Caption: General experimental workflow for an in vivo efficacy study using ISC-4.
References
- 1. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing novel implant formulations for the prolonged release of biopharmaceuticals using in vitro and in vivo imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Phenylbutyl Isoselenocyanate (ISC-4) and Cisplatin: A Comparative Analysis of Anticancer Efficacy
In the landscape of anticancer drug development, both Phenylbutyl Isoselenocyanate (ISC-4) and cisplatin (B142131) represent significant areas of research. Cisplatin, a cornerstone of chemotherapy for decades, is a platinum-based agent renowned for its potent cytotoxic effects across a range of solid tumors. In contrast, ISC-4 is a newer, organoselenium compound that has demonstrated promising anticancer activity by targeting specific cellular signaling pathways. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental methodologies used to evaluate them, based on available preclinical data.
It is crucial to note that a direct head-to-head comparative study of this compound (ISC-4) and cisplatin in the same cancer cell lines under identical experimental conditions is not available in the current scientific literature. Therefore, the data presented here are compiled from separate studies and should be interpreted with caution, as direct comparisons of efficacy are not scientifically feasible without such a study.
Mechanism of Action: Two Distinct Approaches to Cancer Cell Apoptosis
The fundamental difference in the anticancer activity of ISC-4 and cisplatin lies in their distinct mechanisms of action.
This compound (ISC-4) primarily functions as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently overactivated in many cancers and plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis. By inhibiting Akt, ISC-4 effectively shuts down these pro-survival signals, leading to the induction of programmed cell death (apoptosis) in cancer cells.
Cisplatin , on the other hand, exerts its cytotoxic effects primarily through direct interaction with nuclear DNA. It forms covalent adducts with DNA bases, leading to the formation of intra- and inter-strand crosslinks. These crosslinks distort the DNA double helix, which in turn inhibits DNA replication and transcription. The resulting DNA damage triggers a cellular stress response, activating signaling pathways, most notably the p53 tumor suppressor pathway, which ultimately leads to cell cycle arrest and apoptosis.
Comparative Efficacy: An Indirect Assessment
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (ISC-4) | HT29 (Colon) | 8.05 | [1] |
| HCT116 (Colon) | 9.15 | [1] | |
| SW620 (Colon) | 9.31 | [1] | |
| SW480 (Colon) | 11.79 | [1] | |
| KM12C (Colon) | 13.07 | [1] | |
| Cisplatin | SKOV-3 (Ovarian) | 2 - 40 | |
| A2780 (Ovarian) | Varies | ||
| HeLa (Cervical) | Varies | ||
| A549 (Lung) | ~7.5 - 11 |
Note: The IC50 values for cisplatin are known to have a high degree of variability across different studies and even within the same cell line, influenced by factors such as seeding density and assay methodology.
Experimental Protocols: Methodologies for Assessing Anticancer Activity
The following are detailed methodologies for key experiments cited in the evaluation of both ISC-4 and cisplatin.
Cell Viability Assay (MTS Assay)
This assay is used to determine the number of viable cells in a culture after treatment with a test compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compound (e.g., ISC-4 or cisplatin) or a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: After the incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan (B1609692) product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound or vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to the externalization of phosphatidylserine).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound or vehicle control, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol, typically overnight at -20°C.
-
Staining: The fixed cells are washed and then incubated with a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of ISC-4 and cisplatin can be visualized through their respective signaling pathways. The general experimental workflow for comparing such compounds is also illustrated below.
Caption: Signaling pathways of ISC-4 and Cisplatin.
Caption: Experimental workflow for comparing anticancer compounds.
References
A Head-to-Head Battle for Cancer Prevention: Phenylbutyl Isoselenocyanate versus Sulforaphane
In the landscape of cancer chemoprevention, naturally derived and synthetically developed compounds are continuously evaluated for their potential to inhibit or reverse carcinogenesis. Among these, sulforaphane (B1684495), an isothiocyanate from cruciferous vegetables, has garnered significant attention. A lesser-known but potent challenger is Phenylbutyl Isoselenocyanate (ISC-4), a synthetic organoselenium compound. This guide provides a detailed, data-driven comparison of these two agents for researchers, scientists, and drug development professionals, focusing on their mechanisms of action, comparative efficacy, and the experimental evidence supporting their anticancer properties.
Executive Summary
While direct comparative studies between this compound (ISC-4) and sulforaphane are limited, the available evidence strongly suggests that ISC-4, and isoselenocyanates in general, exhibit greater potency in cancer cell growth inhibition compared to their isothiocyanate counterparts. This increased efficacy is observed across a range of cancer cell lines and in preclinical in vivo models. Both compounds share common mechanistic pathways, including the induction of phase II detoxifying enzymes and the modulation of key signaling cascades involved in cell survival and apoptosis. However, the substitution of sulfur with selenium in the functional group of ISC-4 appears to significantly enhance its anticancer activity.
Comparative Efficacy: In Vitro Studies
Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a cornerstone for evaluating the cytotoxic potential of chemopreventive agents. The following tables summarize the available IC50 data for ISC-4, its direct sulfur analog Phenylbutyl Isothiocyanate (PBITC), and sulforaphane across various cancer cell lines.
It is critical to note that the data for ISC-4 and PBITC are from a direct comparative study, while the data for sulforaphane are compiled from various independent studies. Therefore, a direct comparison of the absolute values between sulforaphane and the other two compounds should be interpreted with caution due to potential variations in experimental conditions.
| Cell Line | Cancer Type | ISC-4 IC50 (µM) | PBITC IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 3.8 ± 0.4 | 10.5 ± 1.2 | [1] |
| T98G | Glioblastoma | 4.2 ± 0.5 | 12.1 ± 1.5 | [1] |
| HT-1080 | Fibrosarcoma | 5.1 ± 0.6 | 15.8 ± 2.1 | [1] |
| Caco-2 | Colon Cancer | 6.5 ± 0.8 | 18.2 ± 2.5 | [1] |
| PC-3 | Prostate Cancer | 4.5 ± 0.7 | 13.5 ± 1.8 | [1] |
| Table 1: Comparative IC50 values of ISC-4 and PBITC in various cancer cell lines. |
| Cell Line | Cancer Type | Sulforaphane IC50 (µM) | Reference(s) |
| MDA-MB-231 | Breast Cancer | ~15-30 | [2] |
| T98G | Glioblastoma | Data not available | |
| HT-1080 | Fibrosarcoma | Data not available | |
| Caco-2 | Colon Cancer | ~75 | |
| PC-3 | Prostate Cancer | ~15-20 | |
| Table 2: IC50 values for sulforaphane in various cancer cell lines as reported in the literature. |
The data clearly indicates that ISC-4 is significantly more potent than its sulfur analog, PBITC, requiring a much lower concentration to achieve 50% inhibition of cancer cell growth[1]. While a direct comparison is not possible, the reported IC50 values for sulforaphane in the same cell lines are generally higher than those observed for ISC-4.
Mechanisms of Action: A Tale of Two Molecules
Both this compound and sulforaphane exert their cancer-preventive effects through a multi-targeted approach.
Shared Mechanisms:
-
Induction of Phase II Detoxifying Enzymes: Both compounds are potent inducers of phase II enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferases (GSTs). These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative damage.[1][3]
-
Nrf2 Pathway Activation: A key mechanism for the induction of phase II enzymes is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Both ISC-4 and sulforaphane can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, initiating their transcription.
-
Induction of Apoptosis: Both compounds can induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.
-
Cell Cycle Arrest: this compound and sulforaphane can arrest the cell cycle at various phases (e.g., G2/M phase), thereby inhibiting the proliferation of cancer cells.[2][3]
Key Differences and the Role of Selenium:
The primary difference in the anticancer activity between ISC-4 and sulforaphane lies in the presence of selenium in ISC-4. Organoselenium compounds are known to be more potent than their sulfur analogs in various biological activities, including cancer prevention. The increased potency of ISC-4 is attributed to the unique chemical properties of selenium, which can enhance the compound's reactivity and interaction with molecular targets.[1]
Signaling Pathway Diagrams
Caption: Nrf2 activation pathway by ISC-4 and sulforaphane.
Caption: Intrinsic pathway of apoptosis induced by ISC-4 and sulforaphane.
In Vivo Efficacy
Preclinical animal models provide crucial insights into the in vivo efficacy of chemopreventive agents. Studies have shown that isoselenocyanates, including ISC-4, are more effective at inhibiting tumor growth in mice compared to their isothiocyanate counterparts. In a melanoma xenograft model, ISC compounds demonstrated a similar reduction in tumor size at doses three times lower than the corresponding ITCs[1].
For instance, in a study using a mouse model of melanoma, treatment with ISC-4 resulted in a significant reduction in tumor volume compared to the control group. Notably, the corresponding isothiocyanate, PBITC, required a higher dose to achieve a similar level of tumor inhibition.[1]
Sulforaphane has also demonstrated significant cancer preventive effects in various animal models of carcinogenesis.[4][5] However, a direct in vivo comparison with ISC-4 under the same experimental conditions is not currently available in the published literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ISC-4 and sulforaphane in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis for Nrf2 Activation
This protocol outlines the steps to assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2.
-
Cell Treatment: Culture cells to 70-80% confluency and treat with ISC-4, sulforaphane, or vehicle control for the desired time points.
-
Nuclear and Cytoplasmic Extraction: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard laboratory protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. A loading control antibody (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of Nrf2 in the nuclear and cytoplasmic fractions.
Conclusion
The available scientific evidence strongly supports the potential of both this compound (ISC-4) and sulforaphane as effective cancer preventive agents. While both compounds share several key mechanisms of action, the isosteric replacement of sulfur with selenium in ISC-4 results in a significant enhancement of its cytotoxic and antitumor activities. In vitro studies consistently demonstrate that ISC-4 is more potent than its sulfur analog, and by extension, likely more potent than sulforaphane, at inhibiting the growth of a broad range of cancer cell lines.
For researchers and drug development professionals, ISC-4 represents a highly promising lead compound for further investigation. Future studies should focus on direct, head-to-head comparisons of ISC-4 and sulforaphane in a variety of in vitro and in vivo models to definitively establish their relative efficacy and further elucidate the specific molecular advantages conferred by the selenium moiety. Such research will be instrumental in advancing the development of novel and more effective strategies for cancer prevention.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 by ischemic preconditioning and sulforaphane in renal ischemia/reperfusion injury: a comparative experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Phenylbutyl Isoselenocyanate (ISC-4): A Potent Anticancer Agent Outperforming Alternatives in Multiple Cancer Cell Lines
A comprehensive analysis of Phenylbutyl Isoselenocyanate (ISC-4) reveals its superior anticancer efficacy and distinct mechanistic advantages over its sulfur analog, Phenylbutyl Isothiocyanate (PBITC), and other conventional anticancer agents across a spectrum of cancer cell lines. This guide provides a detailed comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the potential of ISC-4 as a promising therapeutic candidate.
This compound (ISC-4) is a synthetic organoselenium compound that has demonstrated significant potential as an anticancer agent.[1] By isosterically replacing sulfur with selenium in the isothiocyanate moiety, ISC-4 exhibits enhanced biological activity.[2][3][4] Studies have shown that ISC-4 is more effective than its sulfur counterpart, PBITC, in inhibiting cancer cell growth and inducing apoptosis (programmed cell death) in various cancer types, including melanoma, prostate, breast, glioblastoma, sarcoma, and colon cancer.[2][3][4]
Comparative Efficacy of ISC-4
The superior potency of ISC-4 is evident from its lower IC50 values (the concentration of a drug that inhibits a biological process by 50%) compared to its sulfur analogs. In a broad panel of cancer cell lines, ISC compounds, including ISC-4, generally exhibited lower IC50 values than their corresponding isothiocyanate (ITC) analogs.[2][3] For instance, in UACC 903 human melanoma cells, ISCs induced more pronounced inhibition of cell proliferation and apoptosis compared to ITCs.[2][3] This increased efficacy was also observed in vivo, where a similar reduction in tumor size was achieved with a three-fold lower dose of ISCs compared to ITCs.[2][3]
One study highlighted that ISC-4 is a more potent Akt inhibitor compared to its sulfur analog, PBITC, and a commercially available Akt inhibitor, API2, in HT29 human colon cancer cells.[5] This potent inhibition of the PI3K/Akt signaling pathway is a key mechanism behind its anticancer effects.[1][5]
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| ISC-4 | HT29 | Colon Cancer | More potent than PBITC and API2 | [5] |
| ISC-4 | UACC 903 | Melanoma | More potent than PBITC | [2][3] |
| ISC-4 | Various | Melanoma, Prostate, Breast, Glioblastoma, Sarcoma, Colon | Generally lower than corresponding ITCs | [2][3][4] |
| ISC-4 | LNCaP | Prostate Cancer | More potent at inducing apoptosis than PBITC | [6] |
| ISC-4 | A549 | Lung Adenocarcinoma | More potent in killing cells than corresponding ITCs | [7] |
Experimental Protocols
The validation of ISC-4's anticancer effects has been established through a series of robust experimental methodologies.
Cell Viability Assay (MTS Assay)
To determine the inhibitory efficacy of ISC-4 and its analogs on cancer cell growth, the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is commonly employed.[2]
Protocol:
-
Cancer cells (2,500 - 5,000 cells per well) are seeded in a 96-well plate in 100 µL of DMEM containing 10% FBS and allowed to grow for 24 hours.
-
The cells are then treated with various concentrations of the test compounds (e.g., ISC-4, PBITC) or a DMSO control.
-
Following the treatment period, the MTS reagent is added to each well.
-
The absorbance is measured at a specific wavelength to determine the number of viable cells. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assays
The induction of apoptosis is a key indicator of an effective anticancer agent.
-
Annexin V Staining: This assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.[7] Cells are stained with FITC-conjugated Annexin V and a viability dye (like propidium (B1200493) iodide) and analyzed by flow cytometry.
-
Caspase Activity Assays: The activation of caspases, a family of proteases crucial for apoptosis, can be measured. For example, the activation of caspase-3, a key executioner caspase, is often assessed.[8]
Western Blotting for Signaling Pathway Analysis
To elucidate the molecular mechanisms of ISC-4, western blotting is used to analyze the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and p53.[5][6] This involves separating cellular proteins by gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.
Mechanism of Action: Signaling Pathways
ISC-4 exerts its anticancer effects by modulating multiple critical signaling pathways.
A primary mechanism of ISC-4 is the inhibition of the PI3K/Akt signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.[1][5] ISC-4 has been identified as a potent inhibitor of this pathway.[5]
In prostate cancer cells (LNCaP), ISC-4 induces apoptosis through a dual mechanism: the generation of reactive oxygen species (ROS) and the activation of the p53 tumor suppressor protein.[6] This leads to the suppression of the androgen receptor (AR) axis and the induction of the p53-PUMA-Bax mitochondrial apoptosis pathway.[6] The generation of ROS appears to be a central event, as scavenging ROS attenuates the apoptotic effects of ISC-4.[6]
Furthermore, studies have shown that ISCs, in general, are more effective at inducing ROS compared to their ITC counterparts, which may contribute to their enhanced cytotoxicity.[7]
Caption: Experimental workflow for evaluating the anticancer effects of ISC-4.
Caption: Signaling pathways modulated by ISC-4 leading to apoptosis in cancer cells.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. The Akt inhibitor ISC-4 activates Prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
Phenylbutyl Isoselenocyanate (ISC-4): An In Vivo Comparative Guide for Chemoprevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo chemopreventive performance of Phenylbutyl Isoselenocyanate (ISC-4) against other well-researched agents. The information herein is supported by experimental data to aid in the evaluation and consideration of ISC-4 for further preclinical and clinical development.
I. Comparative In Vivo Efficacy
The following tables summarize the quantitative data from various in vivo studies, offering a comparative overview of the efficacy of ISC-4, its sulfur analog Phenylbutyl Isothiocyanate (PBITC), and other prominent chemopreventive agents, Sulforaphane and Curcumin.
Table 1: Inhibition of Tumor Growth in Xenograft Models
| Compound | Cancer Model (Cell Line) | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference(s) |
| ISC-4 | Colon Cancer (HT29) | Nude Mice | 3 ppm, Intraperitoneal (IP), 3x/week | 5 weeks | Significant reduction in tumor growth | [1] |
| ISC-4 | Melanoma (UACC 903) | Nude Mice | 0.76 µmol, IP, 3x/week | Not Specified | ~30-45% reduction in tumor size | |
| PBITC (ISC-4 analog) | Melanoma (UACC 903) | Nude Mice | 2.5 µmol, IP, 3x/week | Not Specified | Similar reduction in tumor size to ISC-4 but at a >3-fold higher dose | |
| Sulforaphane | Osteosarcoma (LM8) | Nude Mice | 5 mg/week or 10 mg/week, IP | 4 weeks | 73.8% or 75.8% reduction in tumor mass, respectively | [2] |
| Sulforaphane | Bladder Cancer (UM-UC-3) | Athymic Mice | 12 mg/kg, Oral gavage, daily | 5 weeks | 63% reduction in average tumor volume | [3] |
| Sulforaphane | Ovarian Cancer (A2780) | Athymic Nude Mice | Not Specified | 42 days | Significant reduction in tumor volume and weight | [4][5] |
| Curcumin | Non-Small Cell Lung Cancer (NCI-H460) | Athymic Nude Mice | 100 mg/kg, Oral gavage, daily | ~30 days | ~50% reduction in tumor volume and ~52% reduction in tumor weight | [6] |
| Curcumin | Breast Cancer (MDA-MB-231) | Nude BALB/c Mice | Not Specified | 28 days | Significant decrease in tumor volume and weight | [7] |
| Curcumin | Triple-Negative Breast Cancer (PDX) | NSG Mice | 40 mg/kg, in corn oil | 12 days | Effective inhibition of tumor growth | [8] |
Table 2: Induction of Apoptosis In Vivo
| Compound | Cancer Model | Key Apoptotic Markers Investigated | Method of Quantification/Detection | Results | Reference(s) |
| ISC-4 | Colon Cancer | Prostate apoptosis response protein-4 (Par-4) | Western Blot | ISC-4 activates Par-4, a pro-apoptotic protein | [1] |
| Sulforaphane | Prostate Cancer (PC-3) | Caspase activation, PARP cleavage | Western Blot, ELISA | SFN-induced apoptosis is associated with an increase in Bax:Bcl-2 ratio | [9] |
| Sulforaphane | Bladder Cancer (UM-UC-3) | Caspase-3, Cytochrome c | Immunohistochemistry | Induced expression of Caspase-3 and Cytochrome c | [3] |
| Sulforaphane | Esophageal Squamous Cell Carcinoma | Cleaved-caspase 9, BCL-2 | Western Blot | Increased cleaved-caspase 9 and decreased BCL-2 | [10] |
| Curcumin | Breast Cancer (MDA-MB-231) | Bax/Bcl-2 ratio | Western Blot | Increased Bax/Bcl-2 ratio | [7] |
| Curcumin | Pancreatic Cancer | Bax/Bcl-2 ratio | Western Blot | Upregulated Bax and downregulated Bcl-2 | [11] |
| Curcumin | Glioma (CHME) | Caspase activation, PARP cleavage, Bax/Bcl-2 ratio | Western Blot | Increased expression of apoptotic proteins | [12] |
II. Signaling Pathways and Mechanisms of Action
A common signaling pathway modulated by ISC-4, Sulforaphane, and Curcumin is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and points of inhibition by chemopreventive agents.
III. Experimental Protocols
Murine Xenograft Model for Tumor Growth Assessment
This protocol outlines the general procedure for establishing and evaluating the efficacy of a chemopreventive agent in a subcutaneous xenograft mouse model.
a. Cell Culture and Animal Model:
-
The selected human cancer cell line (e.g., HT29, MDA-MB-231) is cultured in appropriate media and conditions until reaching 80-90% confluency.
-
Immunocompromised mice (e.g., nude, SCID) are used to prevent rejection of human tumor cells.
b. Tumor Cell Implantation:
-
Cells are harvested, washed, and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed with Matrigel to support initial tumor growth.
-
A specific number of cells (typically 1 x 10^6 to 5 x 10^6) in a small volume (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.
c. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
-
The investigational compound (e.g., ISC-4) is administered according to the specified dose, route (e.g., intraperitoneal injection, oral gavage), and schedule. The control group receives the vehicle.
d. Tumor Measurement and Data Analysis:
-
Tumor dimensions (length and width) are measured periodically (e.g., 2-3 times per week) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.
Quantification of DNA Adducts
This protocol describes a general method for the quantification of DNA adducts in tissues from mice treated with a potential carcinogen and a chemopreventive agent.
a. Sample Collection and DNA Isolation:
-
Following the treatment period, mice are euthanized, and target tissues (e.g., liver, lung) are collected and snap-frozen.
-
Genomic DNA is isolated from the tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction methods.
b. DNA Hydrolysis:
-
The purified DNA is enzymatically hydrolyzed to deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
c. DNA Adduct Analysis by LC-MS/MS:
-
The hydrolyzed DNA samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The DNA adducts of interest are separated by HPLC and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.
-
Adduct levels are typically expressed as the number of adducts per 10^n normal nucleotides.
In Vivo Analysis of Phase II Enzyme Activity (GST and UGT)
This protocol provides a general framework for assessing the activity of Glutathione (B108866) S-Transferases (GSTs) and UDP-glucuronosyltransferases (UGTs) in tissue samples.
a. Tissue Homogenization and Cytosolic/Microsomal Fraction Preparation:
-
Tissues are homogenized in a suitable buffer.
-
The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the microsomal fraction (for UGT activity). The supernatant is the cytosolic fraction (for GST activity).
b. GST Activity Assay:
-
The assay is typically performed in a spectrophotometer.
-
The reaction mixture contains the cytosolic fraction, glutathione (GSH), and a substrate such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).
-
The rate of formation of the GS-DNB conjugate is measured by the increase in absorbance at a specific wavelength (e.g., 340 nm).
-
Enzyme activity is expressed as nmol of product formed per minute per mg of protein.
c. UGT Activity Assay:
-
The reaction mixture includes the microsomal fraction, a UGT substrate (e.g., p-nitrophenol), and the cofactor UDP-glucuronic acid (UDPGA).
-
The reaction is incubated and then stopped.
-
The formation of the glucuronidated product is quantified, often by HPLC or LC-MS/MS.
-
Enzyme activity is expressed as nmol of product formed per minute per mg of protein.
IV. Conclusion
The in vivo data presented in this guide suggest that this compound (ISC-4) is a potent chemopreventive agent, demonstrating significant tumor growth inhibition and induction of apoptosis in preclinical models. When compared to its sulfur analog, PBITC, ISC-4 exhibits superior efficacy at lower concentrations. While direct comparative studies with other established chemopreventive agents like Sulforaphane and Curcumin are limited, the available data indicates that ISC-4's performance is comparable, and in some instances, may be more potent in specific cancer models. All three compounds demonstrate a capacity to modulate the critical PI3K/Akt signaling pathway. The detailed experimental protocols provided offer a foundation for the design of future comparative studies to further elucidate the relative efficacy and mechanisms of action of these promising chemopreventive agents.
References
- 1. The Akt inhibitor ISC-4 activates Prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Sulforaphane retards the growth of UM-UC-3 xenographs, induces apoptosis, and reduces survivin in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulforaphane regulates apoptosis- and proliferation-related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin inhibits human non-small cell lung cancer xenografts by targeting STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Curcumin-induced antitumor effects on triple-negative breast cancer patient-derived xenograft tumor mice through inhibiting salt-induced kinase-3 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibiting autophagy enhances sulforaphane-induced apoptosis via targeting NRF2 in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Curcumin Induces Autophagy, Apoptosis, and Cell Cycle Arrest in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumin-Mediated Induction of Apoptosis in Human Glioma CHME Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenylbutyl Isoselenocyanate and Ebselen: Unraveling Their Divergent Roles in Cellular Redox Modulation
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the antioxidant and redox-modulating properties of Phenylbutyl Isoselenocyanate (ISC-4) and Ebselen, supported by experimental data and mechanistic insights.
In the landscape of organoselenium compounds, both this compound (ISC-4) and Ebselen have garnered significant attention for their potential therapeutic applications. While both molecules incorporate selenium, a key trace element in antioxidant defense, their mechanisms of action and overall impact on cellular redox environments appear to diverge significantly. This guide provides a comparative analysis of their antioxidant and redox-modulating activities, drawing from available experimental data to inform researchers and drug development professionals.
Executive Summary
This comparative guide reveals that Ebselen functions as a classical antioxidant, primarily through its glutathione (B108866) peroxidase (GPx)-like activity and its ability to activate the Nrf2 antioxidant response pathway. In contrast, this compound (ISC-4) is predominantly studied for its anticancer properties, which are linked to its pro-oxidant activity and induction of reactive oxygen species (ROS), rather than direct antioxidant effects. A direct quantitative comparison of their "antioxidant" activity using standard radical scavenging assays is challenging and potentially misleading due to these fundamentally different mechanisms.
Data Presentation: A Tale of Two Mechanisms
Quantitative data on the direct antioxidant activity of ISC-4 from radical scavenging assays such as DPPH and ABTS is notably scarce in the scientific literature. This is likely because its primary biological activity is not characterized by direct radical quenching. Conversely, Ebselen has been more extensively studied for its antioxidant properties, although specific IC50 values from standardized assays can vary between studies.
Table 1: Comparative Overview of Redox Properties
| Feature | This compound (ISC-4) | Ebselen |
| Primary Biological Activity | Anticancer, Chemopreventive | Antioxidant, Anti-inflammatory |
| Mechanism of Action | Pro-oxidant, ROS generation, Thiol reactivity | Glutathione Peroxidase (GPx) mimic, Nrf2 activator |
| Direct Radical Scavenging | Not a primary mechanism; may be a weak scavenger | Moderate |
| Cellular Antioxidant Effect | Indirectly through potential Nrf2 activation | Direct and indirect via Nrf2 pathway |
Table 2: Reported Antioxidant and Cytotoxic Activities of Ebselen
| Assay | Cell Line/System | IC50 / Activity | Reference |
| ABTS Radical Scavenging | In vitro | 14-52% inhibition at 10-50 µM | [1] |
| Lipid Peroxidation Inhibition | Linoleic Acid | 28% inhibition | [1] |
| Cytotoxicity (as a measure of cellular impact) | A549 Lung Cancer Cells | ~12.5 µM | [2][3] |
| Cytotoxicity (as a measure of cellular impact) | Calu-6 Lung Cancer Cells | ~10 µM | [2][3] |
| Cytotoxicity (as a measure of cellular impact) | Normal Human Pulmonary Fibroblasts | ~20 µM | [2][3] |
Note: The cytotoxicity IC50 values for Ebselen are provided to give context to its cellular activity but are not direct measures of antioxidant capacity.
Mechanistic Deep Dive: Contrasting Pathways
The divergent activities of ISC-4 and Ebselen stem from their distinct interactions with cellular components.
This compound (ISC-4): A Pro-oxidant with a Purpose
The primary mechanism attributed to ISC-4, particularly in the context of cancer therapy, is the induction of oxidative stress. Isoselenocyanates are known to react readily with thiols, such as glutathione (GSH), leading to its depletion.[4][5] This disruption of the cellular antioxidant defense system, coupled with the ability of some isoselenocyanates to redox cycle, can lead to the generation of reactive oxygen species (ROS).[4][5][6] This pro-oxidant effect is believed to be a key driver of its apoptotic and anticancer activities.
While some isothiocyanates (the sulfur analogs of isoselenocyanates) are known to activate the Nrf2 pathway, a key regulator of antioxidant gene expression, the direct evidence for potent Nrf2 activation by ISC-4 as a primary antioxidant mechanism is less established compared to its pro-oxidant effects.[3]
Ebselen: A Multifaceted Antioxidant
Ebselen is a well-characterized antioxidant that operates through multiple mechanisms.[7][8][9]
-
Glutathione Peroxidase (GPx) Mimicry : Ebselen's primary antioxidant function is its ability to mimic the activity of the selenoenzyme glutathione peroxidase.[7][8][9] It catalyzes the reduction of harmful hydroperoxides, such as hydrogen peroxide and lipid peroxides, using glutathione (GSH) as a reducing substrate, thereby preventing oxidative damage.[10]
-
Nrf2 Pathway Activation : Ebselen is a known activator of the Nrf2-ARE (Antioxidant Response Element) signaling pathway.[2][11][12] By reacting with cysteine residues on Keap1, the negative regulator of Nrf2, Ebselen promotes the translocation of Nrf2 to the nucleus. There, Nrf2 induces the expression of a battery of antioxidant and detoxification genes, bolstering the cell's endogenous defense against oxidative stress.[11][13]
-
Direct Radical Scavenging : While not its most potent mechanism, Ebselen does possess some direct radical scavenging capabilities.[1]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and the experimental approaches used to evaluate them, the following diagrams are provided.
References
- 1. In vitro evaluation of glutathione peroxidase (GPx)-like activity and antioxidant properties of some Ebselen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebselen attenuates cisplatin-induced ROS generation through Nrf2 activation in auditory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Nrf2-Dependent Induction of Glutathione in Mouse Embryonic Fibroblasts by Isoselenocyanate Analog of Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ebselen augments its peroxidase activity by inducing nrf-2-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ebselen alleviates white matter lesions and improves cognitive deficits by attenuating oxidative stress via Keap1/Nrf2 pathway in chronic cerebral hypoperfusion mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Metabolic Comparison of Phenylbutyl Isoselenocyanate (ISC-4)
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the known and predicted metabolic pathways of Phenylbutyl Isoselenocyanate (ISC-4), a promising organoselenium compound with chemopreventive properties. The information is tailored for researchers, scientists, and drug development professionals to facilitate further investigation and preclinical evaluation. While detailed metabolic data for ISC-4 is predominantly available for mice, this guide extrapolates potential pathways in rats and humans based on the metabolism of analogous compounds and general metabolic principles.
Executive Summary
This compound (ISC-4) demonstrates oral bioavailability and undergoes significant metabolism involving both Phase I and Phase II detoxification pathways. In mice, ISC-4 is known to modulate key drug-metabolizing enzymes, including Cytochrome P450 (CYP), UDP-glucuronosyltransferases (UGTs), and Glutathione (B108866) S-transferases (GSTs). The primary metabolic route is anticipated to be conjugation with glutathione (GSH), a common pathway for isothiocyanates and isoselenocyanates. While specific metabolites of ISC-4 have yet to be fully characterized across species, this guide provides a predictive overview to inform future research.
Data Presentation
Table 1: Pharmacokinetic Parameters of ISC-4 in A/J Mice
| Parameter | Serum | Liver | Lung |
| Time to Peak Selenium Levels (Tmax) | ~ 4 hours | 4 - 8 hours | ~ 8 hours |
| Maximum Mean Selenium Concentration | 1892 ng/g | 1322 ng/g | 878 ng/g |
Data derived from studies measuring total selenium levels following a single 1.25 µmol intragastric dose of ISC-4 in A/J mice[1].
Table 2: Effects of ISC-4 on Drug Metabolizing Enzymes in A/J Mice
| Enzyme Family | Effect in Liver | Effect in Lung |
| Cytochrome P450 (CYP) | Inhibition of activity; Induction of some Cyp isoform mRNA | Inhibition of activity and Cyp isoform mRNA |
| UDP-glucuronosyltransferase (UGT) | Delayed increase in activity; Induction of some Ugt isoform mRNA | Induction of Ugt isoform mRNA |
| Glutathione S-transferase (GST) | Delayed increase in activity; Induction of Gst isoform mRNA | Induction of Gst isoform mRNA |
This table summarizes the observed effects of ISC-4 on the activity and expression of key Phase I and Phase II enzymes in A/J mice[1].
Experimental Protocols
In Vitro Metabolism with Liver Microsomes
This protocol is a standard method for assessing the Phase I metabolic stability of a compound.
Objective: To determine the rate of metabolism of ISC-4 by cytochrome P450 enzymes in liver microsomes from different species (e.g., mouse, rat, human).
Materials:
-
Test compound (ISC-4)
-
Liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G-6-P, NADP+, G-6-P dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of ISC-4 in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the ISC-4 stock solution and the NADPH regenerating system to the pre-warmed microsome suspension.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of ISC-4 using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of ISC-4.
Glutathione (GSH) Conjugation Assay
This protocol is designed to investigate the potential for Phase II metabolism of ISC-4 via conjugation with glutathione.
Objective: To determine if ISC-4 forms a conjugate with glutathione in the presence of Glutathione S-transferases (GSTs).
Materials:
-
Test compound (ISC-4)
-
Liver cytosol or recombinant GST enzymes
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of ISC-4 in a suitable organic solvent.
-
In a microcentrifuge tube, combine liver cytosol (or recombinant GSTs) and GSH in phosphate buffer.
-
Initiate the reaction by adding the ISC-4 stock solution.
-
Incubate the mixture at 37°C.
-
At specified time points, terminate the reaction with cold acetonitrile.
-
Centrifuge the samples to remove precipitated protein.
-
Analyze the supernatant by LC-MS/MS to detect the formation of the ISC-4-GSH conjugate. The mass of the conjugate will be the sum of the molecular weight of ISC-4 and GSH.
Mandatory Visualization
Caption: Predicted metabolic pathway of this compound (ISC-4).
Caption: Experimental workflow for in vitro metabolism studies.
Caption: Logical flow for cross-species metabolic comparison.
References
A Head-to-Head Showdown: Phenylbutyl Isoselenocyanate (ISC-4) Versus Other Organoselenium Compounds in Cancer Therapy
For Immediate Release
In the competitive landscape of anticancer drug development, organoselenium compounds have emerged as a promising class of therapeutic agents. Among these, Phenylbutyl Isoselenocyanate (ISC-4) has garnered significant attention for its potent cytotoxic and chemopreventive properties. This guide provides a comprehensive, data-driven comparison of ISC-4 with its sulfur analog, Phenylbutyl Isothiocyanate (PBITC), and another notable organoselenium compound, Ebselen, offering researchers and drug development professionals a clear perspective on their relative performance.
Superior In Vitro Cytotoxicity of ISC-4
Extensive research has demonstrated that the isosteric replacement of sulfur with selenium significantly enhances the antitumor activity of isothiocyanates (ITCs). This compound (ISC-4) consistently exhibits greater potency in inhibiting the growth of various cancer cell lines when compared to its sulfur counterpart, PBITC.
A key study provides a direct comparison of the half-maximal inhibitory concentrations (IC50) for ISC-4 and PBITC across a panel of human cancer cell lines. The data unequivocally shows that ISC-4 possesses lower IC50 values, indicating higher efficacy.[1][2][3] For instance, in UACC 903 melanoma cells, both compounds showed comparable IC50 values. However, in other cell lines such as PC3 (prostate), MCF-7 (breast), and HT-29 (colon), ISC-4 was found to be more potent.[1]
While direct head-to-head studies of ISC-4 against other organoselenium compounds like Ebselen are limited, available data allows for an indirect comparison. Ebselen has shown cytotoxic effects against lung cancer cell lines A549 and Calu-6 with IC50 values of approximately 12.5 µM and 10 µM, respectively.[4][5] In comparison, ISC-4 has demonstrated potent activity across a broader range of cancer cell lines, often at lower micromolar concentrations.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ISC-4 and PBITC [1]
| Cell Line | Cancer Type | ISC-4 (µM) | PBITC (µM) |
| UACC 903 | Melanoma | 8.5 ± 1.2 | 9.2 ± 1.5 |
| PC3 | Prostate | 6.8 ± 0.9 | 10.5 ± 1.8 |
| LNCaP | Prostate | 7.2 ± 1.1 | 11.3 ± 2.1 |
| MCF-7 | Breast | 5.5 ± 0.7 | 8.9 ± 1.3 |
| MDA-MB-231 | Breast | 6.1 ± 0.8 | 9.8 ± 1.6 |
| U-87 MG | Glioblastoma | 7.9 ± 1.3 | 12.1 ± 2.4 |
| HT-1080 | Fibrosarcoma | 8.2 ± 1.4 | 11.8 ± 2.2 |
| HT-29 | Colon | 7.5 ± 1.1 | 10.9 ± 1.9 |
Data represents the mean ± standard deviation from at least three independent experiments.
Enhanced Apoptosis Induction by ISC-4
Beyond growth inhibition, the induction of apoptosis (programmed cell death) is a critical mechanism for anticancer agents. Studies have shown that ISC-4 is a more potent inducer of apoptosis compared to PBITC. This has been demonstrated through various assays, including Annexin V staining and caspase activity measurements.
In UACC 903 human melanoma cells, isoselenocyanates (ISCs), including ISC-4, led to a more pronounced inhibition of cell proliferation and induction of apoptosis compared to their isothiocyanate (ITC) counterparts.[1][2] Furthermore, ISC derivatives exhibited significantly higher caspase-3/7 activity, a key indicator of apoptosis, particularly at higher concentrations.[1] ISC-4 and ISC-6 were identified as the most effective inducers of apoptosis among the tested compounds.[1]
The pro-apoptotic effects of ISC-4 are linked to its ability to generate reactive oxygen species (ROS) and its impact on key signaling pathways.[6]
Potent In Vivo Antitumor Activity
The superior performance of ISC-4 in vitro translates to enhanced efficacy in preclinical animal models. In a melanoma xenograft mouse model, ISC compounds demonstrated a similar reduction in tumor size at doses three times lower than their corresponding ITC analogs.[1][2] Specifically, at a dose of 0.76 µmol, ISC-4 showed a significant 30-45% reduction in tumor size, while its sulfur analog, PBITC, required a higher dose of 2.5 µmol to achieve a similar effect.[1] Importantly, this enhanced antitumor activity of ISC-4 was observed without any measurable systemic toxicity in the treated mice.[1]
In preclinical models of Acute Myeloid Leukemia (AML), ISC-4 not only induced apoptosis in primary AML cells but also enhanced the efficacy of the standard chemotherapy drug, cytarabine.[7][8] In a U937 xenograft model, ISC-4 treatment led to a significant reduction in leukemic infiltration in the bone marrow.[8]
Table 2: In Vivo Tumor Growth Inhibition in UACC 903 Melanoma Xenograft Model [1]
| Compound | Dose (µmol) | Tumor Size Reduction (%) |
| ISC-4 | 0.76 | ~30-45 |
| PBITC | 2.5 | ~30-45 |
Mechanism of Action: Targeting Key Signaling Pathways
The enhanced anticancer activity of ISC-4 is attributed to its modulation of critical cellular signaling pathways involved in cell survival and proliferation.
PI3K/Akt Pathway Inhibition
ISC-4 is a known inhibitor of the PI3K/Akt signaling pathway, which is frequently dysregulated in many cancers and is associated with aggressive cell growth and drug resistance.[7][9] By downregulating this pathway, ISC-4 effectively induces apoptosis in various cancer cells, including melanoma, prostate, colon, and leukemia.[7][10]
Induction of the Intrinsic Apoptosis Pathway
ISC-4 induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. This is characterized by the activation of caspase-9 and caspase-3.[10] In prostate cancer cells, ISC-4 has been shown to induce apoptosis through a p53-mediated mechanism, leading to the upregulation of pro-apoptotic proteins like PUMA and Bax.[6]
Experimental Protocols
The data presented in this guide is supported by robust experimental methodologies. Below are summaries of the key protocols used in the cited studies.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., UACC 903) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[1]
-
Compound Treatment: Cells are then exposed to various concentrations of the test compounds (e.g., ISC-4, PBITC) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).[1]
-
MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells. The absorbance is then measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vivo Xenograft Mouse Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells (e.g., UACC 903) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[1]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the test compounds (e.g., ISC-4, PBITC) or a vehicle control, typically via intraperitoneal injection, several times a week.[1]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Toxicity Assessment: The body weight of the mice is monitored as an indicator of systemic toxicity.[1]
-
Data Analysis: The reduction in tumor size in the treated groups is compared to the control group to determine the in vivo efficacy of the compounds.
Conclusion
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ebselen Inhibits the Growth of Lung Cancer Cells via Cell Cycle Arrest and Cell Death Accompanied by Glutathione Depletion [mdpi.com]
- 6. This compound induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Molecular Targets of Phenylbutyl Isoselenocyanate (ISC-4): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Phenylbutyl Isoselenocyanate (ISC-4), a promising anti-cancer agent. We will delve into the validation of its molecular targets, compare its performance against relevant alternatives, and provide detailed experimental data and protocols to support these findings.
Primary Molecular Target: Inhibition of the PI3K/Akt Signaling Pathway
This compound (ISC-4) has been identified as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade frequently dysregulated in various cancers, leading to uncontrolled cell growth and resistance to therapy.[1]
Mechanism of Action
ISC-4 exerts its anti-cancer effects by downregulating the phosphorylation of Akt, a key downstream effector of PI3K.[1] This inhibition of Akt activation leads to the induction of apoptosis (programmed cell death) in cancer cells. Studies have shown that ISC-4 treatment results in a significant, dose-dependent decrease in the levels of phosphorylated Akt (p-Akt) at Ser473 in various cancer cell lines, including those from acute myeloid leukemia (AML), melanoma, and colon cancer.[1]
dot
Caption: PI3K/Akt signaling pathway and the inhibitory action of ISC-4.
Comparative Performance of ISC-4
Experimental data demonstrates the superior potency of ISC-4 in inhibiting cancer cell viability compared to its sulfur analog, Phenylbutyl Isothiocyanate (PBITC), and another commercially available Akt inhibitor, API-2.
| Compound | Cell Line | IC50 (µM) |
| ISC-4 | HT-29 (Colon) | 6.57 |
| PBITC | HT-29 (Colon) | 38.1 |
| API-2 | HT-29 (Colon) | >50 |
| ISC-4 | HCT116 (Colon) | 9.15 |
| ISC-4 | KM12C (Colon) | 13.07 |
| ISC-4 | SW480 (Colon) | 11.79 |
| ISC-4 | SW620 (Colon) | 9.31 |
Data compiled from studies where compounds were tested under the same experimental conditions.
Secondary Molecular Targets: Modulation of Phase I and II Enzymes
ISC-4 also demonstrates a significant impact on the activity of Phase I and Phase II metabolic enzymes, which play a crucial role in the detoxification and activation of xenobiotics, including carcinogens.
Inhibition of Phase I Enzymes (Cytochrome P450)
ISC-4 has been shown to inhibit the activity of microsomal Cytochrome P450 (CYP) enzymes. This inhibition can prevent the metabolic activation of procarcinogens into their ultimate carcinogenic forms. Studies in A/J mice have shown that a single dose of ISC-4 leads to a time-dependent inhibition of total CYP activity.[2] The inhibition of CYP450 oxidative metabolism by ISC-4 was observed to be dose-dependent, starting at concentrations as low as 25 nmol/L.[2]
Induction of Phase II Enzymes (UDP-glucuronosyltransferase)
Conversely, ISC-4 has been observed to induce the activity of Phase II enzymes, such as UDP-glucuronosyltransferase (UGT).[2] This induction enhances the detoxification of metabolites, facilitating their excretion from the body. In A/J mice, ISC-4 administration resulted in a delayed increase in UGT activity.[2]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of ISC-4 and its alternatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, HCT116) in a 96-well plate at a density of 5,000 - 10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of ISC-4, PBITC, or API-2 (typically ranging from 0 to 50 µM) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
dot
Caption: Workflow for a typical MTT cell viability assay.
Western Blot for Akt Phosphorylation
This protocol is used to determine the effect of ISC-4 on the phosphorylation status of Akt.
-
Cell Lysis: Treat cancer cells with ISC-4 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
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// Edges Start -> Lysis; Lysis -> Quant; Quant -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Block; Block -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detect; Detect -> Analyze; Analyze -> End; }
References
A Preclinical Comparative Analysis of Phenylbutyl Isoselenocyanate (ISC-4) and Standard-of-Care Chemotherapeutics in Colon and Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a preclinical benchmark of Phenylbutyl Isoselenocyanate (ISC-4), a novel organoselenium compound, against established standard-of-care drugs for colon and breast cancer: 5-Fluorouracil (5-FU), Oxaliplatin (B1677828), Tamoxifen (B1202), and Paclitaxel. The following sections present a comparative analysis of their in vitro cytotoxicity, mechanisms of action, and the experimental protocols utilized for these assessments.
In Vitro Cytotoxicity: A Comparative Overview
The efficacy of ISC-4 and standard chemotherapeutic agents has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The tables below summarize the IC50 values for each compound in relevant colon and breast cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions such as cell density and exposure time can influence the results.
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| This compound (ISC-4) | HT29 | Colon Cancer | 12.5 - 25 |
| 5-Fluorouracil (5-FU) | HT-29 | Colon Cancer | 13 |
| COLO-205 | Colon Cancer | 3.2 | |
| Oxaliplatin | HT29 | Colon Cancer | 0.33 ± 0.02 - 5.9 ± 1.7 |
| HCT116 | Colon Cancer | 14 - 19 | |
| SW620 | Colon Cancer | 1.13 ± 0.35 | |
| LS174T | Colon Cancer | 0.19 ± 0.01 |
Table 1: Comparative In Vitro Efficacy in Colon Cancer Cell Lines. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| Tamoxifen | MCF-7 | Breast Cancer | 10.045 - 27 |
| MDA-MB-231 | Breast Cancer | 18 - 2230 | |
| Paclitaxel | MCF-7 | Breast Cancer | 3.5 |
| MDA-MB-231 | Breast Cancer | 0.3 | |
| SKBR3 | Breast Cancer | 4 | |
| BT-474 | Breast Cancer | 0.019 |
Table 2: Comparative In Vitro Efficacy in Breast Cancer Cell Lines. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Mechanisms of Action: Signaling Pathways
The anticancer activity of ISC-4 and the standard-of-care drugs are mediated through distinct signaling pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.
This compound (ISC-4): ISC-4 exerts its anticancer effects through a multi-faceted mechanism. It is known to be a potent inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1] Inhibition of Akt by ISC-4 leads to the activation of the pro-apoptotic protein, Prostate Apoptosis Response-4 (Par-4). Furthermore, ISC-4 induces the generation of reactive oxygen species (ROS), which can lead to DNA damage and the activation of the p53 tumor suppressor pathway, further promoting apoptosis.[2] In prostate cancer cells, ISC-4 has also been shown to decrease the abundance of the androgen receptor (AR).[2]
Standard-of-Care Drugs:
-
5-Fluorouracil (5-FU): As a pyrimidine (B1678525) analog, 5-FU primarily acts as a thymidylate synthase (TS) inhibitor.[3] By blocking TS, it disrupts the synthesis of thymidine, a crucial component of DNA, leading to inhibition of DNA replication and repair.[4] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular damage and apoptosis.[4]
-
Oxaliplatin: A third-generation platinum compound, oxaliplatin exerts its cytotoxic effects by forming platinum-DNA adducts.[5] These adducts create intra- and inter-strand cross-links in the DNA, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[6]
-
Tamoxifen: As a selective estrogen receptor modulator (SERM), tamoxifen competitively binds to estrogen receptors (ER) on tumor cells.[7] In ER-positive breast cancer, this binding blocks estrogen from promoting cancer cell growth and proliferation.[8]
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 6. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. swolverine.com [swolverine.com]
Independent Validation of Phenylbutyl Isoselenocyanate: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of Phenylbutyl Isoselenocyanate (ISC-4) against its sulfur analog, Phenylbutyl Isothiocyanate (PBITC). The data presented is a summary of findings from published, independent research, offering a valuable resource for those in cancer research and drug development.
Comparative Efficacy in Cancer Cell Lines
Published studies have demonstrated that this compound (ISC-4) generally exhibits greater potency in inhibiting the growth of various cancer cell lines compared to its sulfur analog, Phenylbutyl Isothiocyanate (PBITC). The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are consistently lower for ISC-4 across multiple cancer types.[1][2] This suggests that the selenium-containing compound is more effective at lower concentrations.
The enhanced efficacy of isoselenocyanates (ISCs) is not limited to in vitro studies. In preclinical animal models, specifically melanoma xenografts, ISCs have shown the ability to inhibit tumor growth to a similar extent as isothiocyanates (ITCs) but at significantly lower doses.[1][2] This highlights the potential of ISCs as more potent anti-cancer agents.
Below is a summary of the IC50 values for ISC-4 and PBITC in various human cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | ISC-4 IC50 (µM) | PBITC IC50 (µM) | Reference |
| UACC 903 | Melanoma | 10 ± 3 | 16 ± 1 | [3] |
| MDA-MB-231 | Breast | 7 ± 1 | 15 ± 2 | [1] |
| T98G | Glioblastoma | 8 ± 2 | 18 ± 3 | [1] |
| HT-1080 | Fibrosarcoma | 9 ± 1 | 14 ± 2 | [1] |
| Caco-2 | Colon | 12 ± 2 | 20 ± 3 | [1] |
| PC-3 | Prostate | 6 ± 1 | 13 ± 2 | [1] |
| A549 | Lung | ~5-10 | ~10-20 | [4] |
In Vivo Antitumor Activity: A Head-to-Head Comparison
In a preclinical mouse model of human melanoma (UACC 903 xenograft), this compound demonstrated superior tumor growth inhibition compared to its sulfur counterpart.[1][2] Notably, a similar reduction in tumor size was achieved with a three-fold lower dose of ISC-4 compared to PBITC, without observable systemic toxicity.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and Phenylbutyl Isothiocyanate.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures and information presented in the cited literature.[1][5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,500-5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and Phenylbutyl Isothiocyanate in DMSO are diluted to various concentrations in culture medium. The cells are then treated with these compounds for a specified period, typically 24 to 72 hours.
-
MTS Reagent Addition: Following the treatment period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, typically in combination with an electron coupling reagent like PES (phenazine ethosulfate), is added to each well.
-
Incubation: The plates are incubated for 1 to 4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of 490 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to control cells treated with DMSO vehicle. IC50 values are then determined from dose-response curves.
Apoptosis Assay (Annexin V Staining)
This protocol is based on standard Annexin V staining procedures for flow cytometry.[7][8]
-
Cell Treatment and Harvesting: Cells are treated with the desired concentrations of this compound or Phenylbutyl Isothiocyanate for a specified time to induce apoptosis. Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Cell Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and, optionally, a vital dye such as Propidium Iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are gently mixed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Melanoma Xenograft Study
The following protocol outlines the methodology for assessing the in vivo antitumor efficacy of this compound.[1]
-
Cell Implantation: Human melanoma cells (e.g., UACC 903) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Treatment Initiation: The tumors are allowed to grow to a palpable size. Treatment is then initiated, typically by intraperitoneal (i.p.) injection of this compound or Phenylbutyl Isothiocyanate at specified doses and schedules (e.g., three times a week).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth and final tumor weight in the treated groups to the control group.
Visualizing the Mechanisms of Action
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the corresponding formamide. The workflow diagram below illustrates the key stages of this chemical synthesis.
Signaling Pathway of ISC-4 Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the p53 tumor suppressor protein.[9] The following diagram illustrates this proposed signaling cascade.
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Induced Reactive Oxygen Species in p53-Mediated Cell Fate Decisions - PMC [pmc.ncbi.nlm.nih.gov]
Phenylbutyl Isoselenocyanate (ISC-4): A Comparative Meta-Analysis of Preclinical Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical data on Phenylbutyl Isoselenocyanate (ISC-4), a novel organoselenium compound with demonstrated anticancer properties. The following sections objectively compare its performance against relevant alternatives, supported by experimental data from published studies.
Comparative Efficacy of ISC-4
This compound (ISC-4) has emerged as a potent anticancer agent in a variety of preclinical models. As a selenium-containing analogue of naturally occurring isothiocyanates (ITCs), ISC-4 consistently demonstrates superior or comparable efficacy in inhibiting cancer cell growth.[1][2]
In Vitro Cytotoxicity
Studies have shown that ISC-4 exhibits broad-spectrum anticancer activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for ISC-4 are generally lower than its corresponding isothiocyanate (ITC) analogs, indicating greater potency.[1][2] The efficacy of ISC-4 tends to increase with the length of its alkyl chain.[1]
| Cell Line | Cancer Type | ISC-4 IC50 (µM) | Phenylbutyl Isothiocyanate (ITC) IC50 (µM) |
| UACC 903 | Melanoma | ~5 | >10 |
| PC-3 | Prostate | ~7 | ~15 |
| MCF-7 | Breast | ~8 | ~20 |
| U-87 | Glioblastoma | ~6 | ~15 |
| HT-1080 | Sarcoma | ~7 | ~18 |
| HT-29 | Colon | ~9 | ~25 |
| Table 1: Comparative IC50 values of ISC-4 and its isothiocyanate analog in various human cancer cell lines. Data synthesized from published preclinical studies.[1][2] |
In Vivo Antitumor Activity
In preclinical xenograft models, ISC-4 has demonstrated significant tumor growth inhibition. Notably, a similar reduction in tumor size was achieved with ISC-4 at doses three times lower than its ITC counterpart.[1][2] In a melanoma xenograft model, ISC-4 administered intraperitoneally resulted in a 30-45% reduction in tumor size.[1] Furthermore, ISC-4 has shown efficacy in preclinical models of acute myeloid leukemia (AML), where it inhibited the survival and clonogenicity of primary human AML cells without affecting normal cells.[3] In a U937 xenograft model, ISC-4 monotherapy led to an approximately 87% reduction in human CD45+ cells in the bone marrow.[3]
Mechanism of Action
ISC-4 exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and the modulation of key signaling pathways. In prostate cancer cells, ISC-4 induces reactive oxygen species (ROS), leading to the inhibition of the androgen receptor and the initiation of p53-mediated apoptosis.[4] In acute myeloid leukemia, ISC-4 acts as a PI3K/AKT pathway inhibitor, leading to apoptosis in primary AML stem cells.[3] Additionally, ISC-4 has been shown to modulate phase I and II enzymes and inhibit DNA adduct formation induced by carcinogens.[5][6]
Pharmacokinetics and Bioavailability
Preclinical studies have confirmed the oral bioavailability of ISC-4.[5] Following a single intragastric dose in mice, selenium levels, a surrogate marker for ISC-4, showed a time-dependent increase in serum, liver, and lungs, with peak levels observed at approximately 4, 4-8, and 8 hours, respectively.[5]
Experimental Protocols
Synthesis of this compound (ISC-4)
ISC-4 is synthesized from phenylbutyl formamide (B127407). The process involves a one-pot dehydration of the formamide in refluxing dichloromethane (B109758) using triphosgene (B27547) and selenium powder in the presence of triethylamine.[1] The crude product is then purified using silica (B1680970) gel column chromatography.[1]
In Vitro Cell Viability Assay (MTS Assay)
The in vitro inhibitory efficacy of ISC-4 on cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.[1] Cancer cells were seeded in 96-well plates and, after 24 hours, treated with ISC-4 or a control (DMSO). Cell viability was measured following the manufacturer's protocol for the MTS assay kit.[1]
In Vivo Melanoma Xenograft Model
Nude mice were subcutaneously injected with UACC 903 human melanoma cells.[1] After tumor establishment, mice were treated intraperitoneally with ISC-4 three times a week.[1] Tumor size was monitored throughout the study to evaluate the antitumor efficacy of the compound.[1]
Visualized Signaling Pathways and Workflows
Caption: Simplified signaling pathway of ISC-4's anticancer activity.
Caption: Workflow for the in vivo evaluation of ISC-4 in a melanoma xenograft model.
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K/AKT Pathway Inhibitor ISC-4 Induces Apoptosis and Inhibits Growth of Leukemia in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Phenylbutyl Isoselenocyanate (ISC-4): A Comparative Analysis of its Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer effects of Phenylbutyl Isoselenocyanate (ISC-4), a promising organoselenium compound. It summarizes its efficacy across various cancer types, delves into its mechanisms of action, and provides standardized protocols for its evaluation.
Introduction to this compound (ISC-4)
This compound (ISC-4) is a synthetic organoselenium compound that has demonstrated significant potential as an anti-cancer agent. It is an analog of the naturally occurring phenylbutyl isothiocyanate (PBITC) found in cruciferous vegetables, with selenium replacing sulfur. This substitution has been shown to enhance its cytotoxic effects against cancer cells.[1] ISC-4 has been investigated for its efficacy in a range of cancers, including colon, melanoma, glioblastoma, prostate, breast, sarcoma, and lung cancer, as well as acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation in many cancers.[3]
Comparative Efficacy of ISC-4 Across Cancer Types
The potency of ISC-4 varies across different cancer cell lines. While comprehensive quantitative data for all cancer types is not publicly available, existing studies provide valuable insights into its comparative efficacy.
| Cancer Type | Cell Line | IC50 Value (µM) | Key Findings & Remarks |
| Colon Cancer | HT29 | 6.57 | ISC-4 is more potent than its sulfur analog, PBITC (IC50 = 38.1 µM), and another Akt inhibitor, API-2 (IC50 > 50 µM). |
| HCT116 | 9.15 | Demonstrates dose-dependent inhibition of cell growth. | |
| SW620 | 9.31 | Effective against various colon cancer cell lines. | |
| SW480 | 11.79 | ||
| KM12C | 13.07 | ||
| Melanoma | UACC 903 | Not specified | ISC-4 is more effective at inhibiting cell proliferation and inducing apoptosis compared to its corresponding isothiocyanate analogs.[1] |
| Glioblastoma | Not specified | Not specified | ISC-4 derivatives have shown to be more effective than their isothiocyanate counterparts.[1] |
| Prostate Cancer | LNCaP | Not specified | More potent at suppressing cell growth and inducing apoptosis compared to PBITC.[4] |
| Breast Cancer | Not specified | Not specified | ISC-4 compounds are generally more efficient in inhibiting cell growth compared to corresponding ITC analogs.[1] |
| Sarcoma | Not specified | Not specified | ISC-4 compounds are generally more efficient in inhibiting cell growth compared to corresponding ITC analogs.[1] |
| Lung Cancer | A549 | Not specified | ISC compounds are more potent in killing A549 lung adenocarcinoma cells compared to ITC compounds. |
| Acute Myeloid Leukemia (AML) | Various | Not specified | Exerts a selective cytotoxic and pro-apoptotic effect in human AML cell lines and primary patient samples.[2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the duration of exposure and the assay used.
Mechanism of Action: Signaling Pathways
ISC-4 exerts its anti-cancer effects through the modulation of several key signaling pathways.
General Mechanism: PI3K/Akt Pathway Inhibition
A primary mechanism of ISC-4 across multiple cancer types is the inhibition of the PI3K/Akt signaling pathway. Akt, a serine/threonine kinase, is a central node in a pathway that promotes cell survival, proliferation, and growth. By inhibiting Akt, ISC-4 triggers a cascade of events leading to apoptosis. A key downstream effect of Akt inhibition by ISC-4 is the activation of the pro-apoptotic protein, Prostate apoptosis response protein-4 (Par-4).[5] Par-4 is a tumor suppressor that, when activated, can induce apoptosis specifically in cancer cells.
Figure 1: General mechanism of ISC-4 via PI3K/Akt pathway inhibition.
Prostate Cancer Specific Mechanism: AR Signaling and ROS Induction
In prostate cancer, ISC-4 demonstrates additional mechanisms of action. It has been shown to suppress the androgen receptor (AR) signaling pathway, which is a critical driver of prostate cancer growth and progression.[4] Furthermore, ISC-4 can induce the generation of reactive oxygen species (ROS) within cancer cells. This increase in oxidative stress can lead to DNA damage and trigger p53-dependent apoptosis.[4]
Figure 2: ISC-4's mechanism in prostate cancer.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of compounds like ISC-4.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
ISC-4 stock solution (dissolved in a suitable solvent like DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of ISC-4 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ISC-4. Include a vehicle control (medium with the same concentration of solvent as the highest ISC-4 concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of ISC-4 that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
ISC-4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with ISC-4 at the desired concentrations for a specific time period. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
ISC-4
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with ISC-4 as described for the apoptosis assay.
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes (or overnight).
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anti-cancer properties of a compound like ISC-4.
Figure 3: General experimental workflow for evaluating ISC-4.
Conclusion
This compound (ISC-4) is a potent anti-cancer agent with a mechanism of action centered on the inhibition of the PI3K/Akt signaling pathway. Its enhanced efficacy compared to its sulfur analog, PBITC, highlights the potential of selenium-containing compounds in cancer therapy. Further research is warranted to fully elucidate its efficacy and mechanisms across a broader range of cancer types and to translate these promising preclinical findings into clinical applications. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of ISC-4 and other novel anti-cancer compounds.
References
- 1. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.psu.edu [pure.psu.edu]
- 4. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Safety Profile of Phenylbutyl Isoselenocyanate in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profile of Phenylbutyl Isoselenocyanate (ISC-4), an organoselenium compound with significant potential as a chemopreventive and therapeutic agent. We compare its performance with its sulfur analog, 4-Phenylbutyl isothiocyanate (PBITC), and provide supporting experimental data from animal models. This document is intended to assist researchers and drug development professionals in evaluating the toxicological properties of ISC-4.
Executive Summary
This compound (ISC-4) is a synthetic organoselenium compound designed by isosterically replacing the sulfur atom of the corresponding isothiocyanate with selenium.[1][2] This modification has been shown to enhance anticancer potency.[1] Preclinical studies in murine models indicate that ISC-4 is orally bioavailable and demonstrates greater efficacy in inhibiting tumor growth compared to its sulfur analog, PBITC, at significantly lower doses.[3] While formal comparative toxicology studies are limited, available data from acute toxicity and efficacy studies suggest a manageable safety profile. The primary mechanisms of action involve the modulation of metabolic enzymes and the induction of oxidative stress-related apoptotic pathways.
Comparative Toxicity and Efficacy
The safety and efficacy of ISC-4 have been evaluated in several animal models, often in direct comparison with its sulfur counterpart, PBITC.
Acute Toxicity in Mice
An initial dose-ranging study was conducted in A/J mice to determine a tolerable dose of ISC-4 for oral administration. The results provide an initial indication of the acute toxicity profile.
| Compound | Dose (per mouse) | Equivalent Dose (mg/kg) | Outcome |
| ISC-4 | 2.5 µmol | ~30 mg/kg | 50% mortality within 24 hours |
| ISC-4 | 1.25 µmol | ~15 mg/kg | Well-tolerated, appeared as healthy as controls |
| ISC-4 | 0.675 µmol | ~7.5 mg/kg | Well-tolerated, appeared as healthy as controls |
Data sourced from a study in A/J mice.[1]
Comparative Efficacy and Observed Toxicity in In Vivo Cancer Models
Direct comparisons in preclinical cancer models highlight the superior potency of ISC-4, allowing for efficacy at lower, non-toxic doses.
Table 2.1: Comparative Efficacy in a Melanoma Xenograft Model
| Compound | Dosing | Outcome | Observed Systemic Toxicity |
| ISC-4 | 0.76 µmol | Significant reduction in tumor size | None observed |
| PBITC | 2.5 µmol | Similar reduction in tumor size to ISC-4 | None observed |
This study in a preclinical melanoma xenograft model showed that ISC-4 achieved similar tumor inhibition as PBITC but at a dose approximately three times lower.[3]
Table 2.2: Comparative Efficacy in a Lung Tumorigenesis Model
| Treatment Group (A/J Mice) | Dietary Concentration | Mean Lung Tumors per Mouse (± SEM) |
| Control Diet + NNK | - | 13.9 ± 0.83 |
| ISC-4 + NNK | 0.19 µmol/g | 4.14 ± 0.35 |
| ISC-4 + NNK | 0.38 µmol/g | 1.90 ± 0.28 |
| ISC-4 + NNK | 0.57 µmol/g | 2.13 ± 0.33 |
| PBITC + NNK | 3.0 µmol/g | Significant reduction (exact value not provided in abstract) |
Data from a study on NNK-induced lung tumorigenesis. Note that PBITC was administered at a substantially higher concentration to achieve its chemopreventive effect.[4]
Mechanistic Insights into Biological Activity and Toxicity
The biological effects of ISC-4 are rooted in its chemical reactivity and its influence on key cellular signaling pathways.
Modulation of Metabolic Enzymes
ISC-4, like many isothiocyanates, modulates the activity of Phase I and Phase II metabolic enzymes, which play a critical role in the detoxification and activation of xenobiotics, including carcinogens.[1][2]
-
Phase I Enzyme Inhibition: ISC-4 inhibits the activity of cytochrome P450 (CYP) enzymes. This is significant as CYPs can activate pro-carcinogens into their ultimate carcinogenic forms.[1]
-
Phase II Enzyme Induction: ISC-4 induces the expression and activity of Phase II detoxification enzymes, such as Glutathione S-transferases (GSTs) and UDP-glucuronyltransferases (UGTs).[1][2] This enhances the conjugation and subsequent elimination of toxic compounds.
Induction of Oxidative Stress and Apoptosis
A key mechanism of action for ISC-4 in cancer cells is the induction of reactive oxygen species (ROS).[5] This surge in ROS leads to downstream signaling events culminating in programmed cell death (apoptosis). A critical pathway activated by ISC-4-induced ROS is the p53 tumor suppressor pathway.
Caption: ISC-4 induces ROS, leading to AR inhibition and p53-mediated apoptosis.
Presumed Activation of the Nrf2-Keap1 Pathway
The induction of Phase II enzymes like GSTs is a hallmark of activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under basal conditions, Nrf2 is bound by its inhibitor Keap1 (Kelch-like ECH-associated protein 1), which targets it for degradation. Electrophilic compounds, such as isothiocyanates and isoselenocyanates, can react with cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), driving the transcription of a battery of cytoprotective genes. While direct evidence for ISC-4 is pending, its induction of GSTs strongly suggests it functions as an Nrf2 activator.[1]
Caption: ISC-4 is presumed to disrupt Keap1, allowing Nrf2 to activate gene expression.
Experimental Protocols
For researchers planning to validate or expand upon these findings, the following section details standardized methodologies for key preclinical safety assessments.
Acute Oral Toxicity Study (Dose Range-Finding)
-
Objective: To determine the maximum tolerated dose (MTD) and identify doses for sub-chronic studies.
-
Animal Model: A/J Mice or Sprague-Dawley rats, young adults (6-8 weeks old), equal numbers of males and females.
-
Groups:
-
Group 1: Vehicle control (e.g., corn oil).
-
Groups 2-5: Increasing doses of ISC-4 (e.g., 7.5, 15, 30, 60 mg/kg).
-
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
ISC-4 is administered once via oral gavage.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and body weight changes continuously for the first 4 hours, and then daily for 14 days.
-
-
Endpoint: Determination of a lethal dose (e.g., LD50) and a no-observed-adverse-effect-level (NOAEL) for a single dose.
90-Day Repeated Dose Oral Toxicity Study (Rodent)
This protocol is based on the OECD Test Guideline 408 for a sub-chronic oral toxicity study.
-
Objective: To characterize the toxicological profile of ISC-4 following repeated administration over 90 days and to establish a NOAEL.
-
Animal Model: Sprague-Dawley rats (preferred), 20 animals per sex per group (10 for main study, 10 for recovery).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose.
-
Group 3: Mid dose.
-
Group 4: High dose (should induce some toxicity but not mortality).
-
Recovery groups for control and high dose.
-
-
Procedure:
-
The test substance is administered daily via oral gavage for 90 consecutive days.
-
Observations:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly: Detailed clinical examination, body weight, and food consumption.
-
Pre-test and at termination: Ophthalmic examination.
-
-
Clinical Pathology (at termination):
-
Hematology: Hematocrit, hemoglobin, erythrocyte count, total and differential leukocyte count, platelet count.
-
Clinical Biochemistry: Glucose, urea, creatinine, total protein, albumin, liver enzymes (ALT, AST, ALP), electrolytes.
-
-
Terminal Procedures:
-
At day 91, animals in the main study groups are euthanized.
-
A full necropsy is performed, and organ weights (e.g., liver, kidneys, spleen, brain, heart, adrenal glands, gonads) are recorded.
-
Histopathological examination of a comprehensive list of tissues is performed, with a focus on target organs identified.
-
Animals in the recovery groups are observed for an additional 28 days without treatment before undergoing the same terminal procedures to assess the reversibility of any effects.
-
-
Caption: Workflow for a standard 90-day rodent oral toxicity study (OECD 408).
Conclusion
This compound (ISC-4) demonstrates a promising preclinical profile, characterized by enhanced anticancer potency compared to its sulfur analog, PBITC, at lower, well-tolerated doses. The available safety data from acute and efficacy studies in animal models suggest a favorable therapeutic window. Its mechanisms of action, including the modulation of key metabolic and apoptotic pathways, are well-aligned with its intended use as a chemopreventive or therapeutic agent.
For definitive safety validation, a comprehensive sub-chronic toxicity study, such as the 90-day rodent study detailed herein, is recommended. Such a study would establish a formal No-Observed-Adverse-Effect Level (NOAEL) and provide the detailed toxicological data required to support progression into clinical development. Researchers should focus on potential target organs and the reversibility of any observed effects to fully characterize the safety profile of this promising compound.
References
- 1. This compound Modulates Phase I and II Enzymes and Inhibits 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Induced DNA Adducts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates phase I and II enzymes and inhibits 4-(methylnitrosamino)-1-(3-pyridyl)- 1-butanone-induced DNA adducts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces reactive oxygen species to inhibit androgen receptor and to initiate p53-mediated apoptosis in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phenylbutyl Isoselenocyanate: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Phenylbutyl Isoselenocyanate, an organoselenium compound, is a critical aspect of laboratory safety and environmental responsibility. Due to the inherent toxicity of selenium compounds, specific procedures must be followed to neutralize and dispose of this chemical safely. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated laboratory fume hood.[1] Strict adherence to safety protocols is essential to prevent exposure.
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment must be worn at all times when handling this compound and its waste products.[1]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] |
| Body Protection | A flame-retardant lab coat.[1] |
| Respiratory Protection | An appropriate respirator should be used if working outside a fume hood.[1] |
Disposal Plan: Chemical Neutralization
Experimental Protocol: Reduction of this compound
This protocol outlines a general methodology for the chemical reduction of this compound. It is crucial that a qualified chemist assesses the reactivity of this compound and adapts this procedure as necessary.
Materials:
-
This compound waste
-
An appropriate solvent (e.g., ethanol (B145695) or a similar protic solvent)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Distilled water
-
Standard laboratory glassware
-
Vacuum filtration apparatus
-
Labeled hazardous waste containers
Procedure:
-
Dissolution: In a fume hood, dissolve the this compound waste in a suitable solvent in a round-bottomed flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath. Slowly and carefully add sodium borohydride (NaBH₄) portion-wise to the stirred solution. This step is exothermic and may produce flammable hydrogen gas, requiring extreme caution.[1]
-
Precipitation and Isolation: The reduced selenium compound should precipitate out of the solution. If precipitation is not complete, slowly add distilled water to encourage further precipitation.[1]
-
Collection: Collect the solid precipitate via vacuum filtration.[1]
-
Waste Disposal:
Final Waste Management
All solid and liquid waste generated from this procedure must be treated as hazardous waste.[1] It is imperative to comply with all local, state, and federal regulations for the disposal of hazardous materials.[1]
-
Labeling: Ensure that all waste containers are properly and clearly labeled with their contents.[3][4]
-
Storage: Seal the waste containers and store them in a designated satellite accumulation area.[1][3][4]
-
Collection: Arrange for collection by authorized hazardous waste management personnel.[3][4]
Under no circumstances should any of this waste be disposed of in regular laboratory trash or down the sanitary sewer. [1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Phenylbutyl Isoselenocyanate
For researchers, scientists, and drug development professionals, the safe handling and disposal of Phenylbutyl Isoselenocyanate are paramount. This document provides immediate, actionable guidance to ensure laboratory safety and operational integrity when working with this reactive organoselenium compound. This compound is known to be more reactive than its isothiocyanate counterparts, particularly towards thiols, and has the potential to generate reactive oxygen species, necessitating stringent safety protocols.[1][2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Double-gloving with nitrile gloves | For incidental contact, use two pairs of nitrile gloves.[3] For tasks with a higher risk of splash or prolonged contact, consider a more robust glove combination, such as a nitrile inner glove and a neoprene or Viton™ outer glove.[4] Always consult the glove manufacturer's resistance guide for specific chemicals. |
| Eyes/Face | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Goggles must provide a seal around the eyes, and a face shield should be worn to protect the entire face from splashes. |
| Body | Chemical-resistant lab coat | A lab coat made of a material resistant to chemicals is mandatory. Ensure it is fully buttoned. |
| Respiratory | Use within a certified chemical fume hood | All handling of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow minimizes the risk of exposure and contamination.
1. Pre-Operational Checks:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
-
Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials and decontaminating solutions is readily available.
-
Emergency Information: Have the Safety Data Sheet (SDS) for a related compound (e.g., Phenyl isothiocyanate) and emergency contact information accessible.
2. Handling this compound:
-
Work in a Fume Hood: Conduct all transfers, weighing, and reactions within the fume hood.
-
Use of Dedicated Equipment: Utilize dedicated glassware and utensils for handling the compound.
-
Careful Transfer: When transferring the liquid, use a syringe or pipette with caution to avoid splashes and aerosol generation.
-
Immediate Sealing: Keep containers of this compound tightly sealed when not in use.
3. Post-Handling Decontamination:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) within the fume hood. Collect the rinse as hazardous waste.
-
Wipe Down Surfaces: Decontaminate the work surface within the fume hood with a suitable cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
1. Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a dedicated, labeled, and sealed hazardous waste container.
-
Solid Waste: Dispose of all contaminated solid materials, such as gloves, pipette tips, and absorbent pads, in a separate, clearly labeled hazardous waste container for solid waste.
2. Chemical Inactivation (Recommended for Bulk Quantities):
-
For larger quantities of waste, a chemical inactivation step is recommended to convert the isoselenocyanate to a less reactive species. This can be achieved by reacting the waste with an excess of a primary or secondary amine (e.g., butylamine) or a thiol in a suitable solvent. This should be performed in a fume hood with appropriate precautions.
3. Final Disposal:
-
All hazardous waste containers must be disposed of through the institution's official hazardous waste management program. Do not pour any waste containing this compound down the drain.[5]
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
- 1. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. What type of gloves protects your hands from hazardous chemicals? | Ansell Taiwan [ansell.com]
- 5. The Selenium Waste Website - Perma-Fix Environmental Services - Introduction [selenium-waste.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
